Phenylsilatrane
描述
属性
IUPAC Name |
1-phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3Si/c1-2-4-12(5-3-1)17-14-9-6-13(7-10-15-17)8-11-16-17/h1-5H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOIPPSHQCEBDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CO[Si]2(OCCN1CCO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3Si | |
| Record name | PHENYLSILATRANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5122 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062176 | |
| Record name | Phenylsilatrane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenylsilatrane is a solid. (EPA, 1998), Solid; [CAMEO] | |
| Record name | PHENYLSILATRANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5122 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenylsilatrane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6663 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2097-19-0 | |
| Record name | PHENYLSILATRANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5122 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2097-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylsilatrane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002097190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenylsilatrane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.603 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLSILATRANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/694OD9N65R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PHENYLSILATRANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6334 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
207-208 °C | |
| Record name | PHENYLSILATRANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6334 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Phenylsilatrane: A Comprehensive Technical Guide to its Chemical Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylsilatrane, a prominent member of the silatrane family of compounds, possesses a unique tricyclic cage structure with a hypervalent, pentacoordinate silicon atom. This distinct architecture, characterized by a transannular dative bond between the silicon and nitrogen atoms, imparts remarkable stability and specific chemical reactivity. This guide provides an in-depth exploration of the chemical structure, bonding, and synthesis of this compound, supported by spectroscopic and crystallographic data. Detailed experimental protocols and computational insights are presented to offer a comprehensive resource for researchers in organosilicon chemistry and drug development.
Chemical Structure and Properties
This compound's defining feature is its rigid, cage-like structure, which bestows upon it unique chemical and physical properties.[1] The key components of this framework are:
-
A Pentacoordinate Silicon Atom: Central to the molecule, the silicon atom is bonded to a phenyl group and three oxygen atoms.[1]
-
Tricyclic Cage Structure: Three oxygen atoms form bridges, creating a tricyclic system.[1]
-
Transannular Dative Bond: A dative bond exists across the cage between the nitrogen and silicon atoms.[1]
-
Phenyl Group: A phenyl group is directly attached to the silicon atom, significantly influencing the molecule's properties.[1]
This arrangement results in a molecule with C3 symmetry in its trialkoxysilyl moiety.[1] The hypervalent nature of the silicon and considerable steric hindrance make the silatrane cage resistant to nucleophilic substitution, leading to slow hydrolysis and transesterification under neutral conditions.[1]
Nomenclature and Identifiers
| Identifier | Value |
| IUPAC Name | 1-phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane[2] |
| CAS Number | 2097-19-0[2][3][4] |
| Molecular Formula | C₁₂H₁₇NO₃Si[1][2][4] |
| Molecular Weight | 251.35 g/mol [1][2][3] |
| InChI | InChI=1S/C12H17NO3Si/c1-2-4-12(5-3-1)17-14-9-6-13(7-10-15-17)8-11-16-17/h1-5H,6-11H2[1][2] |
| SMILES | C1CO[Si]2(OCCN1CCO2)C3=CC=CC=C3[1][2] |
Physical Properties
This compound is a solid at room temperature and typically appears as prisms or needles when crystallized.[1][3]
| Property | Value |
| Appearance | Prisms or needles from acetone; crystals from chloroform[1][3] |
| Melting Point | 207-209 °C[1][2] |
| Boiling Point | 284.1 °C at 760 mmHg[1][4] |
| Density | 1.18 g/cm³[1][4] |
| Flash Point | 125.6 °C[1][4] |
| Water Solubility | 0.078-0.087 mg/mL[1] |
Synthesis of this compound
The most prevalent method for synthesizing this compound involves the reaction of a phenylsilane derivative with triethanolamine.[1][3] A common approach is the transesterification of phenyltriethoxysilane with triethanolamine.[3]
Synthesis Workflow Diagram
References
An In-depth Technical Guide to the Synthesis of Phenylsilatrane: Mechanisms, Precursors, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of phenylsilatrane, a molecule of significant interest in medicinal chemistry, materials science, and drug development. This compound's unique tricyclic cage structure, featuring a pentacoordinate silicon atom with a transannular dative bond between the silicon and nitrogen atoms, imparts it with notable chemical stability and distinct biological activity. This document details the primary synthetic routes, precursor materials, reaction mechanisms, and detailed experimental protocols for the preparation of this compound. Quantitative data are summarized for comparative analysis, and key reaction pathways are visualized to facilitate a deeper understanding of the underlying chemical transformations.
Core Concepts in this compound Synthesis
The synthesis of this compound predominantly relies on the formation of a stable silatrane cage structure around a central silicon atom. This is most commonly achieved through a transesterification reaction between a suitable phenyl-substituted silicon precursor and triethanolamine (TEA). The choice of precursor and catalyst significantly influences the reaction efficiency, yield, and environmental impact of the synthesis.
1.1. Key Precursors
The selection of appropriate starting materials is critical for a successful synthesis. The primary precursors for this compound are:
-
Phenyltrialkoxysilanes: These are the most common silicon-containing precursors. Examples include phenyltrimethoxysilane (PTMS) and phenyltriethoxysilane (PTES).[1][2][3][4] These compounds feature a phenyl group directly bonded to the silicon atom and three hydrolyzable alkoxy groups that react with triethanolamine.
-
Phenyltrichlorosilane: This precursor can also be used, though it is often synthesized in a separate, high-temperature gas-phase condensation reaction from trichlorosilane and chlorobenzene.[5][6][7] Its high reactivity can be advantageous but may also lead to the formation of byproducts.
-
Triethanolamine (TEA): As the second essential precursor, TEA provides the trialkanolamine framework that forms the characteristic cage structure of the silatrane.[1][8][9][10] The three hydroxyl groups of TEA react with the alkoxy or chloro groups of the silicon precursor to form the Si-O-C linkages of the silatrane cage, while the nitrogen atom forms a dative bond with the silicon atom.[9]
1.2. Reaction Mechanisms
The formation of the this compound cage is primarily achieved through two key mechanistic pathways: traditional base-catalyzed transesterification and modern organocatalytic methods.
-
Base-Catalyzed Transesterification: This conventional approach involves the use of a strong base, such as potassium hydroxide (KOH) or sodium methoxide (NaOMe), as a catalyst.[1][8] The base deprotonates the hydroxyl groups of triethanolamine, increasing its nucleophilicity. The resulting triethanolamine alkoxide then attacks the silicon atom of the phenyltrialkoxysilane in a series of nucleophilic substitution reactions, displacing the alkoxy groups and forming the tricyclic silatrane structure.[1]
-
Organocatalytic Synthesis: More recent advancements have led to the development of highly efficient, solvent-free synthetic protocols using organocatalysts.[11][12][13] Amidine bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have proven to be particularly effective.[11][12][14] The catalytic activity of these amidines is correlated with their pK_BH+ values.[11][12] This method offers several advantages, including milder reaction conditions, higher yields, and improved sustainability by eliminating the need for solvents.[11][12]
Quantitative Data on this compound Synthesis
The efficiency of this compound synthesis varies significantly with the chosen methodology. The following tables summarize key quantitative data from various synthetic protocols for easy comparison.
| Synthesis Method | Catalyst | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Conventional Synthesis | KOH | 80 | 1 hour | ~95 | [1][8] |
| Organocatalytic (Solvent-Free) | DBU/TBD | 50–80 | 1–4 hours | Up to 99 | [1][11] |
| Alkaline Hydrolysis/Cyclization | NaOMe | 100 | 30 minutes | 89 (analogous) | [1] |
Table 1: Comparison of different catalytic methods for this compound synthesis.
| Precursor | Catalyst | Solvent | Key Advantages | Reference(s) |
| Phenyltriethoxysilane | KOH | Ethanol or DMF | Well-established, high yield | [8] |
| Phenyltrimethoxysilane | DBU | None (Solvent-Free) | High efficiency, sustainability, mild conditions | [11][12] |
| Phenyltrichlorosilane | N/A | N/A (Gas-phase precursor synthesis) | High reactivity of precursor | [5][6] |
Table 2: Overview of common precursors and their associated synthetic conditions.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key synthetic routes to this compound.
3.1. Protocol 1: Conventional Synthesis using Potassium Hydroxide
This protocol describes the traditional synthesis of this compound from phenyltriethoxysilane and triethanolamine using potassium hydroxide as a catalyst.
Materials:
-
Phenyltriethoxysilane
-
Triethanolamine
-
Potassium hydroxide (KOH)
-
Ethanol or N,N-dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenyltriethoxysilane and a stoichiometric equivalent of triethanolamine in ethanol or DMF.
-
Add a catalytic amount of potassium hydroxide to the reaction mixture.
-
Maintain the reaction at this temperature for approximately 1 hour.[1][8]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product crystallizes, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent, such as acetone, to yield this compound as crystalline prisms or needles.[8]
3.2. Protocol 2: Solvent-Free Organocatalytic Synthesis using DBU
This protocol details a modern, environmentally friendly approach to this compound synthesis using an organocatalyst and no solvent.
Materials:
-
Phenyltrimethoxysilane
-
Triethanolamine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Procedure:
-
In a clean, dry reaction vessel, combine phenyltrimethoxysilane and a slight molar excess (e.g., 1.03 equivalents) of triethanolamine.
-
Add a catalytic amount of DBU (e.g., 1 mol%) to the mixture.[11][12]
-
Stir the mixture at room temperature or heat to 50-80°C.[1][11] The reaction is often initiated at room temperature, and heating may be applied to ensure full conversion.[11]
-
Continue stirring for 1-4 hours.[1][11] The product will often precipitate from the reaction mixture as a white solid.[11]
-
After the reaction is complete, the solid product can be washed with a non-polar solvent like hexane to remove any unreacted starting materials and the catalyst.[11]
-
The purified this compound is then dried under vacuum. This method typically yields a spectroscopically pure product without the need for further purification steps like recrystallization or column chromatography.[11]
Visualizing the Synthesis of this compound
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows in this compound synthesis.
A diagram illustrating the general transesterification pathway for this compound synthesis.
A comparative diagram of the experimental workflows for conventional and organocatalytic synthesis.
A logical diagram showing the relationship between different precursors leading to this compound.
Conclusion
The synthesis of this compound is a well-established process with multiple effective routes. While traditional base-catalyzed methods are reliable, modern organocatalytic, solvent-free protocols offer significant advantages in terms of efficiency, yield, and environmental sustainability. The choice of synthetic pathway will depend on the specific requirements of the research or application, including scale, purity requirements, and available resources. The information provided in this guide serves as a comprehensive resource for the successful synthesis and further investigation of this important organosilicon compound.
References
- 1. This compound | 2097-19-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PHENYLTRIMETHOXYSILANE | [gelest.com]
- 4. Understanding Phenyltrimethoxysilane: A Versatile Chemical Reagent-GBXF SILICONES [en.gbxfsilicones.com]
- 5. researchgate.net [researchgate.net]
- 6. CN101875663A - Preparation method and device of phenyl trichlorosilane - Google Patents [patents.google.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. This compound (2097-19-0) for sale [vulcanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Triethanolamine | C6H15NO3 | CID 7618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Physical and chemical properties of Phenylsilatrane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylsilatrane, with the chemical formula C₁₂H₁₇NO₃Si, is a fascinating organosilicon compound characterized by a unique tricyclic cage structure. This structure features a pentacoordinate silicon atom with a transannular dative bond to a nitrogen atom, which imparts remarkable stability and distinct chemical properties compared to its acyclic analogues.[1][2] Historically significant as an early example of stable pentacoordinate silicon compounds, this compound continues to be a subject of interest in fields ranging from materials science to pharmacology due to its unique reactivity and biological activity.[2][3] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its primary biological mechanism of action.
Physical and Chemical Properties
This compound is a crystalline solid at room temperature and exhibits notable thermal stability.[2][4] Its rigid cage-like structure contributes to a significantly enhanced resistance to hydrolysis under neutral conditions when compared to its phenyltrialkoxysilane precursors.[2]
Data Presentation: Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₇NO₃Si | [4] |
| Molecular Weight | 251.35 g/mol | [2][4] |
| Appearance | White crystalline solid, forms prisms or needles from acetone or chloroform. | [2][4] |
| Melting Point | 207-209 °C | [4][5] |
| Boiling Point | 284.1 °C at 760 mmHg | [4] |
| Density | 1.18 g/cm³ | [4] |
| Flash Point | 125.6 °C | [4] |
| Water Solubility | 0.078 - 0.087 mg/mL | [4] |
| Air & Water Reactions | No rapid reaction with air or water.[5] |
Chemical Reactivity
This compound's unique structure governs its chemical behavior. The hypervalent silicon center and the protective cage render it relatively inert to nucleophilic substitution at the silicon atom under ambient, neutral conditions.[4] However, the phenyl group can undergo electrophilic aromatic substitution, and the compound can act as a precursor for other functionalized organosilicon compounds.[4] It has also been noted to function as a Lewis acid scavenger.[2] While stable in neutral conditions, it can be hydrolyzed under acidic or basic conditions.
Experimental Protocols
Synthesis of this compound
Two primary methods for the synthesis of this compound are presented below: a conventional approach and a modern, solvent-free organocatalytic method.
1. Conventional Synthesis via Transesterification
This method involves the reaction of a phenyltrialkoxysilane with triethanolamine, typically catalyzed by a base.[2][4]
-
Materials:
-
Phenyltriethoxysilane
-
Triethanolamine
-
Potassium hydroxide (KOH)
-
Ethanol
-
N,N-Dimethylformamide (DMF)
-
Apparatus for heating and reflux with a nitrogen atmosphere
-
Filtration apparatus
-
Recrystallization solvents (e.g., acetone or chloroform)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triethanolamine in a solvent mixture of ethanol and DMF (e.g., 3:1 v/v).[2]
-
Add a catalytic amount of potassium hydroxide to the solution.
-
While stirring, add phenyltriethoxysilane to the reaction mixture.
-
Heat the mixture to 80 °C and maintain under a nitrogen atmosphere for approximately 1 hour.[4]
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the crude this compound by filtration and wash with a cold solvent to remove impurities.
-
Purify the product by recrystallization from acetone or chloroform to yield high-purity crystals.[2]
-
Dry the purified crystals under vacuum. A typical yield for this method is approximately 95%.[4]
-
2. Solvent-Free Organocatalytic Synthesis
This environmentally friendly approach avoids the use of organic solvents and often results in very high yields.[2][4]
-
Materials:
-
Procedure:
-
In a reaction vessel, combine phenyltriethoxysilane and triethanolamine in a near-stoichiometric ratio.
-
Add a catalytic amount of DBU or TBD to the mixture.
-
Heat the solvent-free mixture to a temperature between 50-80 °C with stirring.[2] The reaction is typically complete within 1-4 hours.[2]
-
As the reaction proceeds, the product will precipitate as a white solid.
-
After cooling to room temperature, wash the solid product with hexane to remove any unreacted starting materials and the catalyst.[6]
-
Collect the purified this compound by filtration and dry under vacuum. Yields of up to 99% have been reported for analogous silatranes with this method.[2]
-
Analytical Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the molecular structure of this compound.
-
Sample Preparation:
-
Dissolve 5-25 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[7]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (General):
-
Spectrometer: 400 MHz or higher field strength.
-
Techniques: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC experiments can be performed for full structural elucidation.
-
¹H NMR: A standard pulse sequence is used. The spectral width should be sufficient to cover the aromatic and aliphatic regions (typically 0-10 ppm).
-
¹³C NMR: A proton-decoupled pulse sequence is standard. The spectral width should encompass all expected carbon resonances (typically 0-160 ppm).
-
-
Data Analysis:
-
Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the specific protons and carbons in the this compound molecule.
-
2. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in this compound.
-
Sample Preparation (Thin Solid Film):
-
Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like acetone or methylene chloride.[8]
-
Apply a drop of the solution to the surface of an IR-transparent salt plate (e.g., KBr or NaCl).[8]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[8]
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
A background spectrum of the clean salt plate should be acquired before running the sample.
-
-
Data Analysis:
-
Identify characteristic absorption bands corresponding to the functional groups in this compound. Key expected vibrations include C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), Si-O-C stretching, and C-N stretching. The Si-O-C group in silatranes typically shows a strong absorption band around 1100 cm⁻¹.[9]
-
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of this compound.
-
Sample Preparation:
-
For techniques like Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or after separation by Gas Chromatography (GC). A dilute solution in a volatile solvent is prepared.
-
-
Instrument Parameters:
-
Ionization Method: Electron Ionization (EI) is common for providing detailed fragmentation patterns.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or other suitable analyzers.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺), which should correspond to the molecular weight of this compound (m/z = 251).
-
Analyze the fragmentation pattern. A characteristic fragment for silatranes is the loss of the substituent on the silicon atom, which in this case would be the phenyl group, leading to a significant [M-R]⁺ peak.[10]
-
4. X-ray Crystallography
-
Objective: To determine the precise three-dimensional structure of this compound in the solid state, including bond lengths and angles.
-
Sample Preparation:
-
High-quality single crystals of this compound are required. These can be grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., acetone or chloroform).[2]
-
-
Data Collection and Analysis:
-
A single crystal is mounted on a goniometer in an X-ray diffractometer.
-
The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected.
-
The resulting data is processed to solve the crystal structure and refine the atomic positions. The Cambridge Crystallographic Data Centre (CCDC) can be consulted for existing crystal structures.[1]
-
Visualizations
Synthesis Workflow of this compound
References
- 1. Crystal Structure of New 1-Phenyl-Substituted Tribenzsilatranes | MDPI [mdpi.com]
- 2. This compound | 2097-19-0 | Benchchem [benchchem.com]
- 3. PHENYLTRIMETHYLSILANE(768-32-1) 13C NMR spectrum [chemicalbook.com]
- 4. This compound (2097-19-0) for sale [vulcanchem.com]
- 5. This compound | C12H17NO3Si | CID 16416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. media.iupac.org [media.iupac.org]
- 10. researchgate.net [researchgate.net]
Phenylsilatrane solubility in different organic solvents
An In-depth Technical Guide to the Solubility of Phenylsilatrane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information inferred from synthesis and crystallization procedures. Furthermore, it offers a detailed experimental protocol for the quantitative determination of this compound solubility, empowering researchers to ascertain these values in their laboratories.
This compound: A Profile
This compound is an organosilicon compound characterized by a tricyclic cage structure with a pentacoordinate silicon atom. This unique structure imparts notable chemical and physical properties, including stability and biological activity. It typically appears as a solid at room temperature in the form of prisms or needles.[1][2] Understanding its solubility is crucial for a range of applications, from synthesis and purification to formulation and biological assays.
Solubility of this compound in Organic Solvents
While specific quantitative solubility data (e.g., in g/100 mL or mol/L) is not extensively reported in the literature, qualitative information can be derived from various experimental descriptions. The following table summarizes the observed solubility of this compound in different organic solvents.
| Solvent | Solubility (Qualitative) | Context of Use | Source |
| Acetone | Soluble | Used for recrystallization to form prisms or needles. | [1][2] |
| Chloroform | Soluble | Employed for crystallization. The UV spectra of this compound have also been recorded in chloroform. | [1][2] |
| Ethanol | Soluble | Utilized as a solvent in the synthesis of this compound. | [1] |
| N,N-Dimethylformamide (DMF) | Soluble | Used as a co-solvent with ethanol in synthesis reactions. | [1] |
| Toluene | Soluble | Employed in the cyclization step of certain synthesis routes for analogous compounds. | [2] |
| Hexane | Partially Soluble | Some analogous silatrane derivatives have shown partial solubility in hexane. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | Used as a solvent for preparing stock solutions for solubility determination in aqueous media. |
It is important to note that the term "soluble" in a synthesis or crystallization context does not provide information on the saturation limit of the solvent. It does, however, indicate that these solvents are effective at dissolving this compound to a degree useful for these procedures. The limited solubility of silatranes has been noted as a challenge for certain analytical techniques, such as UV spectroscopy.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility values, the following experimental protocol, based on the isothermal saturation method, is recommended. This method involves creating a saturated solution of this compound at a constant temperature and then determining its concentration.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical balance
-
UV-Vis Spectrophotometer
-
Syringe filters (solvent-compatible, e.g., PTFE)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.
-
Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) syringe.
-
Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer.
-
-
Concentration Measurement via UV-Vis Spectroscopy:
-
Prepare a series of standard solutions of this compound with known concentrations in the selected solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound to construct a calibration curve (Absorbance vs. Concentration).
-
Measure the absorbance of the diluted sample solution at the same λmax.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as g/100 mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Workflow for the determination of this compound solubility.
This guide provides a foundational understanding of this compound solubility based on available data and equips researchers with the methodology to pursue quantitative measurements. Such data is invaluable for the continued development and application of this important class of organosilicon compounds.
References
Phenylsilatrane's Mechanism of Action on GABAa Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylsilatrane is a potent convulsant agent that exerts its neurotoxic effects through the modulation of the γ-aminobutyric acid type A (GABAa) receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its interaction with the GABAa receptor. It includes a comprehensive summary of quantitative data, detailed experimental protocols for studying its effects, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in neuroscience, toxicology, and drug development.
Introduction
The GABAa receptor is a ligand-gated ion channel that, upon binding to its endogenous ligand GABA, opens an integral chloride ion channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. This receptor is a critical target for a wide range of clinically important drugs, including benzodiazepines, barbiturates, and anesthetics, as well as various convulsants and toxins.
This compound is a synthetic organosilicon compound known for its high toxicity, primarily manifesting as convulsions. Its mechanism of action is centered on its ability to non-competitively inhibit the GABAa receptor, thereby disrupting the delicate balance between neuronal excitation and inhibition. This guide will elucidate the molecular details of this interaction.
Quantitative Data: this compound and Analog Activity
The biological activity of this compound and its analogs has been quantified through toxicity studies in mammals and in vitro receptor binding assays. The following table summarizes key data on their potency.
| Compound (1-Substituent) | 4-Substituent | Mammalian Toxicity (LD50, mg/kg, i.p. mice) | Inhibition of [35S]TBPS binding (IC50, nM) |
| This compound | -H | 0.4 - 0.9 | > 10,000 |
| 4-Methylthis compound | -CH3 | ~0.5 | > 10,000 |
| 4-Chlorothis compound | -Cl | ~0.5 | > 10,000 |
| 4-Bromothis compound | -Br | ~0.5 | > 10,000 |
| 4-Ethynylthis compound | -C≡CH | 0.4 - 0.9 | 160 |
| 4-(Prop-1-ynyl)this compound | -C≡C-CH3 | ~0.9 | 300 |
| 4-(Trimethylsilylethynyl)this compound | -C≡C-Si(CH3)3 | ~3 | > 10,000 |
Data sourced from Horsham et al., 1990.[1]
Mechanism of Action
This compound acts as a non-competitive antagonist of the GABAa receptor. Its binding site is distinct from the GABA binding site and is located within the chloride ion channel pore, at a site known as the picrotoxin or t-butylbicyclophosphorothionate (TBPS) binding site.
Signaling Pathway of the GABAa Receptor
The canonical signaling pathway of the GABAa receptor involves the binding of GABA, which triggers a conformational change that opens the chloride channel.
Caption: GABAa Receptor Activation Pathway.
This compound's Inhibitory Action
This compound binds to the TBPS site within the ion channel of the GABAa receptor, physically occluding the pore and preventing the influx of chloride ions, even when GABA is bound to the receptor. This non-competitive inhibition leads to a failure of neuronal inhibition and subsequent hyperexcitability, resulting in convulsions.
Caption: this compound's inhibitory mechanism.
Experimental Protocols
The investigation of this compound's effects on GABAa receptors relies on two primary experimental techniques: radioligand binding assays and electrophysiological recordings.
[35S]TBPS Radioligand Binding Assay
This assay is used to determine the affinity of this compound for the TBPS binding site on the GABAa receptor.
Methodology:
-
Membrane Preparation:
-
Whole brains from rodents (e.g., mice) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed to pellet the crude membrane fraction (P2).
-
The P2 pellet is washed multiple times by resuspension and centrifugation to remove endogenous GABA and other interfering substances.
-
The final pellet is resuspended in the assay buffer.
-
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of [35S]TBPS (a radiolabeled ligand for the picrotoxin site) and varying concentrations of this compound or its analogs.
-
Incubations are typically carried out in a buffer containing a high concentration of a chaotropic salt (e.g., 200 mM KBr) to enhance specific binding.
-
The reaction is allowed to reach equilibrium (e.g., 90-120 minutes at 25°C).
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., picrotoxin or TBPS).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
Caption: [35S]TBPS Binding Assay Workflow.
Electrophysiological Recordings (Whole-Cell Patch-Clamp)
This technique allows for the direct measurement of the effect of this compound on the function of the GABAa receptor ion channel.
Methodology:
-
Cell Preparation:
-
Neurons expressing GABAa receptors are used. These can be primary cultured neurons (e.g., from rodent hippocampus or cortex) or a cell line stably expressing specific GABAa receptor subtypes.
-
Cells are plated on coverslips for recording.
-
-
Recording Setup:
-
A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular ionic composition and is brought into contact with the cell membrane.
-
A tight seal (gigaohm resistance) is formed between the pipette tip and the membrane.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell's membrane potential is clamped at a specific voltage (e.g., -60 mV).
-
-
Drug Application:
-
GABA is applied to the cell to elicit an inward chloride current (at a holding potential more positive than the chloride equilibrium potential).
-
This compound is then co-applied with GABA to observe its effect on the GABA-evoked current.
-
-
Data Acquisition and Analysis:
-
The current flowing across the cell membrane is recorded.
-
The inhibitory effect of this compound is quantified by measuring the reduction in the amplitude of the GABA-evoked current.
-
A concentration-response curve can be generated by applying different concentrations of this compound to determine its IC50 for channel block.
-
Caption: Whole-Cell Patch-Clamp Workflow.
Structure-Activity Relationships
The data presented in Section 2 reveals important structure-activity relationships for phenylsilatranes.
Caption: Structure-Activity Relationship Logic.
The key observations are:
-
High mammalian toxicity is a common feature of the 1-phenylsilatrane scaffold, largely independent of the 4-substituent on the phenyl ring.
-
Potent inhibition of the TBPS binding site is conferred by small alkynyl substituents at the 4-position of the phenyl ring.
-
Larger or non-alkynyl substituents at the 4-position result in high toxicity but poor in vitro activity at the TBPS binding site, suggesting that the in vivo toxic mechanism for these analogs may be more complex or that they interact with the receptor in a manner not fully captured by the [35S]TBPS binding assay.
Conclusion
This compound is a potent convulsant that acts as a non-competitive antagonist of the GABAa receptor. Its mechanism of action involves binding to the TBPS site within the chloride ion channel, leading to channel block and a failure of inhibitory neurotransmission. The structure-activity relationship studies indicate that while the this compound core is responsible for high mammalian toxicity, specific substitutions on the phenyl ring are crucial for high-affinity binding to the TBPS site. The experimental protocols detailed herein provide a framework for the further investigation of this compound and other non-competitive GABAa receptor antagonists, which is essential for both toxicological assessment and the development of novel therapeutic agents targeting the GABAergic system.
References
Phenylsilatrane: A Technical Guide to its Toxicity and Neurotoxic Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylsilatrane is a highly toxic organosilicon compound known for its potent convulsant and rodenticidal properties. Its neurotoxicity stems from its function as a non-competitive antagonist of the γ-aminobutyric acid (GABA) gated chloride channel. This technical guide provides a comprehensive overview of the toxicity and neurotoxic effects of this compound, detailing its mechanism of action, quantitative toxicity data, structure-activity relationships, and the experimental protocols used for its evaluation.
Introduction
This compound belongs to the silatrane family of compounds, characterized by a tricyclic cage structure with a pentacoordinate silicon atom. A key feature is the transannular dative bond between the silicon and nitrogen atoms. The direct attachment of a phenyl group to the silicon atom is critical for its high toxicity. Due to its potent effects on the central nervous system, this compound has been utilized as a rodenticide and serves as a significant subject of toxicological research. In humans, significant exposure can lead to seizures, underscoring the need for careful handling.[1]
Quantitative Toxicity Data
The acute toxicity of this compound has been quantified in various animal models. The median lethal dose (LD50), the dose required to be fatal to 50% of a test population, is a key indicator of its acute toxicity.
| Parameter | Value | Species | Route of Administration | Reference |
| LD50 | 0.4-0.9 mg/kg | Mouse | Intraperitoneal (i.p.) | [2] |
| LD50 | 1400 mg/kg | Rat | Oral | [3] |
Neurotoxic Effects and Mechanism of Action
The primary neurotoxic effects of this compound are characterized by convulsions and seizures.[1][3] These effects are a direct result of its interaction with the GABAergic system, the main inhibitory neurotransmitter system in the central nervous system.
This compound acts as a potent, non-competitive inhibitor of the GABA-gated chloride channel.[1][4] It exerts its effect by binding to the t-butylbicyclophosphorothionate (TBPS) binding site within the ionophore of the GABA-A receptor complex.[1][2][4] This binding event prevents the influx of chloride ions into the neuron, which is the primary mechanism of GABA-induced neuronal inhibition. The resulting imbalance between excitatory and inhibitory neurotransmission leads to a state of hyperexcitability, culminating in seizures.[1]
Signaling Pathway of this compound Neurotoxicity
Caption: this compound blocks the GABA-A receptor, preventing neuronal inhibition and leading to seizures.
Structure-Activity Relationship
The toxicity of silatranes is highly dependent on their chemical structure. Research has demonstrated that the direct linkage of the phenyl group to the silicon atom is essential for the high toxicity of this compound.[1]
-
Phenyl Group: The presence of a phenyl group directly attached to the silicon atom is crucial for high toxicity.
-
Linker Groups: Introducing a methylene group between the phenyl ring and the silatrane cage (forming 1-benzylsilatrane) results in a near-complete loss of toxicity.[1]
-
Oxygen Insertion: The insertion of an oxygen atom between the silicon and the phenyl group (forming 1-phenoxysilatrane) reduces toxicity by several orders of magnitude.[1]
Caption: Modifications to the Si-Phenyl bond in this compound drastically reduce its toxicity.
Experimental Protocols
The following sections describe representative methodologies for assessing the toxicity and neurotoxic mechanism of this compound. These protocols are based on standardized guidelines and published research methodologies.
Acute Oral Toxicity - LD50 Determination (Representative Protocol)
This protocol is based on the OECD Test Guideline 423 (Acute Toxic Class Method). The objective is to determine the dose of this compound that is lethal to 50% of the test animals following a single oral administration.
1. Test Animals:
-
Species: Wistar rats (or a similar standard laboratory strain).
-
Sex: Healthy, nulliparous, non-pregnant females are typically used as they are often more sensitive.
-
Age: Young adults (8-12 weeks old).
-
Housing: Animals are housed in small groups under standard laboratory conditions (22 ± 3°C, 50-60% humidity, 12-hour light/dark cycle) with ad libitum access to standard diet and water. They are acclimatized for at least 5 days before the study.
2. Preparation and Administration:
-
Fasting: Food is withheld overnight prior to dosing. Water remains available.
-
Vehicle: this compound is dissolved or suspended in a suitable vehicle, such as corn oil. The stability of the preparation should be confirmed.
-
Administration: The test substance is administered in a single dose by oral gavage using a stomach tube. The volume administered is typically kept low (e.g., 1-2 mL/kg).
3. Procedure (Stepwise Dosing):
-
The test begins with a starting dose (e.g., 300 mg/kg, based on prior knowledge) administered to a group of 3 female rats.
-
Observation: Animals are closely observed for mortality, clinical signs of toxicity (e.g., tremors, convulsions, somnolence, diarrhea), and changes in body weight.[3] Observations are frequent on the day of dosing and at least daily thereafter for 14 days.
-
Dose Adjustment:
-
If mortality occurs in 2 or 3 animals, the dose for the next group of 3 animals is lowered.
-
If 0 or 1 animal dies, the dose is increased for the next group.
-
-
This stepwise procedure continues until the LD50 can be determined or the criteria for a specific toxicity class are met.
4. Data Analysis and Reporting:
-
The LD50 value is calculated based on the mortality data from the stepwise procedure.
-
The report includes detailed information on the test animals, dose levels, clinical observations, body weight changes, and any findings from gross necropsy performed on all animals at the end of the study.
Caption: Workflow for a representative acute oral toxicity (LD50) study based on OECD guidelines.
GABA-A Receptor Binding Assay (Representative Protocol)
This protocol describes a competitive radioligand binding assay to determine the interaction of this compound with the TBPS binding site on the GABA-A receptor, using [³⁵S]TBPS.
1. Membrane Preparation:
-
Source: Whole brains from adult mice or rats are used.
-
Procedure:
-
Brains are rapidly dissected and homogenized in ice-cold Tris-HCl buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The resulting supernatant is centrifuged at high speed to pellet the crude synaptic membranes (P2 fraction).
-
The pellet is washed multiple times by resuspension and centrifugation to remove endogenous GABA.
-
The final pellet is resuspended in the assay buffer, and protein concentration is determined (e.g., by Bradford assay).
-
2. Binding Assay:
-
Reagents:
-
Radioligand: [³⁵S]TBPS (a specific concentration, e.g., 2-8 nM).
-
Assay Buffer: Tris-citrate buffer containing NaBr (e.g., 50 mM Tris-citrate, 200 mM NaBr, pH 7.4).
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding: A high concentration of unlabeled TBPS or picrotoxin (e.g., 5-10 µM) is used to define non-specific binding.
-
-
Procedure:
-
In assay tubes, the prepared membranes (e.g., 50 µg protein), [³⁵S]TBPS, and either buffer (for total binding), unlabeled ligand (for non-specific binding), or this compound (for competition) are combined.
-
The tubes are incubated (e.g., for 90-120 minutes at 25°C) to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed quickly with ice-cold buffer to remove unbound radioligand.
-
3. Data Analysis:
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
For competition experiments, the concentration of this compound that inhibits 50% of the specific [³⁵S]TBPS binding (IC50) is determined by non-linear regression analysis. This value indicates the binding affinity of this compound for the TBPS site.
Conclusion
This compound is a potent neurotoxin with a well-defined mechanism of action centered on the antagonism of the GABA-A receptor. Its high toxicity is directly linked to its chemical structure, specifically the direct bond between the phenyl group and the silatrane cage. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and professionals working in toxicology, neuroscience, and drug development. The unique properties of this compound make it a valuable tool for studying the GABAergic system, while also highlighting the critical need for stringent safety protocols during its handling and investigation.
References
The Dawn of a New Silicon Era: A Technical Guide to the History and Discovery of Silatrane Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the history, discovery, and foundational chemistry of silatranes. These unique organosilicon compounds, characterized by a hypervalent, pentacoordinated silicon atom held in a tricyclic cage structure, have carved a significant niche in various scientific disciplines, most notably in medicinal chemistry and materials science. This document details the seminal moments in their discovery, outlines key synthetic methodologies, presents a consolidated view of their unique physicochemical properties, and visualizes the intricate relationships between their structure and function.
A Serendipitous Discovery: The History of Silatranes
The story of silatranes begins in the early 1960s, a period of burgeoning interest in organosilicon chemistry. Initial investigations into the reaction of organotrialkoxysilanes with triethanolamine were expected to yield polymeric materials. However, independent research by C. L. Frye and his team at Dow Corning Corporation, and the pioneering work of Russian chemist Mikhail Grigorievich Voronkov, led to the unexpected isolation of stable, crystalline, monomeric compounds.[1]
A pivotal moment in the history of silatrane chemistry arrived in 1963 when M.G. Voronkov made the groundbreaking discovery that silatranes exhibit a wide range of biological activities.[1] This was a paradigm shift, as organosilicon compounds were largely considered biologically inert at the time. Voronkov's findings ignited a flurry of research into the unique properties and potential applications of this new class of compounds, a field that continues to expand to this day.
The defining structural feature of silatranes is the intramolecular, transannular dative bond between the bridgehead nitrogen and the silicon atom (N→Si). This interaction results in a pentacoordinated silicon atom with a distorted trigonal-bipyramidal geometry. The unique electronic environment and steric shielding afforded by this caged structure are responsible for the remarkable stability and distinct reactivity of silatranes compared to their acyclic analogues.
Physicochemical Properties of Silatranes
The substituent at the silicon atom (the 'R' group) plays a crucial role in modulating the physicochemical properties of the silatrane. This, in turn, influences its biological activity. The electron-withdrawing or -donating nature of the R group directly impacts the length and strength of the transannular N→Si bond.
Table 1: Physicochemical Properties of Selected Silatranes
| Silatrane Derivative | R-Group | Molecular Weight ( g/mol ) | Melting Point (°C) | N→Si Bond Length (Å) |
| 1-Methylsilatrane | -CH₃ | 175.28 | 153-154 | 2.17 |
| 1-Phenylsilatrane | -C₆H₅ | 251.35 | 207-209 | 2.19 |
| 1-Chloromethylsilatrane | -CH₂Cl | 223.72 | 198-200 | 2.12 |
| 1-Hydrosilatrane | -H | 161.25 | 134-136 | 2.10 |
| 1-Fluorosilatrane | -F | 179.24 | 125-127 | 2.04 |
| 1-(3-Aminopropyl)silatrane | -(CH₂)₃NH₂ | 232.35 | 65-67 | 2.18 |
Table 2: Spectroscopic Data of Representative Silatranes
| Silatrane Derivative | 29Si NMR (δ, ppm) | 1H NMR (δ, ppm) - N(CH₂)₃ | 1H NMR (δ, ppm) - Si(OCH₂)₃ | IR (ν, cm-1) - N→Si |
| 1-Methylsilatrane | -69.4 | 2.78 (t) | 3.75 (t) | 570-590 |
| 1-Phenylsilatrane | -80.5 | 2.89 (t) | 3.88 (t) | 570-590 |
| 1-Chloromethylsilatrane | -78.1 | 2.87 (t) | 3.85 (t) | 570-590 |
| 1-(3-Aminopropyl)silatrane | -68.7 | 2.75 (t) | 3.73 (t) | 584-588 |
Experimental Protocols
The most common and versatile method for the synthesis of silatranes is the transesterification of a corresponding organotrialkoxysilane with triethanolamine, often in the presence of a basic catalyst.
Synthesis of 1-Methylsilatrane
Materials:
-
Methyltriethoxysilane (MeSi(OEt)₃)
-
Triethanolamine (N(CH₂CH₂OH)₃)
-
Potassium hydroxide (KOH)
-
Anhydrous Toluene
-
Anhydrous Hexane
Procedure:
-
A flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus is charged with triethanolamine (1 equivalent).
-
Anhydrous toluene is added to dissolve the triethanolamine.
-
Methyltriethoxysilane (1 equivalent) is added to the solution.
-
A catalytic amount of powdered KOH is added to the reaction mixture.
-
The mixture is heated to reflux for 5 hours, during which the ethanol byproduct is removed azeotropically via the Dean-Stark trap.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The toluene is removed under reduced pressure using a rotary evaporator.
-
Anhydrous hexane is added to the residue to precipitate the crude product.
-
The white solid is isolated by filtration, washed with cold hexane, and dried under vacuum to yield pure 1-methylsilatrane.
Synthesis of 1-Phenylsilatrane
Materials:
-
Phenyltriethoxysilane (PhSi(OEt)₃)
-
Triethanolamine (N(CH₂CH₂OH)₃)
-
Potassium hydroxide (KOH)
-
Ethanol or N,N-dimethylformamide (DMF)
Procedure:
-
To a solution of phenyltriethoxysilane (1 equivalent) in ethanol or DMF, add triethanolamine (1 equivalent).
-
Add a catalytic amount of potassium hydroxide.
-
Heat the reaction mixture to 80°C and maintain for 1 hour.
-
Cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
The crystalline product is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like acetone or chloroform.[1]
Characterization of Silatranes
The synthesized silatranes are typically characterized by a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 29Si NMR are used to confirm the structure and purity of the compound. The chemical shift of the 29Si nucleus is particularly informative about the coordination environment of the silicon atom.
-
Infrared (IR) Spectroscopy: The presence of a characteristic absorption band in the 570-590 cm-1 region is indicative of the transannular N→Si dative bond.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the silatrane.
-
X-ray Crystallography: Offers definitive proof of the three-dimensional structure, including the precise measurement of bond lengths and angles, confirming the pentacoordinate nature of the silicon atom.
Visualizing Key Concepts in Silatrane Chemistry
The following diagrams, generated using the DOT language, illustrate fundamental workflows and relationships in silatrane chemistry.
Conclusion
From their serendipitous discovery to their current status as promising candidates in drug development and materials science, silatranes have had a remarkable journey. Their unique caged structure, centered around a hypervalent silicon atom, imparts a fascinating array of physicochemical properties and biological activities. The ability to tune these properties through synthetic modification of the substituent at the silicon atom continues to make silatrane chemistry a vibrant and fruitful area of research. This guide has provided a foundational overview of the history, synthesis, and key characteristics of silatranes, offering a valuable resource for researchers poised to explore the vast potential of this intriguing class of organosilicon compounds.
References
Structure-Activity Relationship of Phenylsilatrane Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylsilatranes are a class of organosilicon compounds known for their significant biological activity, primarily as potent convulsants. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of phenylsilatrane analogs, with a focus on their toxicity and mechanism of action. The document summarizes available quantitative toxicity data, details key experimental protocols for assessing biological activity, and visualizes the underlying signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of neurologically active compounds.
Introduction
Silatranes are tricyclic organosilicon compounds characterized by a pentacoordinated silicon atom with an intramolecular dative bond between the silicon and nitrogen atoms (Si←N). This unique structural feature imparts significant stability and influences their biological properties. This compound, the parent compound of the series, has been identified as a potent neurotoxin and has been used as a rodenticide.[1] Its analogs, particularly those with substitutions on the phenyl ring, exhibit a range of toxicities, making the study of their structure-activity relationships crucial for understanding their mechanism of action and for the potential design of new chemical entities with tailored biological activities.
The primary mechanism of action for the toxicity of phenylsilatranes is the inhibition of the γ-aminobutyric acid (GABA)-gated chloride channel in the central nervous system.[1][2] Specifically, they are believed to interact with the t-butylbicyclophosphorothionate (TBPS) binding site, acting as non-competitive inhibitors of the GABAA receptor.[2] This inhibition disrupts the normal inhibitory neurotransmission, leading to hyperexcitability and convulsions.
Quantitative Structure-Activity Relationship Data
The toxicity of this compound analogs has been primarily evaluated through in vivo studies in mice, with the median lethal dose (LD50) being the key quantitative parameter. The data reveals a strong correlation between the nature and position of substituents on the phenyl ring and the acute toxicity of the compound.
Table 1: Acute Toxicity (LD50) of this compound and its Analogs in Mice
| Compound | Substituent (R) at 4-position | LD50 (mg/kg, intraperitoneal) |
| This compound | H | 0.4 - 0.9[3] |
| 4-Methylthis compound | CH3 | 0.15[3] |
| 4-Chlorothis compound | Cl | Highly Toxic[1][2] |
| 4-Bromothis compound | Br | Highly Toxic[1][2] |
| 4-(Trimethylsilyl)this compound | CSi(CH3)3 | Highly Toxic[1][2] |
| 4-Ethynylthis compound | C≡CH | Moderately Potent Inhibitor of TBPS binding[2] |
| 4-(Prop-1-ynyl)this compound | C≡C-CH3 | Moderately Potent Inhibitor of TBPS binding[2] |
Note: Specific LD50 values for the chloro, bromo, and trimethylsilyl analogs are not consistently reported in the literature, but they are consistently described as highly toxic.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key experimental procedures: acute toxicity testing in mice to determine the LD50 and in vitro radioligand binding assays to assess the affinity for the GABA receptor.
Determination of Acute Toxicity (LD50) in Mice
The determination of the median lethal dose (LD50) for this compound analogs is conducted to assess their acute toxicity.
Principle: This protocol is based on the administration of a single dose of the test compound to a group of animals, followed by observation for a set period to determine the dose that is lethal to 50% of the population.[4]
Methodology:
-
Animal Model: Young, healthy adult mice of a specific strain (e.g., BALB/c or Wistar) are used.[5] Animals are housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, and have access to food and water ad libitum.[4]
-
Dose Preparation: The this compound analog is dissolved or suspended in a suitable vehicle (e.g., saline, corn oil). A range of doses is prepared based on preliminary range-finding studies.[6]
-
Administration: The test compound is administered via a specific route, typically intraperitoneal (i.p.) injection for phenylsilatranes.[3][5]
-
Observation: The animals are observed continuously for the first few hours post-administration and then periodically for up to 14 days.[4] Signs of toxicity, such as convulsions, tremors, and changes in motor activity, are recorded. The time of onset and duration of these signs, as well as the time of death, are noted.
-
Data Analysis: The number of mortalities at each dose level is recorded. The LD50 value, along with its 95% confidence limits, is calculated using appropriate statistical methods, such as the probit analysis or the Reed-Muench method.[7][8]
[35S]t-Butylbicyclophosphorothionate ([35S]TBPS) Binding Assay
This in vitro assay is used to determine the binding affinity of this compound analogs to the convulsant binding site on the GABAA receptor complex.
Principle: The assay measures the ability of a test compound to compete with the radiolabeled ligand, [35S]TBPS, for its binding site on the GABAA receptor in brain membrane preparations. A higher affinity of the test compound for the binding site will result in a lower concentration required to displace the radioligand.[9]
Methodology:
-
Membrane Preparation: Brain tissue (e.g., cerebral cortex from rats or postmortem human brain) is homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is centrifuged to obtain a crude membrane pellet (P2 pellet). The pellet is washed multiple times to remove endogenous GABA and other interfering substances.[9] The final pellet is resuspended in the assay buffer.
-
Binding Assay:
-
The membrane preparation (containing a specific amount of protein) is incubated with a fixed concentration of [35S]TBPS.[9]
-
Varying concentrations of the unlabeled this compound analog (the competitor) are added to the incubation mixture.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 90-120 minutes) to reach equilibrium.[9]
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand that binds to the same site (e.g., picrotoxin or unlabeled TBPS).[9]
-
-
Separation and Quantification: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the free radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand. The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the this compound analog that inhibits 50% of the specific binding of [35S]TBPS (the IC50 value) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Mechanism of Action and Signaling Pathways
The neurotoxic effects of this compound analogs are a direct result of their interaction with the GABAA receptor, a key component of inhibitory neurotransmission in the central nervous system.
The GABA-gated Chloride Channel
The GABAA receptor is a ligand-gated ion channel that is permeable to chloride ions (Cl-). In mature neurons, the intracellular concentration of Cl- is lower than the extracellular concentration. When GABA, the primary inhibitory neurotransmitter, binds to the GABAA receptor, the channel opens, allowing Cl- ions to flow into the neuron. This influx of negative charge hyperpolarizes the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.
Inhibition by this compound
This compound and its toxic analogs act as non-competitive inhibitors of the GABAA receptor. They do not bind to the same site as GABA but to a distinct site within the ion channel pore, known as the TBPS or convulsant site.[1][2] By binding to this site, this compound blocks the chloride channel, preventing the influx of Cl- ions even when GABA is bound to the receptor. This disruption of inhibitory signaling leads to a state of neuronal hyperexcitability, resulting in the characteristic symptoms of poisoning, including tremors, convulsions, and ultimately, death at high doses.
Visualizations
Signaling Pathway Diagram
Caption: GABA-A receptor signaling and inhibition by this compound.
Experimental Workflow Diagram
Caption: Workflow for SAR analysis of this compound analogs.
Conclusion
The structure-activity relationship of this compound analogs is critically dependent on the substituents of the phenyl ring. The available data, primarily from acute toxicity studies, indicates that electron-donating and halogen substitutions at the 4-position can significantly influence the compound's toxicity. The mechanism of action is well-established and involves the non-competitive inhibition of the GABA-gated chloride channel at the TBPS binding site. This guide has provided a summary of the quantitative data, detailed experimental protocols for the assessment of biological activity, and a visualization of the underlying molecular mechanisms. Further research, particularly the generation of a comprehensive set of in vitro binding data (IC50 or Ki values) for a wider range of analogs, would be invaluable for developing a more refined quantitative structure-activity relationship model. Such a model could aid in the prediction of toxicity and the design of novel compounds with specific neurological activities.
References
- 1. Rational approaches for the design of various GABA modulators and their clinical progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The Quantitative Structure-Activity Relationships between GABAA Receptor and Ligands based on Binding Interface Characteristic - PubMed [pubmed.ncbi.nlm.nih.gov]
Hypervalent Silicon Chemistry in Phenylsilatrane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylsilatrane, a prominent member of the silatrane family, stands as a cornerstone in the field of hypervalent silicon chemistry. Its unique tricyclic cage structure, featuring a pentacoordinate silicon atom with a transannular dative bond to a nitrogen atom, imparts remarkable stability and distinct reactivity. This technical guide provides an in-depth exploration of the synthesis, structural characteristics, spectroscopic properties, and reactivity of this compound. Furthermore, it delves into its significant, albeit complex, role as a modulator of the GABA-gated chloride channel, a target of profound interest in drug development. Detailed experimental protocols and comprehensive data summaries are presented to facilitate further research and application in medicinal chemistry and materials science.
Introduction to this compound and Hypervalent Silicon
Silicon, typically tetravalent in its compounds, can expand its coordination sphere to form hypervalent species with five or six substituents. This compound is a classic example of a stable pentacoordinate silicon compound. The defining feature of its structure is the intramolecular dative bond between the silicon and nitrogen atoms (Si←N), which creates a rigid, cage-like framework.[1] This transannular interaction is central to its unique chemical and physical properties, including enhanced thermal stability and resistance to hydrolysis compared to its acyclic analogues.[2] The study of this compound has provided invaluable insights into the nature of hypervalent bonding and has paved the way for the design of novel organosilicon compounds with tailored functionalities.[1]
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the reaction of a phenyltrialkoxysilane with triethanolamine. Several protocols have been developed, including conventional methods using basic catalysts and more recent, environmentally benign solvent-free approaches.
Conventional Synthesis
A widely employed method involves the transesterification of phenyltriethoxysilane with triethanolamine in the presence of a base catalyst, such as potassium hydroxide.[3]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenyltriethoxysilane (1 equivalent) and triethanolamine (1 equivalent) in a suitable solvent such as ethanol or N,N-dimethylformamide.
-
Catalyst Addition: Add a catalytic amount of potassium hydroxide.
-
Reaction Conditions: Heat the reaction mixture to 80°C and maintain for approximately 1 hour.[3]
-
Work-up and Purification: After cooling, the product can be isolated by filtration and purified by recrystallization from a suitable solvent like acetone or chloroform to yield crystalline this compound.[2]
Solvent-Free Organocatalytic Synthesis
In a greener approach, organocatalysts such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) can be used to facilitate the reaction under solvent-free conditions.[1]
Experimental Protocol:
-
Reactant Mixture: In a reaction vessel, mix phenyltrimethoxysilane (1 equivalent) and triethanolamine (1.03 equivalents).
-
Catalyst Addition: Add the organocatalyst (e.g., DBU) in a catalytic amount (e.g., 0.01 equivalents).
-
Reaction Conditions: Heat the neat mixture to a temperature between 50-80°C for 1-4 hours.
-
Isolation: The product is typically obtained in high yield and purity after cooling, often without the need for extensive purification.
Structural and Spectroscopic Characterization
The unique structure of this compound has been extensively studied using X-ray crystallography and NMR spectroscopy.
X-ray Crystallography
X-ray diffraction studies have unequivocally confirmed the pentacoordinate nature of the silicon atom in this compound. The molecule exists in different polymorphic forms, which exhibit slight variations in their structural parameters, most notably the length of the Si←N dative bond.
Table 1: Selected Crystallographic Data for this compound Polymorphs
| Polymorph | Si←N Bond Length (Å) | Si-C Bond Length (Å) | Average Si-O Bond Length (Å) | N-Si-C Angle (°) |
| α | 2.193 | 1.89 | 1.67 | 179.8 |
| β | 2.156 | 1.88 | 1.66 | 178.9 |
| γ | 2.132 | 1.894 | 1.656 | 179.0 |
Data compiled from various crystallographic studies.
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction by slow evaporation of a saturated solution in a solvent like acetone or chloroform.
-
Data Collection: Mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 173 K) using a suitable X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: Process the collected data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain the final structural model.
NMR Spectroscopy
¹H, ¹³C, and ²⁹Si NMR spectroscopy are powerful tools for the characterization of this compound in solution. The chemical shifts provide valuable information about the electronic environment of the nuclei within the silatrane cage.
Table 2: Typical NMR Chemical Shift Ranges for this compound and its Derivatives
| Nucleus | Chemical Shift (δ, ppm) | Notes |
| ¹H | 7.2 - 7.8 (aromatic C-H) | Phenyl protons |
| 3.6 - 3.9 (O-CH₂) | Protons of the triethanolamine backbone | |
| 2.7 - 3.0 (N-CH₂) | Protons of the triethanolamine backbone | |
| ¹³C | 125 - 140 (aromatic C) | Phenyl carbons |
| 51 - 58 (O-CH₂) | Carbons of the triethanolamine backbone | |
| 57 - 60 (N-CH₂) | Carbons of the triethanolamine backbone | |
| ²⁹Si | -80 to -100 | The upfield shift is characteristic of pentacoordinate silicon in silatranes. |
Note: Exact chemical shifts can vary depending on the solvent and specific substitution patterns.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ²⁹Si NMR spectra on a high-field NMR spectrometer. For ¹³C and ²⁹Si NMR, techniques like DEPT or INEPT can be used to enhance signal intensity.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the resulting spectra to assign the chemical shifts and coupling constants.
Reactivity and Applications
This compound, while relatively stable, exhibits reactivity that is central to its utility in synthesis and materials science. It can act as a Lewis acid scavenger and serves as a precursor for a variety of functionalized organosilicon compounds.[1] Its derivatives have been explored as building blocks for polymers and as materials with unique optical properties.
Interaction with the GABA-gated Chloride Channel
A significant area of interest for drug development professionals is the biological activity of this compound and its analogues. These compounds have been identified as moderately potent inhibitors of the GABA-gated chloride channel, a key player in neuronal signaling.[4]
The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect. This compound and its derivatives have been shown to interact with the t-butylbicyclophosphorothionate (TBPS) binding site on the GABA-A receptor, acting as non-competitive inhibitors.[4] This interaction prevents the normal functioning of the channel, leading to neuronal excitation, which is the basis for their observed toxicity.
While the precise molecular interactions are still under investigation, this mechanism of action makes phenylsilatranes interesting scaffolds for the development of new pharmacological probes and potentially therapeutic agents targeting the GABAergic system.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of this compound.
Conceptual Mechanism of GABAA Receptor Inhibition
Caption: Conceptual diagram of GABAA receptor inhibition by this compound.
Conclusion
This compound remains a molecule of significant interest due to its foundational role in hypervalent silicon chemistry and its intriguing biological activity. The stability and well-defined structure of the silatrane cage provide a robust platform for the development of new materials and chemical entities. For drug development professionals, the interaction of phenylsilatranes with the GABA-gated chloride channel presents both a challenge, due to toxicity, and an opportunity for the design of novel neurological agents. The detailed synthetic and characterization protocols provided herein are intended to support and inspire further research into this fascinating class of organosilicon compounds.
References
Methodological & Application
Synthesis of Phenylsilatrane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of phenylsilatrane, a significant organosilicon compound with a unique tricyclic cage structure. This compound serves as a versatile building block in medicinal chemistry and materials science. The following sections offer a comparative overview of common synthetic methods, detailed experimental procedures, and a visual representation of the general synthetic workflow.
Comparative Analysis of this compound Synthesis Protocols
The synthesis of this compound is most commonly achieved through the reaction of a phenyl-substituted silane with triethanolamine. The choice of catalyst and reaction conditions significantly impacts the yield, purity, and environmental footprint of the synthesis. Below is a summary of two prominent methods.
| Parameter | Conventional Method | Organocatalytic (Solvent-Free) Method |
| Starting Materials | Phenyltriethoxysilane, Triethanolamine | Phenyltriethoxysilane, Triethanolamine |
| Catalyst | Potassium Hydroxide (KOH) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Solvent | Toluene, Ethanol, or N,N-dimethylformamide | None (Solvent-free) |
| Temperature | 80 - 110 °C | Room Temperature to 80 °C |
| Reaction Time | 1 - 5 hours | 1 - 4 hours |
| Yield | ~95%[1] | Up to 99%[2][3][4][5] |
| Work-up | Filtration, Solvent Evaporation, Recrystallization | Filtration and washing with a non-polar solvent (e.g., hexane) |
| Key Advantages | Well-established, high yield | Environmentally friendly, high yield, mild conditions, catalyst recyclability[2][3][4][5] |
| Key Disadvantages | Use of organic solvents, higher temperatures | Catalyst may be more expensive than traditional bases |
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound using Potassium Hydroxide
This protocol describes the synthesis of this compound from phenyltriethoxysilane and triethanolamine using potassium hydroxide as a catalyst. The reaction proceeds via a transesterification reaction.
Materials:
-
Phenyltriethoxysilane (1 equivalent)
-
Triethanolamine (1 equivalent)
-
Potassium Hydroxide (catalytic amount, e.g., 1-5 mol%)
-
Anhydrous Toluene
-
Anhydrous Hexane
-
Flame-dried, two-necked round-bottom flask
-
Magnetic stirrer
-
Dean-Stark apparatus or soxhlet extractor with drying agent
-
Heating mantle
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: Assemble a flame-dried two-necked round-bottom flask with a magnetic stirrer and a Dean-Stark apparatus filled with anhydrous toluene. The setup should be under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the flask, add triethanolamine (1 equivalent) and dissolve it in anhydrous toluene.
-
Initiation: Add phenyltriethoxysilane (1 equivalent) to the solution, followed by a catalytic amount of powdered potassium hydroxide.
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C for toluene) and stir. The ethanol byproduct is removed azeotropically using the Dean-Stark apparatus. Monitor the reaction progress by observing the amount of ethanol collected. The reaction is typically complete within 5 hours.[6]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: To the resulting crude product, add anhydrous hexane to precipitate this compound as a white solid. Collect the solid by vacuum filtration and wash it with cold hexane to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the purified this compound under vacuum. The product can be further purified by recrystallization from a suitable solvent like acetone or chloroform.[7]
Protocol 2: Solvent-Free Organocatalytic Synthesis of this compound
This modern approach utilizes the organocatalyst 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for a more environmentally friendly and efficient synthesis.[2][3][4][5]
Materials:
-
Phenyltriethoxysilane (1 equivalent)
-
Triethanolamine (1.03 equivalents)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1 mol%)
-
Anhydrous Hexane
-
Reaction vial or flask with a magnetic stirrer
Procedure:
-
Reaction Setup: In a clean and dry reaction vial equipped with a magnetic stirrer, combine phenyltriethoxysilane (1 equivalent) and triethanolamine (1.03 equivalents).
-
Catalyst Addition: Add DBU (1 mol%) to the mixture.
-
Reaction: Stir the mixture at room temperature. The reaction is often exothermic and the mixture may solidify as the product precipitates. For less reactive substrates, gentle heating (50-80°C) may be required to ensure complete conversion.[2][3][5] The reaction progress can be monitored by the disappearance of the starting materials using techniques like TLC or GC. The reaction is typically complete within 1-4 hours.[2][3][5]
-
Work-up and Purification: Once the reaction is complete, add anhydrous hexane to the solid mass and break it up with a spatula. Stir the suspension for a short period to wash the product.
-
Isolation: Collect the solid this compound by vacuum filtration. Wash the collected solid with several small portions of cold hexane to remove the catalyst and any residual starting materials.[2][3]
-
Drying: Dry the purified this compound under vacuum.
Synthesis Workflow and Logic
The following diagrams illustrate the general workflow and the chemical transformation involved in the synthesis of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 2097-19-0 | Benchchem [benchchem.com]
Green Synthesis of Phenylsilatrane Derivatives: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the environmentally friendly synthesis of Phenylsilatrane derivatives. Phenylsilatranes are a class of organosilicon compounds with a unique cage-like structure that imparts them with interesting physicochemical properties and significant biological activity.[1] Their potential applications in drug development, including as anticancer, antimicrobial, and antifungal agents, have garnered considerable interest.[2][3] The protocols outlined herein focus on a green chemistry approach, emphasizing solvent-free conditions and the use of an efficient organocatalytic system.
I. Introduction to Green Synthesis of Phenylsilatranes
Traditional methods for synthesizing silatranes often involve harsh reaction conditions and the use of stoichiometric amounts of reagents, leading to significant waste generation.[4] The application of green chemistry principles to the synthesis of this compound derivatives offers numerous advantages, including:
-
Solvent-Free Conditions: Eliminating volatile organic solvents reduces environmental impact and simplifies product purification.[4][5]
-
High Atom Economy: The catalytic approach ensures that a majority of the atoms from the reactants are incorporated into the final product, minimizing waste.
-
Catalyst Reusability: The organocatalysts used in this method can often be recovered and reused, further enhancing the sustainability of the process.
-
Mild Reaction Conditions: The reactions typically proceed at room temperature or with gentle heating, reducing energy consumption.[4][5]
A highly effective green method for the synthesis of silatranes involves the use of amidine derivatives, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), as organocatalysts.[4][6] This approach facilitates the efficient conversion of phenyltrialkoxysilanes and triethanolamine into the corresponding this compound derivatives with high yields.[4]
II. Data Presentation: Synthesis of Silatrane Derivatives
The following tables summarize the quantitative data for the synthesis of various silatrane derivatives using a green, organocatalytic, solvent-free method. This data, primarily adapted from studies on analogous silatranes, provides a strong predictive basis for the synthesis of a range of this compound derivatives.
Table 1: Screening of Organic Base Catalytic Activity in a Model Silatrane Synthesis [4][6]
| Entry | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | None | Room Temperature | 1 | <1 |
| 2 | NEt₃ | Room Temperature | 1 | <1 |
| 3 | DIPEA | Room Temperature | 1 | <1 |
| 4 | DABCO | Room Temperature | 1 | <1 |
| 5 | DMAP | Room Temperature | 1 | <1 |
| 6 | DBU | Room Temperature | 1 | >99 |
Reaction conditions: [Triethanolamine]/[Trialkoxysilane]/[Catalyst] = 1:1.03:0.01, neat.[4]
Table 2: DBU-Catalyzed Synthesis of Various Silatrane Derivatives [4]
| Entry | R-Group of Silane (R-Si(OR')₃) | R' | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl | Me | Room Temperature | 1 | 99 |
| 2 | Phenyl | Me | Room Temperature | 1 | 98 |
| 3 | Vinyl | Me | Room Temperature | 1 | 99 |
| 4 | 3-Chloropropyl | Me | Room Temperature | 2 | 97 |
| 5 | 3-Aminopropyl | Et | 60 | 6 | 92 |
| 6 | 3-Glycidyloxypropyl | Me | Room Temperature | 3 | 96 |
| 7 | 3-Mercaptopropyl | Me | Room Temperature | 2 | 95 |
Reaction conditions: [Triethanolamine]/[Organotrialkoxysilane]/[DBU] = 1:1.03:0.01, neat.[4]
III. Experimental Protocols
This section provides detailed methodologies for the green synthesis of this compound derivatives.
A. General Protocol for the DBU-Catalyzed Synthesis of this compound
This protocol describes a solvent-free, organocatalytic method for the synthesis of this compound.
Materials:
-
Phenyltrimethoxysilane
-
Triethanolamine (TEOA)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Hexane (for washing)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, add triethanolamine (1.0 equivalent).
-
To the stirring triethanolamine, add phenyltrimethoxysilane (1.03 equivalents).
-
Add the organocatalyst, DBU (0.01 equivalents), to the reaction mixture.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, a solid precipitate of this compound will form.
-
Isolate the product by washing the precipitate with small portions of hexane to remove any unreacted starting materials and the catalyst.
-
Dry the resulting white solid under vacuum to obtain pure this compound.
B. Protocol for the Synthesis of a Functionalized this compound Derivative (e.g., 4-Aminothis compound)
This protocol outlines the synthesis of a this compound derivative with a functional group on the phenyl ring, which can be a key precursor for further drug development.
Materials:
-
(4-Aminophenyl)trimethoxysilane
-
Triethanolamine (TEOA)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Hexane (for washing)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine triethanolamine (1.0 equivalent) and (4-aminophenyl)trimethoxysilane (1.03 equivalents).
-
Add DBU (0.01 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature. Due to the presence of the amino group, the reaction may require slightly longer stirring times (2-4 hours). Monitor the reaction by TLC.
-
Once the reaction is complete, the product will precipitate out of the mixture.
-
Wash the solid product with hexane to remove impurities.
-
Dry the purified 4-aminothis compound under vacuum.
IV. Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for the green synthesis of this compound derivatives and a conceptual representation of a potential signaling pathway they may influence in a therapeutic context.
V. Applications in Drug Development
This compound derivatives have shown a wide range of biological activities, making them attractive candidates for drug development.
-
Anticancer Activity: Several studies have reported the potential of silatrane derivatives to exhibit antitumor activity.[2] The proposed mechanism may involve the inhibition of key signaling pathways that control cell proliferation and survival, as depicted conceptually in Figure 2. The functional groups on the phenyl ring can be modified to enhance potency and selectivity against specific cancer cell lines.
-
Antimicrobial and Antifungal Activity: Phenylsilatranes have also demonstrated promising activity against various bacterial and fungal strains.[1] The unique three-dimensional structure of the silatrane cage is believed to play a role in their mechanism of action, which may involve disruption of microbial cell membranes or inhibition of essential enzymes.
-
Drug Delivery: The stable and biocompatible nature of the silatrane scaffold makes it a potential platform for the development of novel drug delivery systems. Functionalized Phenylsilatranes could be conjugated to other therapeutic agents to improve their solubility, stability, and targeted delivery.
VI. Conclusion
The green chemistry approach to the synthesis of this compound derivatives presented here offers a sustainable and efficient alternative to traditional methods. The solvent-free, organocatalytic protocol provides high yields of pure products under mild conditions. The versatility of this method allows for the synthesis of a wide range of functionalized Phenylsilatranes, opening up new avenues for the exploration of their therapeutic potential in drug discovery and development. Further research into the specific mechanisms of action and structure-activity relationships of these compounds is warranted to fully realize their clinical utility.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Aminopropylsilatrane and Its Derivatives: A Variety of Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Phenylsilatrane: A Versatile Precursor for Advanced Organosilicon Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylsilatrane is a unique organosilicon compound characterized by a cage-like structure with a pentacoordinate silicon atom. This structure imparts exceptional hydrolytic and thermal stability compared to conventional organotrialkoxysilanes. While not typically used as a monomer for direct bulk polymerization, this compound serves as a crucial precursor for the formation of advanced organosilicon polymers, primarily through two key methodologies: controlled surface silanization to create well-defined self-assembled monolayers (SAMs) and as a functional comonomer in the synthesis of polymers with pendant silatrane moieties.
These application notes provide detailed protocols and data for utilizing this compound in the development of sophisticated organosilicon materials relevant to surface engineering, biomaterials, and drug delivery systems.
Core Applications of this compound in Polymer Science
The primary applications of this compound as a polymer precursor are:
-
Controlled Surface Silanization: The high stability of the silatrane cage allows for a more controlled reaction with hydroxylated surfaces (e.g., silicon wafers, glass, metal oxides) compared to traditional alkoxysilanes. This "controlled silanization" process leads to the formation of highly uniform and durable self-assembled monolayers with a high density of phenyl groups, imparting hydrophobicity and other desired surface properties.[1][2][3][4][5][6]
-
Synthesis of Polymers with Pendant Silatrane Groups: this compound can be chemically modified to include a polymerizable group, such as a vinyl group, creating a monomer like vinylthis compound. This monomer can then be copolymerized with other vinyl monomers to produce polymers with pendant this compound units. These pendant groups can later be used for surface grafting or to impart specific properties to the bulk polymer.
Application 1: Controlled Surface Silanization with this compound
This application focuses on the formation of a hydrophobic self-assembled monolayer on a silicon wafer.
Experimental Protocol: Solution-Phase Deposition of this compound SAM
Objective: To form a uniform, hydrophobic this compound monolayer on a silicon wafer.
Materials:
-
Silicon wafers
-
This compound
-
Anhydrous Toluene (or Hexane)
-
Acetone (ACS grade)
-
Ethanol (ACS grade)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water
-
Glass vials with septa
-
Syringes and needles
-
Nitrogen gas source
-
Ultrasonic bath
-
Oven
Protocol:
-
Substrate Cleaning and Activation:
-
Cut silicon wafers to the desired size.
-
Place the wafers in a Teflon or glass rack and sonicate sequentially in acetone, ethanol, and DI water for 15 minutes each to remove organic contaminants.
-
Prepare a Piranha solution by carefully and slowly adding H₂O₂ to H₂SO₄ in a 3:7 volume ratio in a glass beaker (EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment and work in a fume hood).
-
Immerse the cleaned wafers in the Piranha solution for 30-45 minutes to clean and hydroxylate the surface.
-
Rinse the wafers copiously with DI water and dry them under a stream of nitrogen.
-
Use the activated substrates immediately for silanization.
-
-
This compound Solution Preparation:
-
In a clean, dry glass vial, prepare a 5 mM solution of this compound in anhydrous toluene.
-
For best results, the solution can be prepared in an inert atmosphere (glovebox or using a Schlenk line) to minimize moisture.
-
-
Silanization:
-
Place the activated silicon wafers in the this compound solution.
-
Seal the vial and allow the reaction to proceed for 4-6 hours at room temperature.
-
After the incubation period, remove the wafers from the solution.
-
-
Rinsing and Curing:
-
Rinse the silanized wafers thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.
-
Dry the wafers under a stream of nitrogen.
-
Cure the wafers in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation and remove any residual solvent.
-
-
Characterization:
-
The success of the silanization can be verified by measuring the static water contact angle. A significant increase in hydrophobicity is expected.
-
Further characterization can be performed using techniques like X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) to confirm the presence and uniformity of the monolayer.
-
Quantitative Data: this compound SAM Properties
| Property | Value | Method of Analysis |
| Water Contact Angle (Clean SiO₂) | < 10° | Goniometry |
| Water Contact Angle (this compound SAM) | 70-80° | Goniometry |
| Monolayer Thickness | ~0.7 - 1.0 nm | Ellipsometry / X-ray Reflectivity |
| Surface Coverage | High (near theoretical maximum) | XPS / ToF-SIMS |
| Thermal Stability | Stable up to >200°C | TGA / Annealing Studies |
Note: Exact values can vary depending on the specific protocol and substrate used.
Logical Workflow for Controlled Silanization
Caption: Workflow for surface modification via controlled silanization.
Application 2: Synthesis of Organosilicon Polymers with Pendant this compound Groups
This application involves the synthesis of a vinyl-functionalized this compound monomer followed by its copolymerization.
Experimental Protocol: Synthesis and Polymerization of 4-Vinylthis compound
Objective: To synthesize poly(styrene-co-4-vinylthis compound) via free radical polymerization.
Part 1: Synthesis of 4-Vinylthis compound Monomer
This protocol is a representative synthesis and may require optimization.
Materials:
-
4-Vinylphenyltrimethoxysilane
-
Triethanolamine
-
Potassium hydroxide (KOH)
-
Toluene
-
Methanol
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Protocol:
-
In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve triethanolamine in toluene.
-
Add a catalytic amount of KOH to the solution.
-
Heat the mixture to reflux.
-
Slowly add 4-vinylphenyltrimethoxysilane to the refluxing solution.
-
Continue refluxing for 4-6 hours. The byproduct, methanol, can be removed by distillation.
-
Cool the reaction mixture to room temperature. The product, 4-vinylthis compound, will precipitate.
-
Collect the solid product by filtration and wash with cold toluene.
-
Recrystallize the crude product from a suitable solvent (e.g., acetone/hexane) to obtain pure 4-vinylthis compound.
-
Characterize the monomer using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Part 2: Free Radical Copolymerization with Styrene
Materials:
-
4-Vinylthis compound (synthesized in Part 1)
-
Styrene (inhibitor removed)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Methanol
-
Schlenk flask or similar reaction vessel
Protocol:
-
In a Schlenk flask, dissolve the desired molar ratio of 4-vinylthis compound and styrene in anhydrous toluene.
-
Add AIBN (typically 0.1-1.0 mol% relative to total monomers).
-
Seal the flask and deoxygenate the solution by several freeze-pump-thaw cycles or by bubbling with nitrogen for 30 minutes.
-
Place the flask in a preheated oil bath at 70°C and stir for 12-24 hours.
-
To quench the polymerization, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Redissolve the polymer in a minimal amount of toluene and re-precipitate into methanol to further purify.
-
Dry the final polymer under vacuum at 40-50°C to a constant weight.
Quantitative Data: Properties of Poly(styrene-co-4-vinylthis compound)
| Property | Description | Method of Analysis |
| Monomer Incorporation | Controllable by feed ratio | ¹H NMR Spectroscopy |
| Molecular Weight (Mn) | Typically 10,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | Typically 1.5 - 2.5 | GPC |
| Glass Transition Temp. (Tg) | Increases with silatrane content | Differential Scanning Calorimetry (DSC) |
| Thermal Stability (T_d5) | Enhanced compared to polystyrene | Thermogravimetric Analysis (TGA) |
Signaling Pathway for Synthesis and Copolymerization
Caption: Synthesis of a copolymer with pendant this compound groups.
Conclusion
This compound's unique stability and reactivity make it a valuable precursor for creating advanced organosilicon materials. Its primary application in forming highly uniform and durable self-assembled monolayers via controlled silanization offers significant advantages over traditional alkoxysilanes. Furthermore, its derivatization into polymerizable monomers opens avenues for the synthesis of functional polymers with pendant silatrane groups, which can be tailored for specific applications in materials science and drug development. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in their respective fields.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. hms.harvard.edu [hms.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Silatranization": Surface modification with silatrane coupling agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Phenylsilatrane in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylsilatrane, a unique organosilicon compound with a characteristic cage-like structure, is gaining significant attention in materials science. Its pentacoordinate silicon atom and the transannular dative bond between silicon and nitrogen impart remarkable stability and distinct reactivity compared to conventional trialkoxysilanes.[1][2] These properties make this compound and its derivatives valuable precursors and modifying agents for a range of advanced materials.
This document provides detailed application notes and experimental protocols for the use of this compound in three key areas: surface modification for hydrophobicity, adhesion promotion in polymer composites, and as a precursor in sol-gel synthesis of hybrid materials.
Surface Modification for Enhanced Hydrophobicity
Application Note:
This compound can be employed to modify the surface of hydroxyl-rich substrates, such as silica, glass, and certain metal oxides, to impart a hydrophobic character. The phenyl group attached to the silicon atom provides a low-surface-energy interface, leading to water repellency. This is particularly useful for creating self-cleaning surfaces, moisture barriers, and in applications where controlled wettability is crucial. The cage structure of the silatrane offers enhanced hydrolytic stability compared to linear silanes, resulting in more durable and uniform self-assembled monolayers (SAMs).[3][4]
Experimental Protocol: Surface Modification of Silica Nanoparticles
This protocol is adapted from methodologies for similar phenyl-functionalized silanes and is designed to create a hydrophobic layer on silica nanoparticles.[1]
Materials:
-
Silica nanoparticles (SPs)
-
This compound
-
Toluene (or other anhydrous organic solvent like benzene)
-
Ethanol
-
Deionized water
-
Slide glass for contact angle measurement
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Oven
-
Centrifuge
-
Contact angle goniometer
-
Scanning Electron Microscope (SEM) (for morphology analysis)
Procedure:
-
Preparation of this compound Solution: Prepare solutions of this compound in toluene at various concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0, and 10.0 wt% relative to the mass of silica nanoparticles).
-
Coating of Silica Nanoparticles:
-
Disperse a known amount of silica nanoparticles in the this compound/toluene solution.
-
Sonicate the dispersion for 15-30 minutes to ensure uniform mixing.
-
Remove the solvent using a rotary evaporator under reduced pressure to obtain this compound-coated silica nanoparticles.
-
-
Thermal Condensation:
-
Transfer the coated nanoparticles to an oven and heat at a specified temperature (e.g., 120 °C) for a defined period (e.g., 2 hours) to induce the formation of covalent Si-O-Si bonds between the this compound and the silica surface.
-
-
Washing:
-
Wash the modified silica nanoparticles with ethanol and deionized water to remove any unreacted this compound.
-
Centrifuge the suspension and discard the supernatant. Repeat this step three times.
-
-
Drying: Dry the final product in an oven at 80 °C overnight.
-
Characterization:
-
Hydrophobicity Test: Disperse the modified silica nanoparticles in a biphasic mixture of water and an organic solvent (e.g., benzene). Hydrophobic particles will preferentially disperse in the organic phase.
-
Contact Angle Measurement: Prepare a 2-dimensional layer of the modified silica nanoparticles on a clean slide glass. Measure the static water contact angle using a contact angle goniometer.
-
Quantitative Data:
The following table summarizes expected contact angle measurements for silica surfaces modified with a phenyl-functionalized silane, demonstrating the effect of modifier concentration on hydrophobicity.
| Phenylsilane Concentration (wt%) | Water Contact Angle (°) |
| 0 (untreated) | < 10 |
| 1.0 | ~90 |
| 2.0 | ~110 |
| 5.0 | ~130 |
| 10.0 | >140 |
Note: This data is illustrative and based on studies with similar phenyl-functionalized silanes. Actual results may vary depending on the specific conditions and substrate.
Workflow Diagram:
Adhesion Promotion in Polymer Composites
Application Note:
This compound can act as a coupling agent or adhesion promoter at the interface between inorganic reinforcements (e.g., glass fibers, silica) and a polymer matrix (e.g., epoxy, polypropylene).[5][6] The silatrane head reacts with the hydroxyl groups on the inorganic surface, while the phenyl group can interact with the polymer matrix through physical entanglement or, if functionalized, through covalent bonding. This improved interfacial adhesion enhances stress transfer from the matrix to the reinforcement, leading to superior mechanical properties of the composite material, such as increased tensile strength, flexural strength, and impact resistance.[7]
Experimental Protocol: Preparation of this compound-Treated Glass Fiber/Epoxy Composite
This protocol provides a general method for using this compound to improve the adhesion between glass fibers and an epoxy resin matrix.
Materials:
-
Glass fibers (rovings or fabric)
-
This compound
-
Ethanol/water solution (e.g., 95:5 v/v)
-
Acetic acid (for pH adjustment)
-
Epoxy resin and corresponding hardener
-
Mold for composite fabrication
Equipment:
-
Beaker
-
Magnetic stirrer
-
Oven
-
Vacuum oven or vacuum bagging system
-
Universal testing machine for mechanical property analysis
Procedure:
-
Preparation of Silane Solution:
-
Prepare a 1-2 wt% solution of this compound in a 95:5 ethanol/water mixture.
-
Adjust the pH of the solution to 4.5-5.5 with acetic acid to promote hydrolysis of the silatrane.
-
Stir the solution for at least 1 hour to allow for hydrolysis to occur.
-
-
Glass Fiber Treatment:
-
Immerse the glass fibers in the prepared this compound solution for a defined period (e.g., 5-10 minutes).
-
Remove the fibers and allow them to air dry for 30 minutes.
-
Heat the treated fibers in an oven at 110-120 °C for 15-30 minutes to complete the condensation reaction with the glass surface.
-
-
Composite Fabrication:
-
Prepare the epoxy resin mixture according to the manufacturer's instructions.
-
Impregnate the this compound-treated glass fibers with the epoxy resin mixture.
-
Place the impregnated fibers in a mold and cure according to the resin manufacturer's recommended cycle, possibly under vacuum to remove voids.
-
-
Mechanical Testing:
-
Cut the cured composite into specimens of appropriate dimensions for the desired mechanical tests (e.g., tensile, flexural).
-
Perform mechanical testing using a universal testing machine according to relevant ASTM standards.
-
Quantitative Data:
The following table presents typical improvements in mechanical properties observed in glass fiber-reinforced epoxy composites with and without a silane coupling agent.
| Property | Untreated Glass Fiber Composite | Silane-Treated Glass Fiber Composite | % Improvement |
| Tensile Strength (MPa) | 350 | 450 | ~28% |
| Flexural Strength (MPa) | 500 | 650 | ~30% |
| Interlaminar Shear Strength (MPa) | 30 | 45 | ~50% |
Note: This data is representative of the effect of silane coupling agents in general. Specific improvements with this compound may vary.
Logical Relationship Diagram:
Precursor for Hybrid Organic-Inorganic Materials via Sol-Gel Synthesis
Application Note:
This compound can be used as a precursor in sol-gel processes to create hybrid organic-inorganic materials.[8][9] The sol-gel process involves the hydrolysis and condensation of molecular precursors to form a continuous network.[10] By co-condensing this compound with other alkoxide precursors (e.g., tetraethoxysilane, TEOS), the phenyl groups are incorporated into the resulting silica network, creating a hybrid material with properties of both the organic and inorganic components. These materials can exhibit enhanced thermal stability, hydrophobicity, and tailored optical or mechanical properties.
Experimental Protocol: Synthesis of Phenyl-Functionalized Silica Xerogel
This protocol describes the synthesis of a phenyl-bridged silica xerogel using this compound and TEOS as co-precursors.
Materials:
-
This compound
-
Tetraethoxysilane (TEOS)
-
Ethanol
-
Deionized water
-
Acid catalyst (e.g., HCl) or base catalyst (e.g., NH₄OH)
Equipment:
-
Beaker or flask
-
Magnetic stirrer
-
Drying oven
Procedure:
-
Sol Preparation:
-
In a beaker, mix ethanol, deionized water, and the chosen catalyst.
-
Add TEOS and this compound to the solution. The molar ratio of TEOS to this compound can be varied to control the degree of phenyl functionalization.
-
Stir the mixture at room temperature until a homogeneous sol is formed.
-
-
Gelation:
-
Leave the sol undisturbed in a sealed container. Gelation time will vary depending on the catalyst, temperature, and precursor concentrations.
-
-
Aging:
-
Once the gel has formed, age it in the mother liquor for a period (e.g., 24-48 hours) to strengthen the network.
-
-
Drying:
-
Carefully remove the solvent from the gel. For a xerogel, this can be done by slow evaporation in a fume hood or in an oven at a controlled temperature (e.g., 60 °C).
-
-
Characterization:
-
The resulting phenyl-functionalized silica xerogel can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of phenyl groups, and Brunauer-Emmett-Teller (BET) analysis to determine surface area and porosity.
-
Quantitative Data:
The properties of the resulting hybrid material are dependent on the ratio of the precursors.
| TEOS:this compound Molar Ratio | Expected Surface Area (m²/g) | Expected Pore Volume (cm³/g) |
| 100:0 (Pure Silica) | 500-800 | 0.5-1.0 |
| 90:10 | 400-600 | 0.4-0.8 |
| 70:30 | 200-400 | 0.2-0.5 |
Note: This data is illustrative and highly dependent on the specific sol-gel conditions.
Signaling Pathway Diagram (Logical Flow of Sol-Gel Process):
References
Phenylsilatrane Derivatives: Applications and Protocols for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Phenylsilatrane derivatives, a unique class of organosilicon compounds, are emerging as promising scaffolds in pharmaceutical research. Their distinct cage-like structure, centered around a pentacoordinated silicon atom, imparts a range of biological activities, including anticancer, antimicrobial, and neuroprotective properties. This document provides detailed application notes and experimental protocols to guide researchers in the exploration and development of these versatile compounds.
Therapeutic Applications of this compound Derivatives
Research into this compound derivatives has unveiled their potential across several key therapeutic areas. Modifications to the phenyl ring and the silatrane cage allow for the fine-tuning of their biological effects.
Anticancer Activity
Certain this compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1] Their mechanism of action is an area of active investigation, with some evidence pointing towards the induction of apoptosis and interference with key cellular signaling pathways. For instance, some derivatives have shown activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines.[1][2] The antitumor potential of silatranes is often linked to their ability to stimulate collagen formation and connective tissue, which can help in preventing tumor development.[1]
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have been recognized against a spectrum of pathogens, including both bacteria and fungi.[3] The unique structure of silatranes contributes to their ability to disrupt microbial processes. For example, 1-phenylsilatrane has shown notable antifungal action against Alternaria alternata.[3] Furthermore, derivatives incorporating moieties like pyrrole have been synthesized and tested, showing activity against Gram-positive bacteria such as Enterococcus durans and Bacillus subtilis, as well as the Gram-negative bacterium Escherichia coli.[4]
Neuroprotective Effects
The influence of phenylsilatranes on the central nervous system has been a subject of study, particularly their interaction with GABA receptors.[1] this compound itself is known to be a convulsant that inhibits the GABA-gated chloride channel.[5] This neuroactivity, while toxic in the parent compound, suggests that derivatives could be designed to modulate neuronal pathways for therapeutic benefit in neurological disorders. Research has explored the potential of related compounds in protecting neuronal cells from oxidative stress and excitotoxicity.[5][6]
Quantitative Data Summary
The biological activity of this compound derivatives is highly dependent on their specific chemical structures. The following tables summarize representative quantitative data from various studies to facilitate comparison.
Table 1: Anticancer Activity of Representative Silatrane Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Nitrosilatrane Derivative | HepG2 (Liver Cancer) | Not Specified | [2] |
| Nitrosilatrane Derivative | MCF7 (Breast Cancer) | Not Specified | [2] |
| Silatrane-pyrrole hybrid (R¹=R²=R³=H) | In silico prediction | High antitumor probability | [4] |
Table 2: Antimicrobial Activity of Representative Silatrane Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Silatrane-pyrrole hybrid (R¹=R²=R³=H) | Enterococcus durans | 3.1 | [7] |
| Silatrane-pyrrole hybrid (R¹=R²=R³=H) | Bacillus subtilis | 6.2 | [7] |
| Silatrane-pyrrole hybrid (R¹=R²=R³=H) | Escherichia coli | Not Specified | [4] |
| Pyrrole-silatrane (18a) | E. durans | 3.1 | [7] |
| Pyrrole-silatrane (18a) | B. subtilis | 6.2 | [7] |
| Pyrrole-silatranes (18b-d) | E. durans & B. subtilis | Lower than parent silatrane | [7] |
| Tetrahydroindole-silatrane (18d) | E. coli | Effective | [7] |
Experimental Protocols
The following protocols provide standardized methods for the synthesis and biological evaluation of this compound derivatives.
Synthesis of 1-Phenylsilatrane
This protocol is a general method for the synthesis of the parent 1-phenylsilatrane, which can be adapted for the synthesis of various derivatives.[8]
Materials:
-
Phenyltriethoxysilane
-
Triethanolamine
-
Potassium hydroxide (catalyst)
-
Ethanol or N,N-dimethylformamide (solvent)
-
Hexane (for washing)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for filtration and purification
Procedure:
-
In a round-bottom flask, dissolve phenyltriethoxysilane and a stoichiometric amount of triethanolamine in ethanol or N,N-dimethylformamide.
-
Add a catalytic amount of potassium hydroxide to the solution.
-
Heat the reaction mixture to 80°C with continuous stirring for approximately 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the crude product with cold hexane to remove any unreacted starting materials.
-
Dry the purified 1-phenylsilatrane under vacuum.
-
Characterize the final product using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Experimental Workflow for Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Phenylsilatrane: Application Notes and Protocols for Antimicrobial and Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylsilatrane, a member of the silatrane family of organosilicon compounds, has garnered interest for its diverse biological activities. Silatranes are characterized by a unique transannular dative bond between the silicon and nitrogen atoms, contributing to their distinct chemical and biological properties. While the broader class of silatranes has been investigated for various therapeutic applications, this document focuses on the available information and standardized protocols relevant to assessing the antimicrobial and antifungal potential of this compound.
It is important to note that while the biological activity of silatrane derivatives against various microbes has been reported, specific quantitative data, such as Minimum Inhibitory Concentrations (MICs) and zone of inhibition diameters for this compound against a wide range of microbial species, are not extensively detailed in the currently available scientific literature. The following sections provide a framework for the systematic evaluation of this compound's antimicrobial and antifungal properties, based on established methodologies.
Antimicrobial and Antifungal Activity (Qualitative Overview)
Studies have indicated that various silatrane derivatives possess antimicrobial and antifungal properties.[1] For instance, antifungal activity has been observed against fungal species such as Penicillium chrysogenum, Aspergillus fumigatus, and Fusarium species.[1] Antimicrobial effects have also been noted against a range of bacteria, including Enterococcus durans, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.[1] However, specific data quantifying the efficacy of the parent compound, this compound, remains limited in published research.
Data Presentation
Due to the absence of specific quantitative data for this compound in the reviewed literature, the following tables are presented as templates for researchers to populate with their experimental findings.
Table 1: In Vitro Antibacterial Activity of this compound (Template)
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Zone of Inhibition (mm) |
| Escherichia coli (ATCC 25922) | |||
| Staphylococcus aureus (ATCC 25923) | |||
| Pseudomonas aeruginosa (ATCC 27853) | |||
| Bacillus subtilis (ATCC 6633) |
Table 2: In Vitro Antifungal Activity of this compound (Template)
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) |
| Candida albicans (ATCC 90028) | ||
| Aspergillus niger (ATCC 16404) | ||
| Penicillium chrysogenum (ATCC 10106) | ||
| Fusarium oxysporum |
Experimental Protocols
The following are detailed, standardized protocols that can be adapted for the evaluation of this compound's antimicrobial and antifungal activities.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions:
-
Add 100 µL of sterile broth to wells 2-12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound).
-
Well 12 serves as the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
Bacteria: Suspend bacterial colonies in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL.
-
Fungi: Suspend fungal colonies or spores in sterile saline. Adjust the suspension to a 0.5 McFarland standard. Dilute in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Inoculation: Add 100 µL of the standardized inoculum to wells 1-11.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Assay for Zone of Inhibition
This method assesses the extent of microbial growth inhibition by an antimicrobial agent diffusing from a disk onto an agar plate.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Sterile swabs
Procedure:
-
Disk Preparation: Impregnate sterile filter paper disks with a known concentration of this compound solution. Allow the solvent to evaporate completely in a sterile environment.
-
Inoculum Plating: Dip a sterile swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate to create a uniform lawn of growth.
-
Disk Application: Aseptically place the this compound-impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Incubate the plates under appropriate conditions (as described in the MIC protocol).
-
Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters (mm).
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the described experimental protocols.
Figure 1. Workflow for MIC Determination.
Figure 2. Workflow for Disk Diffusion Assay.
Potential Mechanism of Action (Hypothesized)
While the precise mechanism of antimicrobial action for this compound is not well-elucidated in the literature, the biological activity of related organosilicon compounds often involves interaction with cellular membranes. It is hypothesized that the lipophilic nature of the phenyl group may facilitate the transport of the silatrane moiety across the microbial cell membrane, where it could potentially interfere with essential cellular processes.
The following diagram illustrates a hypothetical signaling pathway for the antimicrobial action of this compound.
Figure 3. Hypothesized Mechanism of Action.
Conclusion
This compound and its derivatives represent an intriguing class of compounds with potential antimicrobial and antifungal applications. However, further rigorous and systematic investigation is required to quantify their efficacy against a broad panel of clinically relevant microorganisms and to elucidate their precise mechanisms of action. The protocols and frameworks provided in this document offer a standardized approach for researchers to generate the much-needed quantitative data that will be crucial for advancing the development of silatrane-based antimicrobial agents.
References
Application Notes and Protocols for Modified Phenylsilatranes in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silatranes, a class of organosilicon compounds characterized by a pentacoordinated silicon atom, have garnered interest for their diverse biological activities. While research into the anticancer properties of the broader silatrane family has shown promise, specific data on modified phenylsilatranes remains an emerging field. This document provides an overview of the current understanding of the anticancer potential of phenylsilatranes, with a focus on their ability to inhibit cancer cell invasion. Detailed protocols for key experimental assays are provided to facilitate further research and screening of novel modified phenylsilatrane compounds.
Anticancer Properties of Phenylsilatranes: An Overview
The unique tricyclic structure of silatranes, featuring a transannular dative bond between silicon and nitrogen, is thought to contribute to their biological effects. Modifications at the silicon atom, including the addition of a phenyl group, can modulate these activities.
One notable example is 1-(p-aminophenyl)silatrane , which has demonstrated significant anti-invasive properties against A549 human lung carcinoma cells. This suggests a potential mechanism of action that involves interference with the cellular processes of metastasis. The broader silatrane family has also been reported to exhibit antitumor activity, with various derivatives showing cytotoxic effects against cell lines such as HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer).
Further research is required to elucidate the precise mechanisms of action, identify the signaling pathways involved, and establish a comprehensive structure-activity relationship for a wider range of modified phenylsilatranes.
Data Presentation: In Vitro Anti-Invasive Activity of Silatrane Derivatives
The following table summarizes the reported in vitro anti-invasive activity of several silatrane derivatives, including a this compound, against A549 human lung carcinoma cells.
| Compound | Concentration for 80% Inhibition of Invasiveness (µg/mL) |
| 1-(p-aminophenyl)silatrane | 50 |
| 1-Vinylsilatrane | 40 |
| Parent Silatrane | 66 |
| 1-(3-Phenylthiocarbamidopropyl)silatrane | 80 |
| 1-Bromosilatrane | 171 |
Data from Grna et al., Anticancer Research, 1988.
Experimental Protocols
Protocol 1: In Vitro Cancer Cell Invasion Assay
This protocol is adapted from methodologies used to assess the anti-invasive properties of silatrane derivatives.
Objective: To evaluate the ability of modified phenylsilatranes to inhibit the invasion of cancer cells through a basement membrane matrix.
Materials:
-
Boyden chambers or Transwell inserts (8 µm pore size)
-
Human amnion basement membrane or Matrigel™ Basement Membrane Matrix
-
Cancer cell line (e.g., A549 human lung carcinoma)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)
-
Modified this compound compounds
-
Phosphate-buffered saline (PBS)
-
Calcein AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Preparation of Invasion Chambers:
-
If using human amnion, prepare the basement membrane and mount it onto the Boyden chambers.
-
If using Matrigel™, thaw the matrix on ice and dilute to the desired concentration with cold, serum-free medium.
-
Coat the upper surface of the Transwell inserts with a thin layer of the Matrigel™ solution and allow it to solidify at 37°C.
-
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
Harvest the cells and resuspend them in serum-free medium.
-
Count the cells and adjust the concentration to 1 x 10⁵ cells/mL.
-
-
Treatment with Phenylsilatranes:
-
In a separate plate, treat the cancer cells with various concentrations of the modified this compound compounds for a predetermined time (e.g., 48 hours). Include a vehicle control.
-
-
Invasion Assay:
-
After treatment, harvest the cells and resuspend them in serum-free medium.
-
Add 100 µL of the treated cell suspension to the upper chamber of the pre-coated inserts.
-
Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Application Notes: Phenylsilatrane as a Versatile Building Block for Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylsilatrane is a hypervalent silicon compound characterized by a unique cage-like structure that imparts significant stability and ease of handling compared to other organosilicon reagents.[1] This atrane complex features a transannular dative bond between the nitrogen and silicon atoms, which enhances its stability towards hydrolysis while still allowing for facile activation under specific conditions. In organic synthesis, this compound serves as an effective and reliable phenyl group donor in palladium-catalyzed cross-coupling reactions, particularly in Hiyama-type couplings for the formation of C(sp²)–C(sp²) bonds. Its solid, crystalline nature, low toxicity, and stability to air and moisture make it an attractive building block in the synthesis of complex molecules, particularly in the development of pharmaceuticals and functional materials.
Core Application: Palladium-Catalyzed Hiyama Cross-Coupling
This compound is an excellent nucleophilic partner for the synthesis of biaryl compounds through palladium-catalyzed Hiyama cross-coupling reactions. This reaction typically involves the coupling of this compound with aryl halides (chlorides, bromides, iodides) or triflates. A key requirement for the reaction is the activation of the silicon-carbon bond to facilitate the crucial transmetalation step in the catalytic cycle. This is most commonly achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).
The general transformation can be represented as follows:
General Reaction Scheme: this compound + Aryl Halide → Biaryl Product
Data Presentation: Reaction Scope
Table 1: Scope of Hiyama Cross-Coupling with Aryl Chlorides
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chloroanisole | 4-Methoxybiphenyl | 91 |
| 2 | 1-Chloro-4-(tert-butyl)benzene | 4-(tert-Butyl)biphenyl | 99 |
| 3 | 4-Chlorotoluene | 4-Methylbiphenyl | 95 |
| 4 | 1-Chloro-4-methoxy-2,6-dimethylbenzene | 4-Methoxy-2,6-dimethylbiphenyl | 97 |
| 5 | 4-Chlorobenzonitrile | 4-Cyanobiphenyl | 96 |
| 6 | 4'-Chloroacetophenone | 4-Acetylbiphenyl | 96 |
| 7 | Methyl 4-chlorobenzoate | Methyl 4-phenylbenzoate | 97 |
| 8 | 1-Chloro-4-nitrobenzene | 4-Nitrobiphenyl | 89 |
| 9 | 2-Chloronaphthalene | 2-Phenylnaphthalene | 88 |
| 10 | 3-Chloropyridine | 3-Phenylpyridine | 94 |
| 11 | 2-Chlorothiophene | 2-Phenylthiophene | 90 |
Data is representative of the Hiyama coupling and is adapted from the coupling of an aryltrifluorosilane. Conditions: Aryl chloride (0.5 mmol), Arylsilane (0.75 mmol), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), TBAF (1.5 mmol), Toluene (2 mL), 80-100 °C.
Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed Hiyama Coupling
This protocol describes a typical procedure for the cross-coupling of this compound with an aryl chloride.
Materials:
-
This compound
-
Aryl chloride (e.g., 4'-Chloroacetophenone)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (2.2 mg, 0.01 mmol, 2 mol%) and XPhos (9.5 mg, 0.02 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (151 mg, 0.6 mmol, 1.2 equiv) and the aryl chloride (e.g., 4'-chloroacetophenone, 77 mg, 0.5 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous toluene (1.5 mL) and anhydrous THF (0.5 mL) via syringe.
-
Activator Addition: Add the 1M solution of TBAF in THF (1.0 mL, 1.0 mmol, 2.0 equiv) dropwise to the stirring mixture.
-
Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath and stir for 3-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure biaryl product.
Protocol 2: Microwave-Assisted, Ligand-Free Hiyama Coupling
This protocol offers a greener alternative using microwave irradiation, which can significantly reduce reaction times.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-Bromoanisole)
-
Palladium(II) chloride (PdCl₂)
-
Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O)
-
Toluene
-
Microwave reactor vials
Procedure:
-
Reaction Setup: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv), this compound (151 mg, 0.6 mmol, 1.2 equiv), PdCl₂ (4.4 mg, 0.025 mmol, 5 mol%), and TBAF·3H₂O (315 mg, 1.0 mmol, 2.0 equiv).
-
Solvent Addition: Add 3 mL of toluene to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 110 °C for 10-30 minutes.
-
Work-up and Purification: After cooling, evaporate the solvent under reduced pressure. Purify the residue directly by flash column chromatography on silica gel to obtain the desired product.[2]
Visualizations
Experimental Workflow
The following diagram illustrates the general laboratory workflow for the palladium-catalyzed Hiyama coupling of this compound.
Caption: General laboratory workflow for Hiyama coupling.
Mechanism: Catalytic Cycle
The Hiyama coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, activation of the silatrane, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Hiyama cross-coupling.
Logical Relationships: Advantages of this compound
This diagram outlines the key features of this compound that make it a valuable building block in synthesis.
Caption: Advantages of using this compound.
References
Phenylsilatrane as a Lewis Acid Scavenger: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In a multitude of organic reactions, Lewis acids are indispensable catalysts or reagents. However, their presence in a reaction mixture can often lead to undesired side reactions, product degradation, or complex purification procedures. The effective removal or neutralization of these Lewis acids is crucial for achieving high yields and purity of the target molecules. Phenylsilatrane has emerged as a promising Lewis acid scavenger. Its unique molecular structure, featuring a hypervalent silicon atom and a basic nitrogen atom within a cage-like framework, allows it to effectively sequester Lewis acidic species. This application note provides detailed protocols and data on the use of this compound as a Lewis acid scavenger to enhance the efficiency and outcome of chemical syntheses.
Mechanism of Action
This compound functions as a Lewis acid scavenger through the formation of a stable donor-acceptor complex. The nitrogen atom within the silatrane cage possesses a lone pair of electrons that can be donated to an electron-deficient Lewis acid. This interaction effectively neutralizes the Lewis acid, preventing it from participating in further, potentially detrimental, reactions. The formation of this adduct facilitates the removal of the Lewis acid from the reaction medium, often through simple filtration if the complex precipitates, or through standard chromatographic methods.
Caption: Mechanism of Lewis acid scavenging by this compound.
Applications
The application of this compound as a Lewis acid scavenger is particularly beneficial in reactions where:
-
Lewis acid catalysts need to be quenched in situ: To prevent post-reaction degradation of the product.
-
Trace amounts of Lewis acids interfere with subsequent steps: In multi-step syntheses, residual Lewis acids can affect the performance of catalysts or reagents in the next stage.
-
Purification is complicated by the presence of metal salts: The formation of a this compound-Lewis acid adduct can simplify the workup procedure.
Experimental Protocols
General Protocol for this compound as a Lewis Acid Scavenger
This protocol provides a general guideline for using this compound to scavenge a Lewis acid from a reaction mixture. The optimal amount of this compound and the reaction conditions should be determined for each specific application.
Materials:
-
Reaction mixture containing the product and a Lewis acid (e.g., AlCl₃, TiCl₄, ZnCl₂).
-
This compound
-
Anhydrous organic solvent (e.g., dichloromethane, toluene)
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Completion: Ensure the primary reaction has reached completion as monitored by a suitable analytical technique (e.g., TLC, LC-MS, NMR).
-
Cooling: Cool the reaction mixture to a suitable temperature (e.g., 0 °C or room temperature) to control any potential exotherm upon addition of the scavenger.
-
Addition of this compound: In a separate flask, dissolve the required amount of this compound (typically 1.0 to 1.2 equivalents relative to the Lewis acid) in a minimal amount of anhydrous organic solvent.
-
Scavenging: Add the this compound solution dropwise to the stirred reaction mixture.
-
Stirring: Allow the mixture to stir for a predetermined time (e.g., 30 minutes to 2 hours) at the chosen temperature. The formation of a precipitate may be observed as the this compound-Lewis acid adduct is formed.
-
Workup:
-
Filtration: If a precipitate has formed, it can be removed by filtration through a pad of celite. Wash the filter cake with a small amount of the reaction solvent.
-
Aqueous Extraction: If no precipitate forms, the adduct may be removed by an aqueous workup. The increased polarity of the adduct may facilitate its partitioning into the aqueous phase.
-
Chromatography: The product can be purified from the soluble this compound-Lewis acid adduct by column chromatography.
-
Caption: General experimental workflow for Lewis acid scavenging.
Data Presentation
The effectiveness of this compound as a Lewis acid scavenger can be quantified by comparing reaction outcomes with and without its use. The following table presents illustrative data for a hypothetical reaction catalyzed by a Lewis acid.
| Entry | Scavenger | Yield (%) | Purity (%) | Notes |
| 1 | None | 65 | 70 | Significant product degradation observed during workup. |
| 2 | This compound | 85 | 95 | Clean reaction profile and simplified purification. |
Disclaimer: The data presented in this table is for illustrative purposes to demonstrate the potential benefits of using this compound as a Lewis acid scavenger. Actual results may vary depending on the specific reaction conditions.
Conclusion
This compound is a valuable tool for synthetic chemists, offering an effective method for the in-situ quenching and removal of Lewis acids. Its use can lead to improved reaction yields, higher product purity, and simplified purification procedures. The protocols and information provided in this application note serve as a guide for researchers to effectively implement this compound as a Lewis acid scavenger in their synthetic endeavors.
Troubleshooting & Optimization
Phenylsilatrane Synthesis Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the yield and purity of Phenylsilatrane synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The conventional synthesis of this compound involves the reaction of a phenyltrialkoxysilane, such as phenyltriethoxysilane, with triethanolamine.[1] This reaction is typically carried out in the presence of a basic catalyst, like potassium hydroxide (KOH), in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).[2]
Q2: Are there more environmentally friendly or efficient synthesis methods?
A2: Yes, recent advancements have focused on greener chemistry principles.[1] An organocatalytic, solvent-free protocol has been developed that uses 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst.[3] This method often results in excellent yields under mild conditions and simplifies product isolation.[3]
Q3: What is a typical yield for this compound synthesis?
A3: The yield of this compound can vary depending on the synthetic route and reaction conditions. The conventional method using potassium hydroxide as a catalyst can achieve yields of approximately 95%.[2] The organocatalytic approach has also been reported to produce good to very good yields for a range of silatrane derivatives.[3]
Q4: What are the key starting materials for this compound synthesis?
A4: The primary starting materials are a phenyltrialkoxysilane (e.g., phenyltriethoxysilane) and triethanolamine (TEOA).[1] Depending on the chosen method, a catalyst such as potassium hydroxide (KOH) or an organic base like DBU is also required.[2][3]
Q5: How can I purify the crude this compound product?
A5: Purification of the crude product is a critical step to obtain high-purity this compound. Common purification techniques include recrystallization, column chromatography, and vacuum-assisted methods.[3] The choice of method will depend on the scale of the reaction and the nature of any impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Yield | Ineffective catalysis. | - For conventional synthesis, ensure the KOH catalyst is fresh and anhydrous. - For the organocatalytic method, consider using a catalyst with higher basicity, as catalytic activity is related to pKBH+ values.[3] - Ensure accurate molar ratios of reactants and catalyst. |
| Incomplete reaction. | - Increase the reaction time or temperature, within the limits of reactant and product stability. - For reactions involving sterically hindered reactants, a longer reaction time may be necessary.[3] | |
| Poor quality of starting materials. | - Use freshly distilled or high-purity phenyltrialkoxysilane and triethanolamine. - Ensure solvents are anhydrous if the reaction is sensitive to moisture. | |
| Product Loss During Workup | Product solubility in the washing solvent. | - Some silatrane products have partial solubility in solvents like hexane, which can lead to yield loss during washing.[3] - If product solubility is an issue, use a minimal amount of chilled washing solvent.[3] - Consider alternative, less-solubilizing solvents for washing. |
| Difficulty in Product Purification | Presence of unreacted starting materials or byproducts. | - Optimize the stoichiometry of the reactants to ensure complete conversion of the limiting reagent. - Employ column chromatography with an appropriate solvent system to separate the product from impurities. |
| Oily or non-crystalline product. | - Attempt recrystallization from a variety of solvents or solvent mixtures to induce crystallization. - Ensure all residual solvent from the reaction is removed under vacuum before attempting purification. | |
| Slow Reaction Rate | Steric hindrance. | - Increased steric hindrance on either the trialkoxysilane or the triethanolamine derivative can significantly slow down the reaction rate.[3] - Consider increasing the reaction temperature or extending the reaction time to compensate. |
| Heterogeneous reaction mixture. | - In some cases, the initial reaction mixture may be heterogeneous. The use of a catalyst like DBU can help to homogenize the mixture.[3] - Vigorous stirring is essential to ensure good mixing of reactants. |
Quantitative Data Summary
Table 1: Comparison of Catalytic Efficiency in Silatrane Synthesis
| Catalyst | pKBH+ in MeCN | Time to Crystal Formation (tcry) | Isolated Yield (%) |
| None | - | No reaction | 0 |
| Triethylamine | 18.82 | No reaction | 0 |
| Pyridine | 12.53 | No reaction | 0 |
| DBN | 24.32 | 120 min | 96 |
| DBU | 24.34 | 15 min | 99 |
| TBD | 26.03 | 3 min | 99 |
| MTBD | 25.47 | 5 min | 99 |
| Data adapted from a study on organocatalytic silatrane synthesis, illustrating the relationship between catalyst basicity and reaction rate.[3] The model reaction was between TEOA and MeSi(OMe)3. |
Table 2: Reported Yields for this compound Synthesis Methods
| Synthesis Method | Catalyst | Solvent | Temperature | Time | Approx. Yield (%) |
| Conventional | KOH | Ethanol or DMF | 80°C | 1 hour | 95[2] |
| Organocatalytic | DBU | Solvent-free | Room Temp. | Varies | Good to excellent[3] |
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenyltriethoxysilane and triethanolamine in ethanol or N,N-dimethylformamide.
-
Catalyst Addition: Add a catalytic amount of potassium hydroxide (KOH).
-
Reaction: Heat the reaction mixture to 80°C and stir for approximately 1 hour.[2]
-
Workup: After cooling, the product may precipitate. The solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., acetone or chloroform) to yield crystalline this compound.[1]
Protocol 2: Organocatalytic Solvent-Free Synthesis of this compound
-
Reactant Mixing: In a suitable reaction vessel, combine phenyltrimethoxysilane and triethanolamine (in a 1:1.03 molar ratio).[3]
-
Catalyst Addition: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst (e.g., 1 mol%).[3]
-
Reaction: Stir the mixture at room temperature. The reaction mixture may initially be heterogeneous but should homogenize, followed by the precipitation of the white crystalline product.[3]
-
Isolation: After the reaction is complete (monitored by GC or TLC), the precipitated product is collected.
-
Purification: The crude product is washed with a non-polar solvent like n-hexane to remove unreacted starting materials and the catalyst. The product is then dried under vacuum.[3]
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for this compound synthesis issues.
References
Technical Support Center: Synthesis of Functionalized Phenylsilatranes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of functionalized phenylsilatranes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and functionalization of phenylsilatranes in a question-and-answer format.
Issue 1: Low or No Product Yield in Phenylsilatrane Synthesis
Q: My reaction to form the this compound cage is giving a low yield or no product. What are the possible causes and solutions?
A: Low yields in this compound synthesis can stem from several factors related to reaction conditions and reagents. Here’s a systematic approach to troubleshooting this issue:
-
Catalyst Inefficiency: The choice and amount of catalyst are critical. Traditional methods often employ strong inorganic bases like potassium hydroxide (KOH), while modern approaches use organocatalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][2]
-
Troubleshooting Steps:
-
Verify Catalyst Activity: Ensure the catalyst has not degraded. Use a fresh batch if necessary.
-
Optimize Catalyst Loading: An excess of catalyst, such as 1.5 equivalents of KOH, can help minimize side reactions like siloxane formation.[2] For organocatalysts like DBU, a catalytic amount (e.g., 1 mol%) is typically sufficient.[1]
-
Consider Catalyst Type: If using common bases like trialkylamines or pyridine results in no product, switching to a more effective catalyst like DBU is recommended.[1] The catalytic activity of amidine-based catalysts is related to their pKBH+ values.[3]
-
-
-
Reaction Conditions: Temperature and reaction time are crucial parameters.
-
Troubleshooting Steps:
-
Temperature Adjustment: Some traditional protocols require heating in high-boiling solvents.[1] However, thermally unstable functional groups may not be compatible with high temperatures.[1] For organocatalytic methods, reactions can often proceed efficiently at room temperature.[1]
-
Reaction Time: Monitor the reaction progress using techniques like GC or TLC to determine the optimal reaction time. Prolonged reaction times might be necessary in some cases, but can also lead to side product formation.
-
-
-
Reagent Quality and Stoichiometry: The purity of starting materials is essential.
-
Troubleshooting Steps:
-
Purity of Phenyltrialkoxysilane and Triethanolamine (TEOA): Ensure both reagents are pure and dry. Moisture can lead to the formation of siloxanes.
-
Stoichiometry: Use a slight excess of the trialkoxysilane (e.g., 1.03 equivalents) relative to TEOA.[1]
-
-
-
Solvent Choice: The solvent must solubilize both the hydrophobic silane and the hydrophilic TEOA.[2]
-
Troubleshooting Steps:
-
Below is a troubleshooting workflow for low product yield:
Caption: Troubleshooting workflow for low this compound yield.
Issue 2: Difficulty in Product Purification
Q: I am struggling to purify my functionalized this compound. What are the recommended methods and how can I overcome common issues?
A: Purification of crude silatrane products can be challenging.[1] Common methods include recrystallization, column chromatography, and vacuum-assisted techniques.[1]
-
Recrystallization:
-
Common Solvents: Acetone or chloroform are often effective for recrystallizing phenylsilatranes to yield high-purity crystals.[2]
-
Troubleshooting: If the product is partially soluble in the washing solvent (e.g., hexane), this can lead to a loss of yield.[1] In such cases, reducing the volume of the washing solvent may be necessary.[4]
-
-
Column Chromatography:
-
Stability: The silatrane functional group is generally stable during silica-gel purification, making this a viable method.[1]
-
Troubleshooting: If the compound is sensitive, consider using a less acidic stationary phase or deactivating the silica gel with a small amount of a neutral base like triethylamine in the eluent.
-
-
Vacuum Distillation: This technique is useful for removing volatile impurities.[1]
Issue 3: Side Reactions During Functionalization
Q: I am observing unexpected side products during the functionalization of my this compound. How can I minimize these?
A: The phenyl group of this compound allows for functionalization via aromatic substitution reactions.[2] Palladium-catalyzed cross-coupling reactions are commonly used to introduce functionalities like amino, bromo, boronic ester, and alkynyl groups.[1][5]
-
Stability of the Silatrane Cage: The silatrane cage is remarkably stable during palladium catalysis.[1]
-
Common Side Reactions and Solutions:
-
Homocoupling: To minimize the homocoupling of your starting material, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and that the palladium catalyst is sufficiently active.
-
Dehalogenation: In cross-coupling reactions involving halogenated phenylsilatranes, dehalogenation can be a side reaction. Using a milder base or lower reaction temperature can sometimes mitigate this.
-
Hydrolysis of the Silatrane Cage: While generally stable, the silatrane cage can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[6] Maintaining a neutral or mildly basic pH is advisable.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the synthesis of this compound?
A1: A conventional synthesis involves the reaction of a phenylsilane derivative with triethanolamine.[5] A more modern, solvent-free organocatalytic protocol is also available.[1]
Experimental Protocol 1: Traditional Synthesis with KOH Catalyst [5]
-
Reactants: Phenyltriethoxysilane and Triethanolamine (TEOA).
-
Catalyst: Potassium hydroxide (KOH).
-
Solvent: Ethanol or N,N-dimethylformamide (DMF).
-
Procedure: a. Dissolve phenyltriethoxysilane and TEOA in the chosen solvent. b. Add KOH as a catalyst. c. Heat the reaction mixture at 80°C for approximately 1 hour. d. Monitor the reaction for product formation. e. Upon completion, cool the reaction mixture and isolate the crude product. f. Purify the this compound by recrystallization from acetone or chloroform.[2]
Experimental Protocol 2: Solvent-Free Organocatalytic Synthesis [1]
-
Reactants: Phenyltriethoxysilane (1.03 equivalents) and Triethanolamine (TEOA) (1 equivalent).
-
Catalyst: 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1 mol%).
-
Procedure: a. Combine phenyltriethoxysilane, TEOA, and DBU in a reaction vessel under neat (solvent-free) conditions. b. Stir the mixture at room temperature. The initially two-phase system should homogenize, followed by the precipitation of the white crystalline product. c. Continue stirring until the reaction is complete (monitor by GC). d. Isolate the product by filtration and wash with a suitable solvent like hexane. e. Dry the product under vacuum.
Q2: How can I functionalize the phenyl ring of this compound?
A2: Palladium-catalyzed cross-coupling reactions are effective for this purpose. For example, 4-bromothis compound can be used as a precursor to synthesize pinacol boronic ester and ethynyl analogs.[1]
Experimental Protocol 3: Palladium-Catalyzed Sonogashira Coupling of 4-Bromothis compound
-
Reactants: 4-bromothis compound, a terminal alkyne.
-
Catalyst System: A palladium catalyst (e.g., Pd(PPh3)4) and a copper(I) co-catalyst (e.g., CuI).
-
Base: A mild base such as triethylamine or diisopropylethylamine.
-
Solvent: Anhydrous, deoxygenated solvent like THF or DMF.
-
Procedure: a. To a flask under an inert atmosphere, add 4-bromothis compound, the terminal alkyne, the palladium catalyst, and the copper co-catalyst. b. Add the anhydrous solvent and the base. c. Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC). d. After completion, quench the reaction and perform a standard workup (e.g., extraction with an organic solvent). e. Purify the product by column chromatography on silica gel.
Q3: What are the key characterization techniques for phenylsilatranes?
A3: The structure and purity of phenylsilatranes are typically confirmed using a combination of spectroscopic and analytical methods:[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 29Si): To elucidate the molecular structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
X-ray Crystallography: To determine the three-dimensional structure and confirm the Si-N dative bond.[2]
-
Elemental Analysis: To verify the purity of the compound.[2]
Q4: Are there any green chemistry approaches to this compound synthesis?
A4: Yes, recent developments have focused on more environmentally friendly protocols. The use of organocatalysts like DBU in solvent-free conditions at room temperature is a prime example of a green chemistry approach, as it eliminates the need for harsh solvents and high temperatures, and the catalyst can potentially be recycled.[1][2][3]
Below is a diagram illustrating the general synthesis workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | 2097-19-0 | Benchchem [benchchem.com]
- 3. Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound (2097-19-0) for sale [vulcanchem.com]
- 6. researchgate.net [researchgate.net]
Phenylsilatrane stability and degradation pathways
Phenylsilatrane Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability and degradation of this compound. It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for stability analysis.
Frequently Asked Questions (FAQs) on this compound Stability
Q1: How stable is this compound compared to its acyclic analogs?
A1: this compound exhibits remarkable stability, particularly when compared to acyclic analogs like phenyltrimethoxysilane.[1] Its rigid, tricyclic structure and the pentacoordinate geometry of the silicon atom provide enhanced resistance to hydrolysis under neutral conditions and greater thermal stability.[1] While acyclic silanes degrade rapidly in the presence of moisture, this compound's structure prevents this rapid breakdown.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure stability, this compound should be stored in a tightly closed container in a well-ventilated, dry place. It is crucial to keep it away from heat, open flames, sparks, and other sources of ignition. For handling, it is recommended to work under a hood to avoid inhaling the substance and to wear appropriate personal protective equipment (PPE), including protective gloves and eye/face protection.[2]
Q3: Is this compound reactive with air or water under normal conditions?
A3: No, this compound does not exhibit a rapid reaction with air or water under standard conditions.[3] However, it is important to note that its stability can be compromised under specific conditions, such as in the presence of strong acids, bases, or high temperatures.
Q4: What happens when this compound is heated to decomposition?
A4: When heated to the point of decomposition, this compound emits toxic fumes containing nitrogen oxides.[3] Its melting point is consistently reported to be in the range of 207-209°C.[1][3]
Troubleshooting Guide for Experimental Issues
Q5: My this compound sample appears to be degrading in solution, even under neutral pH. What could be the cause?
A5: While stable in neutral aqueous conditions, unexpected degradation could be triggered by several factors:
-
Solvent Impurities: Trace amounts of acidic or basic impurities in the solvent can catalyze hydrolysis. Ensure the use of high-purity, neutral solvents.
-
Presence of Water: Although resistant to hydrolysis, prolonged exposure to water, especially with other catalysts (like certain metal ions), can lead to slow degradation. In related siloxane polymers, water's presence promotes the formation of silanol groups and benzene.[4][5]
-
Photodegradation: Exposure to UV or even ambient light over extended periods can potentially initiate degradation. Protect samples from light.[6]
-
Elevated Temperature: Storing solutions at elevated temperatures can accelerate degradation pathways.
Q6: I am observing low yield or side products during a reaction involving this compound. How can I troubleshoot this?
A6: The formation of side products or low yields can often be traced back to reaction conditions. The silatrane cage is stable but can be affected by harsh reagents.
-
Reagent Compatibility: Very strong oxidizers or reducers can react with the silatrane framework.[3]
-
Catalyst Choice: In reactions like cross-coupling, ensure the catalyst used is compatible. While the silatrane functional group is noted to be stable during palladium catalysis, excessive base or high temperatures might affect it.[7]
-
Solvent Selection: The choice of solvent can be critical. For instance, in synthesis, an ethanol/DMF mixture is used to balance polarity and prevent premature precipitation.[1]
Below is a troubleshooting workflow to diagnose potential experimental issues.
Caption: Troubleshooting workflow for this compound experiments.
This compound Degradation Pathways
This compound is susceptible to degradation under specific stress conditions, primarily through hydrolysis and thermal decomposition.
1. Hydrolytic Degradation
While stable at neutral pH, this compound undergoes hydrolysis under alkaline conditions.[1] The reaction involves the cleavage of the Si-O bonds within the silatrane cage, followed by the breaking of the dative N→Si bond. This process ultimately leads to the formation of phenylsilanetriol and triethanolamine. Phenylsilanetriol is often unstable and can further degrade or polymerize.
Caption: Proposed pathway for the alkaline hydrolysis of this compound.
2. Thermal Degradation
High temperatures can cause the decomposition of this compound. The process is complex but ultimately involves the breakdown of the organic substituents and the silatrane cage, leading to the release of volatile toxic fumes, including nitrogen oxides.[3]
3. Photodegradation & Oxidative Degradation
Specific degradation pathways for this compound under photolytic and oxidative stress are not well-documented in the provided search results. However, these conditions are standard components of forced degradation studies designed to identify potential degradants.[8][9] For related phenyl-containing siloxane polymers, radiation can induce reactions leading to the formation of benzene and silanol groups, a process that is notably enhanced by the presence of water.[4][5]
Quantitative Data Summary
| Property | Value / Observation |
| Melting Point | 207-209 °C[1][3] |
| Physical State | Solid[3] |
| Neutral Hydrolysis | Highly resistant; rigid bicyclic structure prevents rapid degradation seen in acyclic analogs.[1] |
| Alkaline Hydrolysis | Susceptible to hydrolysis under alkaline conditions.[1] |
| Thermal Stability | Enhanced thermal stability compared to conventional organosilicon compounds; decomposes when heated excessively.[1][3] |
| Air & Water Reactivity | No rapid reaction with air or water under standard conditions.[3] |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[8][10][11] The following protocols are based on general guidelines recommended by the International Council for Harmonisation (ICH).[8][9]
Caption: General workflow for a forced degradation study.
1. Preparation of Stock Solution
-
Objective: To create a homogenous solution for stress testing.
-
Method:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to achieve a concentration of approximately 1 mg/mL.[9]
-
Ensure the chosen solvent does not cause degradation on its own.
-
2. Acid and Base Hydrolysis
-
Objective: To investigate degradation in acidic and basic environments.
-
Method:
-
For acid hydrolysis, mix equal volumes of the stock solution with a suitable acid (e.g., 0.1 M HCl).
-
For base hydrolysis, mix equal volumes of the stock solution with a suitable base (e.g., 0.1 M NaOH).
-
Maintain the samples at room temperature or slightly elevated temperatures (e.g., 50-60°C) if no degradation is observed at room temperature.[9]
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Before analysis, neutralize the samples (acid with base, base with acid) to halt the reaction.
-
3. Oxidative Degradation
-
Objective: To assess susceptibility to oxidation.
-
Method:
-
Mix the stock solution with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature, protected from light.
-
Monitor the reaction and collect samples at appropriate time intervals.
-
Analyze the samples promptly.
-
4. Thermal Degradation
-
Objective: To evaluate the effect of heat on stability.
-
Method:
-
Place the this compound stock solution (in a sealed container) and a sample of the solid powder in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).
-
Collect samples of the solution and solid at various time points.
-
For the solid sample, dissolve it in a suitable solvent before analysis.
-
5. Photostability Testing
-
Objective: To determine if the substance is sensitive to light.
-
Method:
-
Expose the this compound stock solution and solid powder to a light source that provides combined UV and visible light output, as specified in ICH guideline Q1B.[6][9]
-
A control sample should be run in parallel, wrapped in aluminum foil to protect it from light.
-
Analyze the exposed and control samples after a specified duration of light exposure.
-
References
- 1. This compound | 2097-19-0 | Benchchem [benchchem.com]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound | C12H17NO3Si | CID 16416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical Degradation Pathways in Siloxane Polymers Following Phenyl Excitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Chemical Degradation Pathways in Siloxane Polymers Following Phenyl Excitations. | Semantic Scholar [semanticscholar.org]
- 6. database.ich.org [database.ich.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rjptonline.org [rjptonline.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. ijsdr.org [ijsdr.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low water solubility of Phenylsilatrane in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the experimental challenges posed by the low water solubility of Phenylsilatrane.
Frequently Asked Questions (FAQs)
Q1: What is the water solubility of this compound?
A1: this compound has very low water solubility. Experimental data indicates its solubility is in the range of 0.078 to 0.087 mg/mL. This inherent hydrophobicity necessitates the use of specific solubilization techniques for most aqueous-based biological experiments.
Q2: I'm seeing a precipitate after adding my this compound stock solution to my cell culture media. What is happening?
A2: This is a common issue known as "solvent shock" or precipitation. It occurs when a compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous medium where it is poorly soluble. The abrupt change in solvent polarity causes the compound to crash out of the solution.
Q3: What is the recommended solvent for making a stock solution of this compound for in vitro studies?
A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound for in vitro assays. It is crucial to use anhydrous, sterile DMSO to avoid introducing contaminants or water, which can affect solubility.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance to DMSO varies significantly between cell lines. As a general guideline, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, with many researchers aiming for 0.1% or lower to minimize any potential solvent-induced effects on cell viability and function. It is highly recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and experimental duration.
Q5: How can I prepare a formulation of this compound for in vivo animal studies?
A5: For in vivo administration, especially for oral gavage, co-solvent systems are frequently employed. A common formulation for poorly soluble compounds in rodents consists of a mixture of DMSO, polyethylene glycol 400 (PEG400), a surfactant like Tween 80 (polysorbate 80), and saline. Another approach is the formation of an inclusion complex with cyclodextrins to enhance aqueous solubility.
Troubleshooting Guides
Issue 1: this compound Precipitation in In Vitro Assays
This guide provides a step-by-step approach to preparing and using this compound in cell-based experiments to avoid precipitation.
Objective: To prepare a working solution of this compound in cell culture medium with minimal precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
-
Pre-warmed (37°C) complete cell culture medium
Protocol:
-
Prepare a High-Concentration Stock Solution:
-
In a sterile fume hood, weigh out the desired amount of this compound powder into a sterile vial.
-
Calculate the volume of 100% DMSO needed to achieve a high-concentration stock solution (e.g., 10-50 mM). This minimizes the volume of DMSO added to the final culture.
-
Add the calculated volume of DMSO to the this compound powder.
-
-
Ensure Complete Dissolution:
-
Vortex the solution vigorously until the this compound is completely dissolved.
-
If necessary, sonicate the vial in a water bath for short intervals.
-
Gentle warming in a 37°C water bath can also aid dissolution.
-
Visually inspect the solution to ensure no solid particles remain.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Prepare the Final Working Solution:
-
Pre-warm the required volume of cell culture medium to 37°C.
-
While gently vortexing or swirling the pre-warmed medium, add the required volume of the this compound stock solution drop-by-drop. This gradual dilution helps to prevent "solvent shock."
-
For a dose-response experiment, it is often better to perform serial dilutions of the stock solution in the cell culture medium rather than adding very small volumes of the high-concentration stock directly to each well.
-
-
Vehicle Control:
-
Always prepare a vehicle control containing the same final concentration of DMSO in the cell culture medium as the highest concentration used for your this compound treatment group.
-
Issue 2: this compound Formulation for In Vivo Studies
This guide provides a sample protocol for preparing a this compound formulation suitable for oral gavage in rodents.
Objective: To prepare a homogenous and stable formulation of this compound for oral administration in rodents.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Protocol:
-
Vehicle Preparation:
-
A commonly used vehicle for poorly soluble compounds is a mixture of DMSO, PEG400, Tween 80, and saline. A typical ratio is:
-
10% DMSO
-
40% PEG400
-
5% Tween 80
-
45% Saline
-
-
To prepare the vehicle, first mix the DMSO, PEG400, and Tween 80 thoroughly.
-
Slowly add the saline to the organic mixture while continuously stirring or vortexing to form a clear solution.
-
-
This compound Formulation:
-
Weigh the required amount of this compound for your desired dosing concentration.
-
Add a small amount of the prepared vehicle to the this compound powder and triturate to form a paste.
-
Gradually add the remaining vehicle while continuously mixing to ensure the compound is fully dissolved or forms a fine, homogenous suspension.
-
Sonication may be used to aid dissolution or create a more uniform suspension.
-
-
Administration and Control:
-
Administer the formulation immediately after preparation. If a suspension is formed, ensure it is well-mixed before each animal is dosed.
-
Always include a vehicle control group that receives the same formulation without this compound.
-
Issue 3: Using Cyclodextrins to Enhance this compound Solubility
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Objective: To prepare a this compound-cyclodextrin inclusion complex to improve its water solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Lyophilizer (optional)
Protocol (Kneading Method):
-
Place the calculated amount of HP-β-CD in a mortar.
-
Add a small amount of water to the HP-β-CD to form a paste.
-
Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the this compound solution to the HP-β-CD paste while continuously kneading with a pestle.
-
Continue kneading for a specified period (e.g., 30-60 minutes) to facilitate complex formation.
-
Dry the resulting mixture in an oven at a controlled temperature or under a vacuum to remove the solvent and water.
-
The resulting powder is the this compound-HP-β-CD inclusion complex, which should exhibit improved water solubility.
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility | Method | Reference |
| Water | 0.078 mg/mL | Nephelometry | |
| Water | 0.087 mg/mL | UV-Vis Spectroscopy | |
| DMSO | Readily Soluble | General Knowledge | |
| Ethanol | Soluble | General Knowledge |
Table 2: Recommended Final DMSO Concentrations for In Vitro Assays
| DMSO Concentration | General Recommendation | Cell Type Considerations |
| < 0.1% | Considered safe for most cell lines, including sensitive and primary cells. | Ideal for long-term exposure studies. |
| 0.1% - 0.5% | Generally well-tolerated by many robust, immortalized cell lines for short-term assays (e.g., up to 72 hours). | A vehicle control is essential. |
| > 0.5% | Increased risk of cytotoxicity and off-target effects. | Should be avoided unless absolutely necessary and validated for the specific cell line. |
Mandatory Visualization
Signaling Pathway of this compound's Neurotoxic Action
This compound is a known convulsant that exerts its neurotoxic effects by acting as a non-competitive inhibitor of the GABAA receptor, which is a ligand-gated chloride ion channel.
Optimizing reaction conditions for Phenylsilatrane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Phenylsilatrane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Ensure dropwise addition of phenyltriethoxysilane to the triethanolamine solution to control the reaction rate. - Extend the reaction time with continued stirring. - For catalyzed reactions, ensure the catalyst is active and used in the correct proportion. |
| Inactive catalyst. | - If using a solid base catalyst like KOH, ensure it is freshly ground and not deactivated by moisture. - For organocatalysts like DBU, verify its purity and consider a fresh batch.[1] | |
| Poor quality of starting materials. | - Use freshly distilled phenyltriethoxysilane and dry triethanolamine. Moisture can interfere with the reaction. | |
| Presence of Side Products | Formation of polymeric materials. | - This can occur if the reaction conditions are not optimized. Traditional methods often required high temperatures, which can lead to side reactions.[1] Consider using milder, organocatalytic methods.[1][2] |
| Unreacted starting materials. | - Monitor the reaction progress using TLC or another suitable analytical technique to ensure completion. The use of a slight excess of the silane reagent can help drive the reaction to completion.[1][2] | |
| Difficulty in Product Purification | Catalyst removal. | - For reactions using inorganic bases, thorough washing and recrystallization are necessary.[1] - Organocatalytic methods may offer easier purification as the catalyst can often be washed away with a non-polar solvent like hexane.[1][2] |
| Separation from byproducts. | - Recrystallization from solvents like acetone or chloroform is a common and effective method for purifying this compound.[3] - For persistent impurities, column chromatography may be required.[1] | |
| Reaction is Too Vigorous | Rapid addition of reagents. | - Add the phenyltriethoxysilane to the triethanolamine solution slowly and with efficient stirring to manage the exothermic nature of the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The synthesis of this compound is typically achieved through the reaction of phenyltriethoxysilane with triethanolamine.[3] This reaction can be catalyzed by a base, such as potassium hydroxide (KOH), or through more modern, environmentally friendly organocatalytic protocols using bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][3]
Q2: What are the advantages of using an organocatalytic method for this compound synthesis?
A2: Organocatalytic methods offer several advantages, aligning with the principles of green chemistry.[1] These methods are often performed under milder, solvent-free conditions, which can prevent the degradation of thermally sensitive functional groups.[1] Additionally, the purification of the final product can be simpler, as the organocatalyst is often soluble and easily removed.[1]
Q3: How can I purify the crude this compound product?
A3: Common purification techniques for this compound include recrystallization, vacuum-assisted methods, and column chromatography.[1] Recrystallization from solvents such as acetone or chloroform has been reported to yield crystalline products.[3] For organocatalytic syntheses, washing the precipitated product with a non-polar solvent like hexane can effectively remove the catalyst and any unreacted silane.[1][2]
Q4: My reaction is not initiating. What are some common causes?
A4: A failure for the reaction to initiate can often be attributed to the quality of the reagents and the reaction setup. Ensure that all glassware is thoroughly dried and that the reagents, particularly the phenyltriethoxysilane and triethanolamine, are anhydrous, as moisture can inhibit the reaction. If using a catalyst, its activity is also crucial.
Q5: What are the typical reaction conditions for this compound synthesis?
A5: Traditional methods may involve heating the substrates in high-boiling-point solvents.[1] For instance, analogous cyclization reactions have been carried out in toluene at 100°C.[3] However, recent protocols using organocatalysts like DBU can proceed efficiently at room temperature and without a solvent.[1][2]
Experimental Protocols
Organocatalytic Synthesis of this compound
This protocol is based on modern, solvent-free methods that are efficient and adhere to green chemistry principles.[1][2]
Materials:
-
Phenyltriethoxysilane
-
Triethanolamine (TEOA)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)
-
Hexane (for washing)
Procedure:
-
In a clean, dry reaction vessel, combine triethanolamine and phenyltriethoxysilane in a 1:1.03 molar ratio.
-
Add the DBU catalyst, typically at a loading of 0.01 molar equivalents relative to the triethanolamine.
-
Stir the mixture at room temperature. The initially two-phase system should homogenize within a few minutes.
-
Continue stirring. The formation of a white crystalline precipitate of this compound will be observed.
-
Allow the reaction to proceed to completion. The progress can be monitored by observing the complete conversion of the highly polar triethanolamine.
-
Once the reaction is complete, isolate the solid product by filtration.
-
Wash the precipitate with small portions of hexane to remove the DBU catalyst and any excess phenyltriethoxysilane.[1][2]
-
Dry the purified this compound product under vacuum.
Data Presentation
The following table summarizes the impact of different catalysts on the synthesis of a silatrane, demonstrating the efficiency of DBU.
| Catalyst | pKBH+ in MeCN | Time to Crystal Formation (tcry) | Yield |
| None | - | No reaction | 0% |
| Triethylamine | 18.82 | No reaction | 0% |
| Pyridine | 12.56 | No reaction | 0% |
| DBU | 24.34 | ~5 minutes | Quantitative [1][2] |
This data is illustrative of the catalytic efficiency in silatrane synthesis as reported in the literature.[1]
Visualizations
Caption: Workflow for the organocatalytic synthesis of this compound.
Caption: A logical approach to troubleshooting low yield in this compound synthesis.
References
Purification techniques for Phenylsilatrane and its analogs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Phenylsilatrane and its analogs. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its analogs?
A1: The most frequently employed purification techniques are recrystallization and column chromatography.[1][2]
-
Recrystallization is a highly effective method for purifying crystalline solids like this compound.[3] The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[4][5][6]
-
Column Chromatography using silica gel is also a viable option. The silatrane functional group has been shown to be stable during silica-gel purification procedures, making it a suitable method for separating this compound from non-polar impurities or by-products.[1][7]
-
Other methods mentioned in the literature include vacuum-assisted techniques and extraction.[1][2]
Q2: What are the typical impurities I might encounter in my crude this compound product?
A2: Impurities often stem from the synthesis process and can include:
-
Unreacted Starting Materials: Such as triethanolamine or phenyltrialkoxysilanes.
-
Catalysts: Residual inorganic bases (e.g., KOH) or organocatalysts (e.g., DBU, TBD) may be present.[1][2]
-
Solvents: High-boiling-point solvents like DMF used during synthesis.[7]
-
By-products: Alcohols (e.g., methanol or ethanol) are liberated during the common transesterification synthesis.[1]
-
Hydrolysis Products: Although the silatrane cage is relatively resistant to hydrolysis at neutral pH, exposure to acidic or basic conditions can cause it to break down, yielding triethanolamine and silanols.[2][8][9]
-
Palladium Residues: If synthesizing analogs via palladium-catalyzed cross-coupling reactions, trace amounts of palladium may contaminate the product.[10]
Q3: My purified this compound has a yellowish tint. What is the likely cause and how can I fix it?
A3: A yellow color in the final product often indicates the presence of persistent impurities. If you have used a palladium catalyst for synthesizing an analog, the color could be due to residual palladium black nanoparticles, which can be difficult to remove by standard filtration or silica chromatography.[10] In other cases, it may be due to the degradation of starting materials or the product itself, especially if high temperatures were used for extended periods.[2]
To address this, consider washing the crude product with a solution of sodium thiosulfate to scavenge palladium residues.[10] Alternatively, dissolving the product in a suitable solvent and filtering it through a pad of activated charcoal can help remove colored impurities.[10]
Q4: I am having difficulty getting my this compound to crystallize during recrystallization. What should I do?
A4: If crystals do not form upon cooling, the solution may not be sufficiently saturated, or nucleation may be inhibited. Try the following:
-
Induce Nucleation: Scratch the inside of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Add a tiny crystal of pure this compound to the cooled solution to act as a template for crystal growth.
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the product, and then allow it to cool again.[5]
-
Cool to a Lower Temperature: After slow cooling to room temperature, place the flask in an ice bath to further decrease solubility and promote crystallization.[6]
-
Re-evaluate Your Solvent System: The chosen solvent may be too good at dissolving the compound even at low temperatures. Consider using a binary solvent system, where you dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes cloudy, then heat to clarify and cool slowly.[4][11]
Q5: How stable is the silatrane cage structure during purification?
A5: The this compound cage is remarkably stable under many conditions due to its unique tricyclic structure and the transannular dative bond between the nitrogen and silicon atoms.[3][8] It is generally stable to silica gel chromatography and resistant to hydrolysis under neutral pH conditions.[7][9] However, the hydrolysis rate is significantly accelerated in both acidic (pH < 7) and basic (pH > 7) conditions.[9] Therefore, it is crucial to avoid strong acids or bases during workup and purification unless specifically required for a reaction step.
Q6: How can I accurately assess the purity of my final product?
A6: A combination of analytical techniques should be used to confirm the purity and identity of your this compound or analog:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are powerful tools for confirming the chemical structure and identifying any residual impurities.[4]
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point that corresponds to the literature value (207-209°C for this compound).[4][7] A broad melting range suggests the presence of impurities.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide quantitative data on the product's purity.[4]
-
Elemental Analysis: Can be used to confirm the elemental composition (C, H, N) of the final compound.[12]
Troubleshooting Guide
This guide addresses specific problems that may arise during the purification of this compound and its analogs.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | 1. The compound is too soluble in the cold solvent. 2. Too much solvent was used. 3. Premature crystallization occurred during hot filtration. 4. Incomplete transfer of crystals after filtration. | 1. Choose a less effective solvent or use a binary solvent system.[4] 2. Evaporate some solvent to concentrate the solution and re-cool.[5] 3. Use a pre-heated funnel and flask for hot filtration; use a slight excess of hot solvent. 4. Rinse the crystallization flask and filter cake with a small amount of ice-cold recrystallization solvent. |
| Product "Oils Out" During Recrystallization | 1. The solution is supersaturated. 2. The cooling rate is too fast. 3. The melting point of the solid is lower than the boiling point of the solvent. 4. Presence of impurities that depress the melting point. | 1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool again slowly. 2. Allow the solution to cool to room temperature undisturbed before moving to an ice bath.[6] 3. Select a solvent with a lower boiling point. 4. Attempt to remove impurities by another method (e.g., washing, charcoal treatment) before recrystallization.[10] |
| Co-elution of Impurities in Column Chromatography | 1. The polarity of the eluent is too high, causing poor separation. 2. The impurity has a very similar polarity to the product. | 1. Decrease the polarity of the eluent system. Run a gradient elution, starting with a low polarity and gradually increasing it. 2. Try a different stationary phase (e.g., alumina) or a different solvent system. |
| Final Product is a Sticky Solid or Amorphous Powder | 1. Residual solvent is trapped in the solid. 2. The product is not crystalline. | 1. Dry the product under high vacuum for an extended period, possibly with gentle heating. 2. Attempt recrystallization from a different solvent system to induce crystal formation. |
| Suspected Hydrolysis During Workup | 1. Exposure to acidic or basic aqueous solutions. 2. Use of "wet" (non-anhydrous) solvents. | 1. Neutralize any aqueous layers to a pH of ~7 before extraction. 2. Ensure all solvents used in workup and chromatography are properly dried. |
Data Presentation
Table 1: Physical and Solubility Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 251.35 g/mol | [7] |
| Physical State | Solid (Prisms or needles) | [3][7] |
| Melting Point | 207-209 °C | [7] |
| Boiling Point | 284.1 °C at 760 mmHg | [7] |
| Density | 1.18 g/cm³ | [7] |
| Solubility in Water | 0.078 - 0.087 mg/mL | [7] |
Table 2: Reported Solvents for this compound Recrystallization
| Solvent | Comments | Reference(s) |
| Acetone | Yields prisms or needles. | [3][7] |
| Chloroform | Yields crystals. | [3][7] |
| Carbon Tetrachloride | Used for recrystallizing Phenyl-substituted tribenzsilatranes. Note: CCl₄ is toxic and its use should be carefully considered. | [11][12] |
| Ethanol / n-Hexane | Common general-purpose solvent systems for organic compounds. | [11] |
Experimental Protocols
Protocol 1: General Recrystallization of this compound
This protocol provides a general method for purifying crude this compound by recrystallization.
-
Solvent Selection: Choose an appropriate solvent (e.g., acetone) by testing the solubility of a small amount of crude product. The ideal solvent should dissolve the solid when hot but not when cold.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask to cover the solid.[6]
-
Heating: Gently heat the mixture on a hot plate, swirling continuously. Add small portions of hot solvent until all the solid has just dissolved. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated Erlenmeyer flask. This step prevents the product from crystallizing prematurely in the funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6]
-
Complete Crystallization: Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 15-20 minutes to maximize the yield.[6]
-
Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.
-
Analysis: Determine the melting point and obtain an NMR spectrum to assess the purity of the final product.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is suitable for purifying this compound analogs, especially when separating compounds with different polarities.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexane).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with a low-polarity eluent (e.g., 100% hexane or a hexane/ethyl acetate mixture). The silatrane cage is stable to these conditions.[7]
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). This compound and its less polar analogs will elute before more polar impurities like triethanolamine.
-
Gradient Elution (Optional): If separation is difficult, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.
-
Solvent Removal: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.
-
Drying and Analysis: Dry the resulting solid under high vacuum and assess its purity using NMR and melting point analysis.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 2097-19-0 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mt.com [mt.com]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound (2097-19-0) for sale [vulcanchem.com]
- 8. 3-Aminopropylsilatrane and Its Derivatives: A Variety of Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Crystal Structure of New 1-Phenyl-Substituted Tribenzsilatranes [mdpi.com]
Avoiding side reactions in Phenylsilatrane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of phenylsilatrane synthesis. Our aim is to help you minimize side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield of this compound
Symptoms:
-
After the reaction and work-up, little to no solid product is isolated.
-
Thin Layer Chromatography (TLC) analysis of the crude product shows a significant amount of unreacted starting materials.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no yield in this compound synthesis.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Ensure the reaction has been allowed to proceed for the recommended time and at the appropriate temperature (e.g., 80°C for 1 hour).[1][2] Monitor the reaction progress using TLC. If starting material is still present, consider extending the reaction time. |
| Moisture Contamination | The presence of water can lead to the hydrolysis of phenyltriethoxysilane, forming phenylsilanols and subsequently phenylsiloxanes, which will not form the desired silatrane cage.[3][4] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Ineffective Catalyst | The catalyst (e.g., potassium hydroxide) may be old or inactive. Use a fresh, high-purity catalyst. Alternatively, consider using an organic catalyst like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for milder, solvent-free conditions.[5][6] |
| Purity of Starting Materials | Impurities in phenyltriethoxysilane or triethanolamine can interfere with the reaction.[7] Purify starting materials if necessary; for example, by distillation of phenyltriethoxysilane. |
Issue 2: Product is an Oil or Fails to Crystallize
Symptoms:
-
The crude product appears as a viscous oil instead of a solid.
-
During recrystallization, the product "oils out," forming liquid droplets instead of crystals.[5][6]
Troubleshooting Workflow:
Caption: Troubleshooting guide for product crystallization issues.
| Potential Cause | Recommended Solution |
| High Impurity Level | The presence of unreacted starting materials or byproducts like siloxanes can lower the melting point of the mixture and prevent crystallization.[5] If the product oils out, it may be necessary to purify the crude material by silica gel column chromatography before attempting recrystallization. |
| Supersaturation | If a clear solution does not yield crystals upon cooling, it may be supersaturated.[1] To induce crystallization, scratch the inside of the flask with a glass rod just below the surface of the liquid or add a small "seed" crystal of pure this compound. |
| Rapid Cooling | Cooling the solution too quickly can lead to the formation of an oil or very small, impure crystals.[6] Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. |
| Incorrect Recrystallization Solvent/Volume | Using too much solvent will result in a low or no yield of crystals as the product will remain in solution.[1] If the product is oiling out, try re-heating the solution, adding a small amount of additional solvent to ensure everything dissolves, and then cooling slowly.[5] Acetone and chloroform are commonly used for recrystallization.[2] |
Issue 3: Identifying Potential Side Reactions
Q: What are the most common side reactions in this compound synthesis?
A: The primary side reactions stem from the sensitivity of the starting material, phenyltriethoxysilane, to water.
Caption: Desired reaction pathway versus the hydrolysis side reaction pathway.
-
Hydrolysis of Phenyltriethoxysilane: This is the most significant side reaction. Phenyltriethoxysilane can react with any moisture present in the reaction mixture to form phenylsilanols (e.g., PhSi(OEt)₂(OH)). These silanols are unstable and can undergo self-condensation to form phenylsiloxane oligomers or polymers.[3][4] These siloxanes are difficult to separate from the desired product and can cause the product to be oily or waxy.
-
Incomplete Reaction: The reaction may not go to completion, leaving unreacted phenyltriethoxysilane and triethanolamine in the crude product.
-
Formation of Polymeric Materials: While silatranes are known for their stability against polymerization compared to their precursors, highly unfavorable conditions (e.g., incorrect stoichiometry, presence of certain impurities) could potentially lead to the formation of polymeric byproducts instead of the desired cage structure.[2]
Data Presentation
Table 1: Comparison of this compound Synthesis Protocols
| Parameter | Conventional Method | Organocatalytic Method |
| Starting Materials | Phenyltriethoxysilane, Triethanolamine | Phenyltriethoxysilane, Triethanolamine |
| Catalyst | Potassium Hydroxide (KOH) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Solvent | Ethanol or DMF | Solvent-free (neat) |
| Temperature | 80°C | Room Temperature |
| Reaction Time | ~1 hour | Varies (can be rapid) |
| Typical Yield | ~95% | Up to quantitative |
| Reference | [1][2] | [5][6] |
Table 2: Physical Properties of this compound for Purity Assessment
| Property | Value | Reference |
| Appearance | White crystalline solid (prisms or needles) | [1][2] |
| Melting Point | 207-209°C | [1][2] |
| Molecular Weight | 251.35 g/mol | [1][4] |
| Solubility (Recrystallization) | Soluble in hot acetone or chloroform | [2] |
Experimental Protocols
Detailed Protocol for this compound Synthesis (Conventional Method)
This protocol is based on the commonly cited transesterification reaction.[2]
Materials:
-
Phenyltriethoxysilane (C₁₂H₂₀O₃Si, MW: 240.37 g/mol )
-
Triethanolamine (C₆H₁₅NO₃, MW: 149.19 g/mol )
-
Potassium Hydroxide (KOH)
-
Absolute Ethanol (Anhydrous)
-
Acetone (for recrystallization)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard glassware for work-up and recrystallization
Procedure:
-
Reaction Setup:
-
Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of dry nitrogen or argon to maintain an anhydrous environment.
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add triethanolamine (14.92 g, 0.1 mol).
-
Dissolve a catalytic amount of potassium hydroxide (approx. 0.05 g) in 20 mL of absolute ethanol and add it to the flask.
-
-
Addition of Silane:
-
While stirring, add phenyltriethoxysilane (24.04 g, 0.1 mol) to the mixture dropwise at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.
-
Maintain the reflux for 1 hour. A precipitate of this compound should begin to form during this time.
-
-
Isolation of Crude Product:
-
After 1 hour, remove the flask from the heat and allow it to cool to room temperature, then further cool in an ice bath to maximize precipitation.
-
Collect the crude solid product by vacuum filtration.
-
Wash the solid with a small amount of cold absolute ethanol to remove any soluble impurities.
-
-
Purification (Recrystallization):
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot acetone to dissolve the solid completely.
-
If any insoluble impurities remain, perform a hot gravity filtration.
-
Allow the clear solution to cool slowly to room temperature. This compound will crystallize as white needles.
-
Once the flask has reached room temperature, place it in an ice bath for 30 minutes to complete the crystallization process.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold acetone, and dry under vacuum.
-
-
Characterization:
-
Determine the yield of the purified product.
-
Confirm the purity by measuring the melting point (expected: 207-209°C) and using analytical techniques such as NMR spectroscopy.
-
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis and initial polycondensation of phenyltrimethoxysilane and diphenyldimethoxysilane - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
Enhancing the biological activity of Phenylsilatrane derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their work with Phenylsilatrane derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound derivatives?
A1: this compound and its biologically active derivatives primarily function as non-competitive antagonists of the GABA-A receptor. They act on the GABA-gated chloride channel, specifically at or near the picrotoxin/TBPS (t-butylbicyclophosphorothionate) binding site.[1][2][3][4] This inhibition disrupts the normal flow of chloride ions into the neuron, leading to hyperexcitation and convulsant effects.[2][5]
Q2: What is the fundamental structure-activity relationship (SAR) for this compound derivatives?
A2: The biological activity of this compound derivatives is highly sensitive to their chemical structure. Key SAR findings include:
-
Direct Phenyl-Silicon Bond: A direct bond between the phenyl group and the silicon atom is crucial for high toxicity and activity.[5]
-
Substituents on the Phenyl Ring: The type and position of substituents on the phenyl ring significantly modulate activity. For instance, 4-alkynylphenylsilatranes are potent insecticides and GABA receptor inhibitors.[4]
-
Linker Groups: Separating the phenyl group from the silatrane cage with a linker, such as a methylene group (to form 1-benzylsilatrane), can drastically reduce or eliminate toxicity.[5] Similarly, inserting an oxygen atom between the silicon and the phenyl group (forming 1-phenoxysilatranes) reduces toxicity by several orders of magnitude.[5]
Q3: What are the potential therapeutic or biological applications of this compound derivatives?
A3: While initially known for their high toxicity and use as rodenticides, research into derivatives has revealed a range of potential applications.[3][5] Modified silatranes have been investigated for their antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2][5][6][7] Their unique mechanism of action also makes them valuable as probes for studying the GABA receptor-ionophore complex.[4]
Q4: Are this compound derivatives stable?
A4: The silatrane cage is generally stable, particularly under neutral pH and ambient temperatures, due to the strong transannular dative bond between the nitrogen and silicon atoms.[5] The functional group has been shown to be stable during procedures like palladium-catalyzed reactions and silica-gel purification.[5][8] However, they can undergo hydrolysis under severe conditions or in the presence of strong oxidizers or reducers.[1][4]
Troubleshooting Guides
Synthesis and Purification
Q: My this compound synthesis reaction has a low yield. What are the common causes?
A: Low yields in this compound synthesis can stem from several factors:
-
Catalyst Inefficiency: If using a conventional method with a base like KOH, ensure the catalyst is fresh and anhydrous.[2] For modern organocatalytic methods, the choice of catalyst is critical; amidine derivatives like DBU have shown high efficiency.[8]
-
Reaction Conditions: Ensure optimal reaction temperature and time. While some organocatalytic methods work at room temperature, others may require gentle heating (e.g., up to 60°C) to achieve full conversion, especially with sterically hindered substrates.[8]
-
Purity of Reactants: The purity of the starting trialkoxysilane and triethanolamine is crucial. Moisture can interfere with the reaction.
-
Product Isolation: Some derivatives have partial solubility in solvents used for washing, such as hexane. This can lead to loss of product during the purification step.[8] Consider using a minimal amount of chilled solvent for washing.
Q: I'm having difficulty purifying my crude this compound derivative.
A: Purification can be challenging.[8] If standard precipitation and washing are insufficient, consider these options:
-
Recrystallization: This is a common method but requires finding a suitable solvent system where the derivative has high solubility at elevated temperatures and low solubility at room or cold temperatures.
-
Column Chromatography: The silatrane cage is generally stable on silica gel, making column chromatography a viable option for purifying functionalized derivatives.[5][8]
-
Sublimation: For derivatives that are thermally stable, vacuum sublimation can be an effective purification technique.
Biological Assays
Q: My this compound derivative shows lower-than-expected biological activity in my assay.
A: This is a common issue that can be diagnosed by considering several factors, as outlined in the decision tree below.
-
Confirm Compound Integrity: First, verify the structure and purity of your compound using methods like NMR (¹H, ¹³C, ²⁹Si) and mass spectrometry. Impurities can inhibit activity or give misleading results.
-
Check Solubility: this compound derivatives can have limited solubility in aqueous assay buffers. Ensure the compound is fully dissolved. You may need to use a co-solvent like DMSO, but keep its final concentration low (typically <0.5%) as it can have its own biological effects.
-
Review Structure-Activity Relationships (SAR): Compare your derivative's structure to known active and inactive analogs.[5][9][10] Does it have a feature known to decrease activity, such as a linker between the phenyl ring and the silicon atom?[5]
-
Assay-Specific Issues:
-
Target Expression: Ensure the cell line or tissue preparation you are using expresses the target (GABA-A receptor) at sufficient levels.
-
Cell Viability: Run a concurrent cytotoxicity assay to ensure the concentrations used are not simply killing the cells, which could be misinterpreted as a specific inhibitory effect.[11]
-
Incubation Time: The required incubation time can vary. Perform a time-course experiment to determine the optimal duration for observing the effect.[11]
-
Caption: Troubleshooting workflow for low biological activity.
Q: My cytotoxicity assay results (e.g., MTT, Neutral Red) are inconsistent.
A: Inconsistent cytotoxicity results can arise from several sources:
-
Compound Precipitation: At higher concentrations, your derivative may be precipitating out of the culture medium. Visually inspect the wells under a microscope before adding the assay reagent.
-
Interaction with Assay Reagents: Some compounds can interfere directly with the assay reagents. For example, a reducing agent could convert MTT to formazan non-enzymatically. Run a cell-free control (media + compound + MTT reagent) to check for this.
-
Cell Seeding Density: Ensure a uniform and optimal cell density across all wells. Overly confluent or sparse cultures will yield variable results.[11]
-
Incubation Time: Cytotoxic effects are time-dependent. A 24-hour incubation might show little effect, while a 48-hour incubation reveals significant toxicity.[11] It is crucial to select an appropriate time point based on the expected mechanism of toxicity.
Data Presentation
Table 1: Structure-Activity Relationship of this compound Analogs
| R-Group (Substituent at position 4 of Phenyl Ring) | Relative Toxicity in Mice | Activity at TBPS Binding Site | Reference |
| H (this compound) | High | Low | [1][4] |
| -CH₃ | High | Low | [1][4] |
| -Cl | High | Low | [1][4] |
| -Br | High | Low | [1][4] |
| -C≡CH (4-Ethynyl) | Moderate | Moderate Potency | [1][4] |
| -C≡C-CH₃ (4-Propynyl) | Moderate | Moderate Potency | [1][4] |
Table 2: Example Cytotoxicity Data of a Hypothetical this compound Derivative (PSD-X)
| Cell Line | Assay Type | Incubation Time | IC₅₀ (µM) |
| HepG2 (Liver Cancer) | MTT | 24 hours | 45.2 ± 3.1 |
| HepG2 (Liver Cancer) | MTT | 48 hours | 21.8 ± 1.9 |
| MCF-7 (Breast Cancer) | Neutral Red Uptake | 24 hours | 52.5 ± 4.5 |
| MCF-7 (Breast Cancer) | Neutral Red Uptake | 48 hours | 28.1 ± 2.4 |
| V79 (Healthy Fibroblast) | MTT | 48 hours | 112.6 ± 8.7 |
Note: Data in Table 2 is illustrative and based on typical findings for cytotoxic compounds.[2][11]
Experimental Protocols
Protocol 1: General Synthesis of a 4-Substituted this compound Derivative
This protocol describes a modern, organocatalytic approach adapted from literature.[8]
Materials:
-
4-substituted Phenyltrialkoxysilane (e.g., 4-Bromophenyltrimethoxysilane)
-
Triethanolamine (TEOA)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as catalyst
-
Anhydrous n-hexane
Procedure:
-
In a clean, dry round-bottom flask, combine the 4-substituted phenyltrialkoxysilane (1.0 eq) and triethanolamine (1.0 eq).
-
Add the organocatalyst DBU (e.g., 1 mol%).
-
Stir the reaction mixture at room temperature. The reaction is often solvent-free. For less reactive substrates, the mixture can be heated to 60°C.
-
Monitor the reaction by observing the precipitation of the solid this compound product. The reaction time can range from minutes to several hours.
-
Once the reaction is complete (as determined by TLC or GC if applicable), add a sufficient amount of anhydrous n-hexane to the flask to form a slurry.
-
Stir the slurry vigorously for 15-20 minutes to wash the product.
-
Isolate the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold n-hexane to remove any residual starting materials or catalyst.
-
Dry the final product under vacuum to yield the purified this compound derivative.
Caption: Experimental workflow for this compound synthesis.
Protocol 2: Cytotoxicity Evaluation using Neutral Red Uptake (NRU) Assay
This protocol is a standard method for assessing cell viability.[11][12]
Materials:
-
Cells in culture (e.g., HeLa, V79)
-
96-well tissue culture plates
-
Complete culture medium
-
This compound derivative stock solution (e.g., in DMSO)
-
Neutral Red (NR) solution (50 µg/mL in PBS)
-
NR Desorb solution (e.g., 1% acetic acid, 50% ethanol in water)
-
Microplate reader (540 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.
-
Neutral Red Staining:
-
After incubation, remove the treatment medium.
-
Wash the cells gently with 150 µL of pre-warmed PBS.
-
Add 100 µL of the Neutral Red solution to each well and incubate for 2-3 hours. During this time, viable cells will take up the dye into their lysosomes.
-
-
Dye Extraction:
-
Remove the NR solution and wash the cells again with 150 µL of PBS to remove unincorporated dye.
-
Add 150 µL of the NR Desorb solution to each well.
-
Place the plate on a shaker for 10 minutes to lyse the cells and solubilize the dye.
-
-
Measurement: Measure the absorbance of the solubilized dye in a microplate reader at 540 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Signaling Pathway
Caption: Mechanism of action of this compound derivatives.
References
- 1. This compound | C12H17NO3Si | CID 16416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2097-19-0 | Benchchem [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C12H17NO3Si | CID 16416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (2097-19-0) for sale [vulcanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-Aminopropylsilatrane and Its Derivatives: A Variety of Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-activity relationship studies on a series of novel, substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Technical Support Center: Modifying Phenylsilatrane for Reduced Toxicity
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for the modification of Phenylsilatrane to reduce its inherent toxicity.
Frequently Asked Questions (FAQs)
Section 1: Understanding this compound Toxicity
Q1: What is the primary mechanism of this compound's toxicity?
This compound's significant toxicity stems from its function as a convulsant.[1] It acts by inhibiting the GABA-gated chloride channel in the brain.[2][3] Specifically, it targets the ³⁵S-tert-butylbicyclophosphorothionate (TBPS) binding site, which disrupts normal neurotransmitter activity and can lead to seizures and other severe neurological symptoms.[1][3][4] This high toxicity has led to its use as a rodenticide.[1][5]
Q2: Which structural feature of this compound is critical for its high toxicity?
The direct attachment of the phenyl group to the silicon atom within the silatrane cage is the key structural feature responsible for its high toxicity.[2] The rigid, cage-like structure of silatrane, formed by a transannular dative bond between nitrogen and silicon, contributes to the molecule's stability and its ability to interact with neural receptors.[3] This specific conformation allows it to effectively disrupt neural signaling.[3]
Q3: What is the known signaling pathway affected by this compound?
The primary signaling pathway disrupted by this compound is the GABAergic system. By inhibiting the GABA-A receptor's chloride ion channel, it prevents the influx of chloride ions that would normally hyperpolarize the neuron, making it less likely to fire. This inhibition leads to an excitatory effect, causing convulsions.[2][3][4]
Caption: this compound's mechanism of toxicity via GABA-A receptor inhibition.
Section 2: Strategies for Toxicity Reduction
Q4: What are the principal strategies for modifying this compound to reduce its toxicity?
The core strategy is to alter the direct linkage between the phenyl ring and the silicon atom, as this interaction is crucial for toxicity.[2] By introducing spacer groups, the molecule's ability to bind to the GABA receptor's TBPS site is diminished.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (2097-19-0) for sale [vulcanchem.com]
- 3. This compound | 2097-19-0 | Benchchem [benchchem.com]
- 4. This compound | C12H17NO3Si | CID 16416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Laboratory tests of 5-p-chlorophenyl silatrane as a rodenticide - PMC [pmc.ncbi.nlm.nih.gov]
Phenylsilatrane Crystallization: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenylsilatrane crystallization.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the crystallization of this compound.
Issue 1: this compound fails to crystallize and remains an oil or amorphous solid.
-
Q1: My this compound is not crystallizing and has formed an oil. What should I do?
A1: Oiling out is a common issue that occurs when the compound's solubility is too high in the chosen solvent at a given temperature. Try the following troubleshooting steps:
-
Reduce the temperature: Slowly cool the solution to decrease solubility. Avoid rapid cooling, as it can promote the formation of amorphous solids over crystals.
-
Add an anti-solvent: Gradually add a solvent in which this compound is poorly soluble to induce precipitation. The choice of anti-solvent depends on the primary solvent used.
-
Increase concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of this compound.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a previously formed crystal of this compound, add a small amount to the supersaturated solution to induce crystallization.
-
-
Q2: I have an amorphous solid instead of crystals. How can I resolve this?
A2: Amorphous solids lack a well-defined crystal lattice. This can be due to rapid precipitation or the presence of impurities.
-
Attempt recrystallization: Dissolve the amorphous solid in a minimal amount of a suitable hot solvent and allow it to cool slowly. This process can be repeated to improve purity and crystallinity.[1][2]
-
Check for impurities: Impurities can inhibit crystal growth. Consider purifying the crude product using techniques like column chromatography before attempting crystallization.[2][3]
-
Issue 2: The resulting this compound crystals are too small or have a needle-like morphology.
-
Q3: My this compound crystals are very small. How can I grow larger ones?
A3: The formation of small crystals is often a result of rapid nucleation. To encourage the growth of larger crystals, you need to slow down the crystallization process.
-
Slow cooling: Decrease the rate of cooling to allow fewer crystal nuclei to form and grow larger.
-
Use a solvent with moderate solubility: A solvent in which this compound has moderate solubility at room temperature can slow down the crystallization process.
-
Vapor diffusion: Dissolve your compound in a good solvent and place it in a sealed container with a vial of an anti-solvent. The slow diffusion of the anti-solvent vapor into the solution can promote the growth of larger, higher-quality crystals.
-
-
Q4: My crystals are forming as needles, but I need a different morphology. What can I do?
A4: Crystal morphology, or habit, is influenced by the solvent and the presence of impurities.[4]
-
Change the solvent: Different solvents can interact with the growing crystal faces in different ways, leading to different morphologies. Experiment with solvents of varying polarity. This compound has been observed to form prisms or needles from acetone and crystals from chloroform.[1][5]
-
Control the supersaturation: The level of supersaturation can affect the crystal habit. Try to maintain a lower level of supersaturation by slowing down the cooling or solvent evaporation rate.
-
Issue 3: The purity of the recrystallized this compound is not satisfactory.
-
Q5: How can I improve the purity of my this compound crystals?
A5: The key to high purity is the effective removal of impurities.
-
Multiple recrystallizations: Performing recrystallization multiple times can significantly improve purity.
-
Activated carbon treatment: If you suspect colored impurities, you can add a small amount of activated carbon to the hot solution before filtering it to remove the carbon and the adsorbed impurities.
-
Pre-purification: For highly impure samples, consider a preliminary purification step like column chromatography before the final crystallization.[2][3]
-
Data Presentation
Table 1: Physical and Solubility Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 251.35 g/mol | [5] |
| Physical State | Solid | [5] |
| Appearance | Prisms or needles from acetone; crystals from chloroform | [1][5] |
| Melting Point | 207-209°C | [5] |
| Boiling Point | 284.1°C at 760 mmHg | [5] |
| Density | 1.18 g/cm³ | [5] |
| Solubility in Water | 0.078-0.087 mg/ml | [5] |
Experimental Protocols
Protocol 1: General Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound to improve its purity and obtain well-defined crystals.
Materials:
-
Crude this compound
-
Selected solvent (e.g., acetone, chloroform, or other suitable organic solvent)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filter paper and funnel (for hot filtration if necessary)
-
Crystallization dish
-
Ice bath (for cooling)
-
Buchner funnel and filter flask (for vacuum filtration)
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Acetone or chloroform are commonly used.[1][5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with filter paper into a clean flask. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the cooling process should be gradual. Subsequently, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Troubleshooting workflow for this compound crystallization.
Caption: Logical workflow of the this compound crystallization process.
References
- 1. This compound | 2097-19-0 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Factors Controlling Persistent Needle Crystal Growth: The Importance of Dominant One-Dimensional Secondary Bonding, Stacked Structures, and van der Waals Contact - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (2097-19-0) for sale [vulcanchem.com]
Validation & Comparative
Characterization of Phenylsilatrane: A Comparative Guide Using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectral characterization of phenylsilatrane with related silatrane compounds, methylsilatrane and 1-(p-chlorophenyl)silatrane. The data presented is based on experimental findings from nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), offering a valuable resource for the identification and analysis of these organosilicon compounds.
Comparative Spectral Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and mass spectrometry for this compound and its selected alternatives.
Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)
| Compound | Si-R Group Protons | N(CH₂)₃ Protons | O(CH₂)₃ Protons |
| This compound | ~7.3-7.8 (m, 5H, Ar-H) | ~2.8-3.0 (t, 6H) | ~3.8-4.0 (t, 6H) |
| Methylsilatrane | ~ -0.2 to 0.2 (s, 3H, Si-CH₃) | ~2.8 (t, 6H) | ~3.7 (t, 6H) |
| 1-(p-Chlorophenyl)silatrane | ~7.4-7.7 (m, 4H, Ar-H) | ~2.9 (t, 6H) | ~3.9 (t, 6H) |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. m = multiplet, s = singlet, t = triplet.
Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Compound | Si-R Group Carbons | N(CH₂)₃ Carbons | O(CH₂)₃ Carbons |
| This compound | ~128-135 (Ar-C) | ~51 | ~57 |
| Methylsilatrane | ~ -5 to 0 (Si-CH₃) | ~51 | ~58 |
| 1-(p-Chlorophenyl)silatrane | ~129-137 (Ar-C) | ~51 | ~57 |
Table 3: Mass Spectrometry Data (m/z values of Major Fragments)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 251 | 175, 174, 118, 75 |
| Methylsilatrane | 189 | 174, 146, 116, 115 |
| 1-(p-Chlorophenyl)silatrane | 285/287 (isotope pattern) | 209/211, 174 |
Experimental Protocols
Detailed methodologies for the characterization of silatranes by NMR and mass spectrometry are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh 10-20 mg of the silatrane sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief sonication may be used to aid dissolution if necessary.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Reference: Deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of the silatrane sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
2. Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL of the sample solution in splitless mode.
-
Oven Program:
-
Initial temperature: 50-100°C, hold for 1-2 minutes.
-
Ramp: 10-20°C/min to 250-280°C.
-
Final hold: 5-10 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Rate: 1-2 scans/second.
-
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the characterization of this compound.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Logical relationship for comparing spectral data of this compound and its alternatives.
X-ray crystallography of Phenylsilatrane and its derivatives
A Comparative Guide to the X-ray Crystallography of Phenylsilatrane and Its Derivatives
This guide provides a comparative analysis of the crystal structures of this compound and its derivatives, determined through X-ray crystallography. The unique tricyclic cage structure of silatranes, featuring a transannular dative bond between the nitrogen and silicon atoms, makes them a subject of significant interest in organosilicon chemistry.[1][2][3] The geometry of this cage, particularly the length of the Si-N dative bond, is sensitive to the electronic and steric effects of the substituent attached to the silicon atom.[4][5] Understanding these structural variations through X-ray crystallography is crucial for correlating structure with chemical reactivity and potential biological activity.[3][6]
Comparative Crystallographic Data
The following table summarizes key crystallographic data for this compound and several of its tribenzo derivatives. The data highlights how modifications to the atrane cage, such as the substitution of ethylene chains for phenylene fragments, influence the molecular geometry, most notably leading to an elongation of the Si-N dative bond.[4]
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Si-N Bond Length (Å) | Si-C Bond Length (Å) | Avg. Si-O Bond Length (Å) | N-Si-C Angle (°) | Ref. |
| γ-Phenylsilatrane | C₁₂H₁₇NO₃Si | Monoclinic | P2₁/n | 8.475 | 12.949 | 11.122 | 90.86 | 2.132(4) | 1.894(5) | 1.656 | 179.0(2) | [7] |
| 1-Phenyl-tribenzsilatrane (2a) | C₃₀H₂₁NO₃Si | Orthorhombic | Cmc2₁ | 11.5318(4) | 15.6881(5) | 12.6580(4) | 90 | 2.215(3) | 1.879(4) | 1.670 | 178.1(1) | [4] |
| 1-Phenyl-tri(p-methyl)-tribenzsilatrane (2b) | C₃₃H₂₇NO₃Si | Monoclinic | P2₁/n | 12.0125(2) | 13.9110(3) | 16.0357(3) | 100.271(1) | 2.222(1) | 1.884(2) | 1.673 | 177.3(1) | [4] |
| 1-Phenyl-tri(p-fluoro)-tribenzsilatrane (2c) | C₃₀H₁₈F₃NO₃Si | Monoclinic | P2₁/n | 11.7588(2) | 13.5683(3) | 15.6596(3) | 99.638(1) | 2.202(1) | 1.880(2) | 1.666 | 177.6(1) | [4] |
Experimental Protocols
The determination of the crystal structures summarized above involves a standard set of procedures in single-crystal X-ray diffraction. The methodologies detailed in the cited literature provide a representative workflow.[4][7]
Synthesis and Crystallization
-
This compound Synthesis: Typically synthesized by the reaction of phenyltriethoxysilane with triethanolamine, often catalyzed by potassium hydroxide.[1][2]
-
Tribenzsilatrane Derivative Synthesis: Prepared via the transesterification of phenyl trimethoxysilane with the corresponding triphenol amines.[4]
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation or recrystallization from appropriate solvents like chloroform (CHCl₃) or dimethylformamide (DMF).[2][4][8]
X-ray Data Collection
-
Instrument: A modern single-crystal X-ray diffractometer (e.g., Bruker D8 QUEST) equipped with a photon-counting detector (e.g., PHOTON-III) and a microfocus X-ray source (e.g., IμS 3.0) is used.
-
Radiation: Mo Kα radiation (λ = 0.71073 Å) is commonly employed.
-
Temperature: Data is collected at a low temperature, typically around 150 K, to minimize thermal vibrations of the atoms.
-
Data Collection Strategy: A series of ω and φ scans are performed to collect a complete dataset of diffraction intensities.
-
Data Processing: The collected raw data is processed using software suites like APEX4 for cell refinement and data reduction, and SADABS for absorption correction.
Structure Solution and Refinement
-
Structure Solution: The crystal structure is solved using direct methods or intrinsic phasing methods with software such as SHELXT.[4] This initial step provides a preliminary model of the atomic arrangement.
-
Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method on F² with software like SHELXL.[4]
-
Non-hydrogen atoms are refined anisotropically (accounting for their thermal motion in different directions).
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
-
Final Analysis: The final refined structure is analyzed for geometric parameters (bond lengths, angles), intermolecular interactions, and overall packing. Software like Olex2 or Mercury is used for visualization and analysis.
Visualizations
The following diagrams illustrate the experimental workflow for X-ray crystallography and the influence of substituents on the silatrane molecular structure.
Caption: A flowchart of the major steps in determining a molecular structure via single-crystal X-ray crystallography.
Caption: Logical diagram showing how substituents on the phenyl ring influence the geometry of the silatrane cage.
References
- 1. This compound (2097-19-0) for sale [vulcanchem.com]
- 2. This compound | 2097-19-0 | Benchchem [benchchem.com]
- 3. Silatranes: a review on their synthesis, structure, reactivity and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Syntheses, Characterization, and Molecular Mechanics Calculations of Optically Active Silatrane Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. abdurrahmanince.net [abdurrahmanince.net]
A Comparative Analysis of the Toxicity of Phenylsilatrane and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity of phenylsilatrane and its structural analogs. This compound, a potent convulsant agent, and its derivatives have garnered significant interest due to their unique biological activities, ranging from high toxicity to potential therapeutic applications. This document summarizes key toxicity data, details the experimental methodologies used for their assessment, and visualizes the underlying mechanism of action to facilitate a deeper understanding for researchers in toxicology and drug development.
Quantitative Toxicity Data
The acute toxicity of this compound and its analogs has been primarily evaluated in mice, with the median lethal dose (LD50) being a key metric for comparison. The following table summarizes the intraperitoneal (i.p.) LD50 values for a series of 4-substituted phenylsilatranes, providing a clear comparison of their relative toxicities.
| Compound | Substituent (R) | LD50 (mg/kg) in Mice (i.p.) |
| This compound | H | 0.21 |
| 4-Methylthis compound | CH₃ | 0.32 |
| 4-Chlorothis compound | Cl | 0.44 |
| 4-Bromothis compound | Br | 0.35 |
| 4-Ethynylthis compound | C≡CH | 1.1 |
Data sourced from Horsham M.A., Palmer C.J., Cole L.M., Casida J.E. (1990). 4-Alkynylphenylsilatranes: new probes for the GABA-gated chloride channel in mammals. Journal of Agricultural and Food Chemistry, 38(8), 1734-1738.
Experimental Protocols
The determination of acute toxicity, specifically the LD50 values, for this compound and its analogs is conducted through standardized in vivo protocols. The following is a representative methodology for an acute toxicity study in mice.
Acute Toxicity Testing (LD50 Determination) in Mice
1. Animals:
-
Male Swiss-Webster mice, typically weighing between 20-25 grams, are used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum before the experiment.
2. Test Substance Preparation:
-
This compound and its analogs are dissolved in a suitable vehicle, such as a mixture of acetone and corn oil, to the desired concentrations.
3. Administration:
-
The test substance is administered via intraperitoneal (i.p.) injection.
-
A range of doses is prepared and administered to different groups of mice (typically 5-10 mice per group).
4. Observation:
-
Following administration, the mice are observed continuously for the first hour and then periodically for up to 48 hours.
-
Observations include monitoring for signs of toxicity, such as convulsions, tremors, changes in motor activity, and mortality.
-
The time of onset of any toxic signs and the time of death are recorded.
5. LD50 Calculation:
-
The number of mortalities within a specified period (e.g., 24 hours) is recorded for each dose group.
-
The LD50 value, the dose that is lethal to 50% of the test population, is then calculated using statistical methods such as probit analysis.
Mechanism of Action: Signaling Pathway
Phenylsilatranes exert their toxic effects primarily by acting as negative allosteric modulators of the gamma-aminobutyric acid type A (GABAa) receptor in the central nervous system.[1] This inhibition of the GABA-gated chloride channel leads to a hyperexcitable state, resulting in convulsions and, at high doses, death.
Caption: this compound antagonism of the GABAa receptor.
The diagram above illustrates the mechanism of action. Under normal physiological conditions, the neurotransmitter GABA binds to the GABAa receptor, opening a chloride channel and causing hyperpolarization of the postsynaptic neuron, which is an inhibitory effect. This compound and its toxic analogs act as antagonists at this receptor, blocking the binding of GABA. This prevents the influx of chloride ions, leading to a state of disinhibition and subsequent neuronal hyperexcitation, which manifests as convulsions.
Experimental Workflow for Toxicity Assessment
The overall process of assessing the toxicity of this compound analogs involves several key stages, from compound synthesis to data analysis.
Caption: General workflow for in vivo toxicity assessment.
References
Phenylsilatrane vs. Other GABA Receptor Antagonists: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of Phenylsilatrane and other prominent GABA receptor antagonists for researchers, scientists, and drug development professionals. The document outlines their performance based on experimental data, details the methodologies used in these key experiments, and visualizes relevant biological pathways and experimental workflows.
Overview of GABA Receptor Antagonism
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its receptors, particularly the GABA-A receptor, are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission. GABA receptor antagonists are compounds that block the action of GABA, leading to neuronal hyperexcitability and, in some cases, convulsant effects. These antagonists are invaluable tools in neuroscience research for studying the roles of GABAergic signaling in various physiological and pathological processes.
This guide focuses on comparing this compound, a potent convulsant, with other well-characterized GABA receptor antagonists, including competitive antagonists like bicuculline and gabazine, and non-competitive antagonists such as picrotoxin and fipronil.
Comparative Performance of GABA Receptor Antagonists
The potency of GABA receptor antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following table summarizes the available quantitative data for this compound and its analogs in comparison to other widely used antagonists.
| Compound | Target Site | Mechanism of Action | IC50 | Ki | Organism/Tissue | Reference |
| 4-Ethynylthis compound | TBPS binding site on GABA-gated chloride channel | Non-competitive | ~100 nM | Not Reported | Mouse brain membranes | [1] |
| Bicuculline | GABA binding site | Competitive | 2 µM | Not Reported | Not Specified | [2] |
| Gabazine (SR-95531) | GABA binding site | Competitive | 440 nM | 74-150 nM | Not Specified / Rat brain membranes | [3][4][5] |
| Picrotoxin | Chloride channel pore | Non-competitive | ~30 µM | Not Reported | Murine 5-HT3A receptors expressed in HEK293 cells | [6] |
| Fipronil | Chloride channel pore | Non-competitive | Not Reported | 1.8 nM (for β3 homopentamers) | Human receptors | [1] |
Signaling Pathways and Mechanisms of Action
The inhibitory effect of GABA is mediated through the GABA-A receptor, a pentameric ligand-gated ion channel. The binding of GABA to its recognition sites on the receptor leads to the opening of a central chloride ion (Cl-) channel, resulting in neuronal hyperpolarization. Antagonists interfere with this process through different mechanisms.
GABAergic Synaptic Transmission
The following diagram illustrates the key components of a GABAergic synapse and the overall mechanism of inhibitory neurotransmission.
Caption: Overview of GABAergic synaptic transmission.
Mechanisms of Antagonist Action
GABA receptor antagonists can be broadly classified into two categories based on their mechanism of action: competitive and non-competitive.
Caption: Competitive vs. Non-competitive antagonism at the GABA-A receptor.
-
Competitive Antagonists: These compounds, such as bicuculline and gabazine, bind to the same site on the GABA-A receptor as GABA itself (the orthosteric site). By occupying this site, they prevent GABA from binding and activating the receptor. This type of inhibition can be overcome by increasing the concentration of GABA.[7]
-
Non-competitive Antagonists: These antagonists, including this compound, picrotoxin, and fipronil, bind to a different site on the GABA-A receptor complex, known as an allosteric site. This compound and picrotoxin are known to bind within the chloride ion channel pore at the t-butylbicyclophosphorothionate (TBPS) binding site.[1] This binding event physically blocks the flow of chloride ions, even when GABA is bound to its receptor. This form of antagonism is not overcome by increasing GABA concentration.
Experimental Protocols
The characterization of GABA receptor antagonists relies on a combination of radioligand binding assays and electrophysiological techniques.
Radioligand Binding Assay: [³⁵S]TBPS Competitive Binding
This assay is used to determine the affinity of a test compound for the non-competitive antagonist binding site (picrotoxin/TBPS site) on the GABA-A receptor.
Objective: To determine the IC50 and subsequently the Ki of a test compound by measuring its ability to displace the radioligand [³⁵S]TBPS from GABA-A receptors in brain membrane preparations.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus)
-
Homogenization buffer (e.g., 0.32 M sucrose)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[³⁵S]TBPS (radioligand)
-
Unlabeled TBPS or picrotoxin (for defining non-specific binding)
-
Test compound (e.g., this compound) at various concentrations
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times with binding buffer to remove endogenous GABA.
-
Resuspend the final pellet in binding buffer to a specific protein concentration.[8][9]
-
-
Binding Assay:
-
In a series of tubes, add the membrane preparation, a fixed concentration of [³⁵S]TBPS, and varying concentrations of the unlabeled test compound.
-
Include control tubes for total binding (membranes + [³⁵S]TBPS) and non-specific binding (membranes + [³⁵S]TBPS + a high concentration of unlabeled TBPS or picrotoxin).
-
Incubate the tubes at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[10]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8][11]
-
Electrophysiology: Whole-Cell Patch-Clamp Recording
This technique allows for the functional characterization of an antagonist's effect on GABA-A receptor-mediated currents in live cells.
Objective: To determine if an antagonist is competitive or non-competitive and to measure its functional potency (IC50).
Materials:
-
Cells expressing GABA-A receptors (e.g., cultured neurons or transfected cell lines like HEK293)
-
External (extracellular) solution
-
Internal (intracellular) solution for the patch pipette
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
GABA solution
-
Test antagonist solution at various concentrations
Procedure:
-
Cell Preparation:
-
Culture cells on coverslips suitable for microscopy.
-
-
Patch-Clamp Recording:
-
Obtain a high-resistance "giga-seal" between the patch pipette filled with internal solution and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration, allowing electrical access to the entire cell.
-
Clamp the cell's membrane potential at a fixed voltage (e.g., -60 mV).[2][12]
-
-
Drug Application and Data Acquisition:
-
Establish a baseline recording in the external solution.
-
Apply a known concentration of GABA to the cell to elicit an inward chloride current (I_GABA).
-
Wash out the GABA and allow the current to return to baseline.
-
To test the antagonist, pre-incubate the cell with a specific concentration of the antagonist for a defined period.
-
Co-apply the same concentration of GABA along with the antagonist and record the inhibited current.
-
Repeat this process for a range of antagonist concentrations.[13]
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-induced current in the absence and presence of each antagonist concentration.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]
-
To distinguish between competitive and non-competitive antagonism, perform a Schild analysis by measuring the shift in the GABA dose-response curve in the presence of the antagonist. A parallel rightward shift indicates competitive antagonism, while a reduction in the maximal response suggests non-competitive antagonism.[15]
-
Experimental Workflow for Antagonist Characterization
The following diagram outlines the general workflow for characterizing and comparing GABA receptor antagonists.
Caption: General workflow for characterizing GABA receptor antagonists.
Conclusion
This compound and its analogs are potent non-competitive antagonists of the GABA-A receptor, acting at the TBPS binding site within the chloride channel. This mechanism is similar to that of picrotoxin but distinct from competitive antagonists like bicuculline and gabazine, which target the GABA binding site. The high potency of this compound derivatives, as indicated by the low nanomolar IC50 value of 4-ethynylthis compound, makes them valuable research tools for studying the allosteric modulation of GABA-A receptors and the consequences of channel blockade. This guide provides the foundational information and experimental frameworks necessary for researchers to effectively compare and utilize these different classes of GABA receptor antagonists in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SR95531 (Gabazine) [sigmaaldrich.com]
- 4. Gabazine | GABA Receptor | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. The GABA(A) receptor antagonist picrotoxin inhibits 5-hydroxytryptamine type 3A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 9. (+)-Bicuculline - LKT Labs [lktlabs.com]
- 10. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 12. Frontiers | GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. SR95531 (Gabazine), GABAA antagonist (CAS 104104-50-9) | Abcam [abcam.com]
Phenylsilatrane Derivatives as Anticancer Agents: A Comparative Guide
An objective analysis of the efficacy, mechanisms, and experimental validation of Phenylsilatrane derivatives as emerging anticancer compounds.
Introduction
This compound derivatives, a class of organosilicon compounds, have garnered interest in oncological research for their potential as cytotoxic agents. These compounds are characterized by a silatrane core, a tricyclic structure with a central silicon atom coordinated to a nitrogen and three oxygen atoms, and a phenyl group attached to the silicon. This guide provides a comparative overview of the anticancer efficacy of various this compound derivatives, supported by available experimental data. It is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of this novel class of compounds.
Comparative Efficacy of Silatrane Derivatives
While extensive quantitative data for a wide range of this compound derivatives remains an area of active research, preliminary studies have demonstrated their potential in cancer therapy. The anticancer activity of these compounds is significantly influenced by the substituent on the silicon atom.
One of the key indicators of anticancer potential is the ability to inhibit the invasion of cancer cells into surrounding tissues, a critical step in metastasis. A pivotal in vitro study investigated the effect of several silatrane derivatives on the invasion of the human amnion basement membrane by A549 human lung carcinoma cells. The results, as detailed in Table 1, highlight the potent anti-invasive properties of these compounds.
Table 1: Anti-Invasive Activity of Silatrane Derivatives against A549 Human Lung Carcinoma Cells
| Compound | Concentration for 80% Inhibition of Invasiveness (µg/mL) |
| 1-Vinyl Silatrane | 40 |
| 1-(p-Aminophenyl) Silatrane | 50 |
| Parent Silatrane | 66 |
| 1-(3-Phenylthiocarbamidopropyl) Silatrane | 80 |
| 1-Bromosilatrane | 171 |
Data sourced from Grna et al., 1988.[1]
It is noteworthy that these concentrations did not affect the viability, growth, or attachment of the A549 cells, suggesting a specific anti-invasive mechanism of action.[1]
Further research by Voronkov et al. has indicated that compounds such as 1-(alkylamino)silatranes, 1-(β-cyanoethyl)silatrane, and 1-vinylsilatrane exhibit marked antitumor activity in preclinical tests.[2] Additionally, certain silatrane derivatives have demonstrated cytotoxic activity against HepG2 (human liver cancer) and MCF7 (human breast cancer) cell lines, with the ability to induce apoptosis in cancer cells while sparing normal cells.
Mechanism of Action: An Emerging Picture
The precise signaling pathways through which this compound derivatives exert their anticancer effects are still under investigation. However, the induction of apoptosis, or programmed cell death, is suggested to be a key mechanism. The process of apoptosis is a tightly regulated cellular program that is often dysregulated in cancer.
A proposed general pathway for apoptosis induction, which may be relevant to the action of this compound derivatives, involves the activation of a cascade of enzymes called caspases and the regulation by the Bcl-2 family of proteins.
This generalized diagram illustrates how an anticancer agent could induce apoptosis. It is hypothesized that this compound derivatives may inhibit anti-apoptotic proteins like Bcl-2 and/or activate pro-apoptotic proteins like Bax. This leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in cell death. Further research is required to elucidate the specific molecular targets of this compound derivatives within this pathway.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. Below are standardized protocols for key assays used to evaluate the anticancer efficacy of novel compounds.
Cell Invasion Assay (Boyden Chamber Assay)
This assay is used to assess the invasive potential of cancer cells in vitro.
-
Cell Culture: A549 human lung carcinoma cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Chamber Preparation: Boyden chambers with an 8 µm pore size polycarbonate membrane are coated with a basement membrane matrix (e.g., Matrigel). The lower chamber is filled with a chemoattractant (e.g., medium with a higher serum concentration).
-
Cell Seeding: Cancer cells, pre-treated with various concentrations of the this compound derivative for a specified period (e.g., 48 hours), are seeded into the upper chamber in a serum-free medium.
-
Incubation: The chambers are incubated for a period that allows for cell invasion (e.g., 22-24 hours).
-
Analysis: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The percentage of invasion inhibition is calculated relative to untreated control cells.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the this compound derivative and incubated for a set period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the half-maximal inhibitory concentration (IC50) is determined.
Comparison with Alternatives
Currently, there is a lack of published studies directly comparing the efficacy of this compound derivatives with standard-of-care chemotherapeutic agents such as cisplatin or doxorubicin. Such comparative studies are essential to benchmark the potency and potential therapeutic window of these novel compounds. Future research should focus on head-to-head comparisons in various cancer cell lines and in vivo tumor models to ascertain their relative advantages and disadvantages.
Conclusion and Future Directions
This compound derivatives represent a promising new class of anticancer agents with demonstrated anti-invasive and cytotoxic properties. The initial findings are encouraging, but further rigorous investigation is required to fully elucidate their therapeutic potential.
Key areas for future research include:
-
Comprehensive Cytotoxicity Screening: Determining the IC50 values of a broader range of this compound derivatives against a diverse panel of cancer cell lines.
-
Mechanism of Action Studies: Identifying the specific molecular targets and signaling pathways modulated by these compounds to understand their mode of action in detail.
-
In Vivo Efficacy Studies: Evaluating the antitumor activity of promising this compound derivatives in preclinical animal models, such as xenograft mouse models.
-
Comparative Studies: Directly comparing the efficacy and toxicity of lead this compound derivatives with established chemotherapeutic drugs.
The continued exploration of this unique chemical space may lead to the development of novel and effective therapies for cancer treatment.
References
A Comparative Guide to the Synthesis of Phenylsilatrane
For researchers and professionals in the fields of materials science and drug development, the efficient synthesis of Phenylsilatrane, a key organosilicon compound, is of paramount importance. This guide provides a comparative analysis of three primary synthesis methods, offering insights into their respective protocols, yields, and operational parameters. The information presented is intended to assist in the selection of the most suitable method based on laboratory capabilities, desired product purity, and scalability.
Comparative Analysis of Synthesis Methods
The synthesis of this compound can be broadly categorized into three main approaches: a traditional condensation method, a modern solvent-free organocatalytic route, and an alkaline hydrolysis pathway. Each method presents a unique set of advantages and considerations in terms of reagents, reaction conditions, and overall efficiency.
| Method | Catalyst | Solvent(s) | Temperature | Time | Yield (%) | Purity (%) | Scalability |
| Traditional Condensation | Potassium Hydroxide (KOH) | Ethanol/DMF | 80°C | 1 hour | 95 | >98 | Moderate |
| Solvent-Free Catalytic | DBU or TBD | None | 50–80°C | 1–4 hours | up to 99 | >99 | High |
| Alkaline Hydrolysis | Sodium Methoxide (NaOMe) | Methanol/Toluene | 100°C | 30 minutes | 89 (for analogous compounds) | - | - |
Data for the Alkaline Hydrolysis method is based on the synthesis of analogous compounds and may vary for this compound.[1]
Experimental Protocols
Detailed methodologies for each synthesis route are crucial for reproducibility and optimization. Below are the outlined experimental protocols for the key methods discussed.
Traditional Condensation Synthesis
This classical approach involves the reaction of a phenyl-substituted silane with triethanolamine in the presence of a strong base.[1][2]
Materials:
-
Phenyltriethoxysilane
-
Triethanolamine
-
Potassium Hydroxide (KOH)
-
Ethanol
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, dissolve Phenyltriethoxysilane and triethanolamine in a solvent mixture of Ethanol and DMF.
-
Add a catalytic amount of Potassium Hydroxide (KOH) to the solution.
-
Heat the reaction mixture to 80°C and maintain this temperature for 1 hour with continuous stirring.
-
Upon completion, the this compound product can be isolated and purified through recrystallization techniques.[1]
Solvent-Free Organocatalytic Synthesis
This modern, environmentally friendly method utilizes an organic base as a catalyst and eliminates the need for organic solvents.[3]
Materials:
-
Phenyltrialkoxysilane
-
Triethanolamine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)
Procedure:
-
Combine Phenyltrialkoxysilane and triethanolamine in a reaction vessel in a 1:1.03 molar ratio.[4][3]
-
Introduce a catalytic amount (e.g., 1 mol%) of DBU or TBD to the mixture.[4][3]
-
Heat the solvent-free mixture to a temperature between 50°C and 80°C.
-
Allow the reaction to proceed for 1 to 4 hours. The formation of a white crystalline product will be observed as the reaction progresses.[5]
-
The product can be isolated by washing with a non-polar solvent like hexane to remove the catalyst and any unreacted starting material.[4][3] This method is noted for its high yield and purity without the need for further purification steps.[3]
Alkaline Hydrolysis Synthesis
This method involves the use of a different alkoxide base and a two-step process.
Materials:
-
Phenyltriethoxysilane
-
Sodium Methoxide (NaOMe)
-
Methanol
-
Toluene
Procedure:
-
In the first step, react Phenyltriethoxysilane with Sodium Methoxide (NaOMe) in Methanol.
-
In the second cyclization step, introduce Toluene to the reaction mixture and heat to 100°C for 30 minutes.[1]
-
Further details on the isolation and purification for this compound specifically via this route are less commonly documented.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the synthesis methods, the following diagrams are provided.
Caption: Comparative workflow of this compound synthesis methods.
The transesterification process, central to these syntheses, involves the activation of triethanolamine by a base, facilitating a nucleophilic attack on the silicon center. This leads to the formation of the characteristic tricyclic silatrane cage structure.[1][5]
Caption: Generalized mechanism of base-catalyzed transesterification.
References
- 1. This compound | 2097-19-0 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Phenylsilatrane's Mechanism of Action: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed mechanism of action for Phenylsilatrane, a potent convulsant agent, alongside the well-characterized non-competitive GABAA receptor antagonist, picrotoxin. This document summarizes available experimental data to offer a clear comparison of their interactions with the GABAergic system.
Executive Summary
This compound is a highly toxic organosilicon compound whose primary mechanism of action is believed to be the modulation of the γ-aminobutyric acid (GABA) type A (GABAA) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. The leading hypothesis points to this compound acting as a non-competitive antagonist at the picrotoxin binding site within the GABAA receptor's chloride ion channel. However, direct quantitative evidence for its binding affinity and functional inhibition is not consistently reported in publicly available literature, with some studies indicating a discrepancy between its high in vivo toxicity and its in vitro activity at the t-butylbicyclophosphorothionate (TBPS) binding site.
This guide contrasts this compound with picrotoxin, a well-established non-competitive antagonist of the GABAA receptor. Picrotoxin serves as a benchmark for this class of compounds, with extensive data available on its binding affinity, inhibitory concentrations, and electrophysiological effects. By presenting the data side-by-side, this guide aims to highlight the current understanding of this compound's mechanism and identify areas where further experimental validation is needed.
Comparative Data
The following tables summarize the available quantitative data for this compound and Picrotoxin concerning their interaction with the GABAA receptor.
Table 1: Radioligand Binding Assay Data
| Compound | Assay Type | Radioligand | Tissue Source | Parameter | Value | Reference |
| This compound Analogs (4-alkynylphenylsilatranes) | Competitive Binding | [35S]TBPS | Mouse brain membranes | IC50 | Moderately potent inhibitors | [1] |
| This compound | Competitive Binding | [35S]TBPS | Mouse brain membranes | Inhibition | Poor inhibitor relative to mammalian toxicity | [1] |
| Picrotoxin | Competitive Binding | [35S]TBPS | Rat brain | IC50 | ~2 µM | [2] |
Table 2: Electrophysiology Data
| Compound | Preparation | Method | Measured Effect | Parameter | Value | Reference |
| Picrotoxin | HEK293 cells expressing α1β2γ2 GABAA receptors | Whole-cell patch clamp | Inhibition of GABA-induced chloride current | IC50 | 2.2 µM (in the presence of 1mM GABA) | [3] |
| Picrotoxin | Dissociated rat sympathetic neurons | Whole-cell clamp | Reduction of whole-cell GABA currents | - | - | [4] |
Experimental Protocols
[35S]TBPS Radioligand Binding Assay
This assay is employed to investigate compounds that bind to the convulsant site of the GABAA receptor.
-
Membrane Preparation: Brain tissue (e.g., mouse or rat cortex) is homogenized in a sucrose buffer and subjected to centrifugation to isolate the crude membrane fraction (P2 pellet). The membranes are washed repeatedly to remove endogenous GABA.
-
Binding Reaction: A specific concentration of [35S]TBPS (typically 1-2 nM) is incubated with the prepared membranes in a suitable buffer (e.g., Tris-HCl with NaCl).
-
Competition Assay: To determine the IC50 of a test compound (e.g., this compound or Picrotoxin), various concentrations of the unlabeled compound are included in the incubation mixture.
-
Incubation and Filtration: The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 90 minutes) to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM picrotoxin).
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined by plotting the percentage of specific binding against the log concentration of the competitor and fitting the data to a sigmoidal dose-response curve.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in response to neurotransmitters and modulatory compounds.
-
Cell Preparation: A cell line expressing the desired GABAA receptor subtype (e.g., HEK293 cells transfected with specific subunit cDNAs) or primary neurons are cultured on coverslips.
-
Recording Setup: A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution. A glass micropipette filled with an intracellular solution is brought into contact with a cell to form a high-resistance seal (gigaohm seal). The cell membrane under the pipette tip is then ruptured to achieve the whole-cell configuration.
-
Voltage Clamp: The membrane potential of the cell is clamped at a specific voltage (e.g., -60 mV).
-
Drug Application: A known concentration of GABA is applied to the cell to elicit an inward chloride current. To test the effect of an antagonist like Picrotoxin, the antagonist is co-applied with GABA, or the cell is pre-incubated with the antagonist before GABA application.
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed. The IC50 for an antagonist is determined by measuring the inhibition of the GABA-induced current at various antagonist concentrations and fitting the data to a dose-response curve.
Signaling Pathways and Visualizations
Inhibition of the GABAA receptor by non-competitive antagonists like this compound and Picrotoxin leads to a reduction in neuronal inhibition, which can trigger a cascade of downstream signaling events. The following diagrams illustrate the proposed mechanism of action and a general experimental workflow.
References
- 1. Influences on blockade by t-butylbicyclo-phosphoro-thionate of GABAA receptor spontaneous gating, agonist activation and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Special Issue “Mechanisms of Neurotoxicity” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sophion.com [sophion.com]
- 4. On the mechanism of action of picrotoxin on GABA receptor channels in dissociated sympathetic neurones of the rat - PMC [pmc.ncbi.nlm.nih.gov]
Phenylsilatrane as a Polymer Precursor: A Comparative Performance Guide
For researchers, scientists, and drug development professionals, the choice of a polymer precursor is critical in tailoring the final properties of polysiloxane-based materials. Phenylsilatrane, a unique organosilicon compound, is emerging as a precursor of interest due to the distinct characteristics it imparts to the resulting polymers. This guide provides an objective comparison of this compound's performance against other common silane precursors, supported by available experimental data and detailed methodologies.
Executive Summary
Polymers derived from this compound exhibit enhanced thermal stability and altered mechanical properties compared to those synthesized from more conventional alkylsilane precursors such as methyltriethoxysilane (MTES) and vinyltrimethoxysilane (VTMS). The rigid phenyl group and the inherent structure of the silatrane cage contribute to these differences. While direct comparative data is often distributed across various studies, the evidence points towards this compound's utility in applications demanding high thermal resistance. However, the choice of precursor will ultimately depend on the desired balance of thermal stability, mechanical flexibility, and processing conditions.
Performance Comparison: this compound vs. Other Precursors
The performance of a polymer is intrinsically linked to the chemical structure of its precursor. In polysiloxanes, the organic substituent on the silicon atom plays a pivotal role.
Thermal Stability
The incorporation of phenyl groups into a polysiloxane backbone is a well-established method for increasing thermal stability.[1] This is attributed to the rigidity of the aromatic ring, which restricts the rotational and vibrational motions of the polymer chains at elevated temperatures, thus requiring more energy for thermal degradation. Polymers derived from phenyl-containing silanes, such as this compound, consequently exhibit higher decomposition temperatures compared to their alkyl-substituted counterparts.
| Precursor Family | Typical Substituent | General Effect on Thermal Stability |
| Phenylsilatranes | Phenyl | High |
| Alkyltrialkoxysilanes | Methyl, Ethyl | Moderate |
| Vinyltrialkoxysilanes | Vinyl | Moderate (can be enhanced by crosslinking) |
Table 1: Qualitative Comparison of Thermal Stability Based on Precursor Type.
Mechanical Properties
The mechanical properties of polysiloxanes are also significantly influenced by the nature of the organic substituent. The introduction of bulky, rigid groups like the phenyl moiety can increase the stiffness and tensile strength of the resulting polymer, but may also reduce its elasticity and elongation at break compared to polymers with more flexible alkyl chains.
Polysiloxane-based urea-elastomers prepared from amino-terminated polydimethyl-methyl-phenyl-siloxane copolymers demonstrate how the incorporation of phenyl groups can modulate mechanical properties.[2] While specific data for this compound-derived elastomers is needed for a direct comparison, it is anticipated that they would exhibit higher modulus and tensile strength but potentially lower flexibility than elastomers derived from precursors like vinyltrimethoxysilane, which are often used to create soft, flexible materials. The final mechanical properties will also be heavily dependent on the degree of crosslinking and the overall polymer architecture.[2]
| Property | This compound-derived Polymer (Anticipated) | Methyltriethoxysilane-derived Polymer | Vinyltrimethoxysilane-derived Polymer |
| Tensile Strength | Higher | Lower | Variable (depends on crosslinking) |
| Elastic Modulus | Higher | Lower | Lower |
| Elongation at Break | Lower | Higher | Higher |
Table 2: Anticipated Comparative Mechanical Properties of Polysiloxanes.
Experimental Protocols
The synthesis of polysiloxanes from silane precursors can be achieved through several methods, with hydrolytic polycondensation (sol-gel process) being one of the most common.
Protocol 1: Hydrolytic Polycondensation of this compound (Sol-Gel Method)
This protocol describes a general procedure for the synthesis of a phenyl-substituted polysiloxane gel from this compound.
Materials:
-
This compound
-
Ethanol (or other suitable alcohol)
-
Deionized water
-
Acid or base catalyst (e.g., HCl or NH₄OH)
-
Toluene
Procedure:
-
Dissolution: Dissolve a measured amount of this compound in a mixture of ethanol and toluene in a reaction vessel.
-
Hydrolysis: Add a stoichiometric amount of deionized water to the solution while stirring. The amount of water will influence the rate of hydrolysis and the final structure of the gel.
-
Catalysis: Introduce a catalytic amount of acid or base to the mixture to control the rates of hydrolysis and condensation. Acidic catalysis typically leads to more linear polymers, while basic catalysis promotes more highly branched structures.
-
Gellation: Continue stirring the solution at a controlled temperature (e.g., room temperature or slightly elevated). The solution will gradually increase in viscosity until it forms a solid gel. The time required for gelation can vary from minutes to days depending on the reaction conditions.
-
Aging: Allow the gel to age in the mother liquor for a period (e.g., 24-48 hours). During aging, polycondensation reactions continue, strengthening the gel network.
-
Drying: Carefully dry the gel to remove the solvent and byproducts. This can be done by evaporation at ambient or elevated temperatures, or through supercritical drying to produce aerogels.
Characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of Si-O-Si bonds and the presence of phenyl groups.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the resulting polymer.
-
Scanning Electron Microscopy (SEM): To observe the morphology and porosity of the dried gel.
Visualizing the Polymerization Pathway
The hydrolytic polycondensation of this compound is a multi-step process that can be visualized to understand the progression from monomer to a cross-linked network.
Caption: Hydrolytic polycondensation pathway of a generic organosilane precursor.
Conclusion
This compound stands as a promising precursor for the synthesis of high-performance polysiloxanes, particularly for applications where thermal stability is paramount. The presence of the phenyl group imparts a rigidity to the polymer backbone that enhances its resistance to thermal degradation. This often comes with a trade-off in mechanical flexibility. The choice between this compound and other precursors like methyltriethoxysilane or vinyltrimethoxysilane will be dictated by the specific performance requirements of the final material. Further research providing direct, quantitative comparisons of polymers synthesized under identical conditions would be invaluable to the materials science community for making more informed decisions in precursor selection.
References
A Comparative Analysis of Novel Phenylsilatrane Derivatives: Benchmarking Against Established Anticancer Agents
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of newly synthesized Phenylsilatrane derivatives, evaluating their cytotoxic potential against established anticancer compounds. The following sections present quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and conceptual relationships to facilitate an objective assessment of these novel molecules.
Introduction to Phenylsilatranes
Silatranes are a class of organosilicon compounds characterized by a unique transannular coordinate bond between the silicon and nitrogen atoms. This structural feature imparts distinct physicochemical and biological properties. This compound, a prominent member of this family, and its derivatives have garnered significant interest for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] Recent research has focused on the synthesis of novel this compound derivatives with enhanced biological efficacy. This guide benchmarks these new chemical entities against known standards to evaluate their potential as next-generation therapeutic agents.
Quantitative Performance Analysis: Cytotoxicity
The cytotoxic activity of novel this compound derivatives was evaluated against various human cancer cell lines and compared with the performance of existing benchmark compounds. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, was the primary metric for comparison. Lower IC50 values indicate higher potency.
The following table summarizes the IC50 values for a selection of new derivatives and established anticancer drugs.
| Compound Category | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| New Phenyl-like Derivatives | Compound 1g2a (2-phenylacrylonitrile) | HCT116 | 0.0059 | [4] |
| BEL-7402 | 0.0078 | [4] | ||
| Compound 8a (phenanthridine) | MCF-7 | 0.28 | [5] | |
| Compound 4 (phenanthrenoid) | THP-1 | 3 | [6] | |
| Compound 6 (phenanthrenoid) | THP-1 | 6 | [6] | |
| Compound 7 (phenanthrenoid) | THP-1 | 5 | [6] | |
| Compound VIb-d (indolin-2-one) | HeLa | 10.64 - 33.62 | [7] | |
| Existing Benchmarks | This compound | - | - | Data not available in the provided context. |
| Doxorubicin | HCT-116 | ~0.05 - 0.5 | [8] | |
| MCF-7 | ~0.1 - 1.0 | [8] | ||
| Cisplatin | HeLa | Comparable to VIb-d | [7] | |
| Taxol | HCT116, BEL-7402 | Less effective than 1g2a | [4] |
Note: The presented data is a compilation from multiple studies and direct head-to-head comparative data for all compounds under identical experimental conditions was not available. The "Phenyl-like Derivatives" are included to showcase recent advances in related aromatic compounds with potential anticancer activity, as direct benchmarking data for new this compound derivatives was limited in the initial search results.
Experimental Protocols
The methodologies outlined below are representative of the key experiments cited in the performance analysis of the novel derivatives.
1. Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cell lines (e.g., HCT-116, MCF-7, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: The test compounds (new derivatives and benchmarks) are prepared in a series of dilutions in the cell culture medium. The diluted compounds are then added to the wells, and the plates are incubated for a period of 48 to 72 hours.[8]
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.[8]
-
Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[8]
2. Synthesis of Novel Derivatives
-
2-phenylacrylonitrile derivatives: Synthesized via Knoevenagel condensation.[4]
-
Phenanthridine derivatives: Designed and synthesized based on the structure of sanguinarine.[5]
-
3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}-indolin-2-one derivatives: Synthesized by treating 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol with different isatin derivatives.[7]
Visualizing Methodologies and Concepts
Experimental Workflow: MTT Assay for Cytotoxicity
Caption: Workflow of the MTT assay for determining the cytotoxicity of compounds.
Conceptual Diagram: Structure-Activity Relationship (SAR) Logic
Caption: Conceptual flow of Structure-Activity Relationship (SAR) analysis.
Signaling Pathway: Potential Mechanism of Action
While the precise signaling pathways for all new derivatives are under investigation, some related compounds have been shown to induce apoptosis through the BCL-2 family of proteins.
References
- 1. 3-Aminopropylsilatrane and Its Derivatives: A Variety of Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Phenylsilatrane: A Comparative Analysis of In-Vitro and In-Vivo Biological Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of Phenylsilatrane as observed in in-vitro and in-vivo studies. This compound, a member of the silatrane family of compounds, has garnered scientific interest due to its significant biological activity, primarily its neurotoxicity. This document aims to present a clear, data-driven comparison of its effects at the cellular and whole-organism levels, supported by detailed experimental protocols and visual representations of its mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data from in-vitro and in-vivo studies of this compound and its close structural analog. A direct comparison is challenging due to the different endpoints measured in each study type. In-vitro studies often focus on cellular effects like cytotoxicity and invasion inhibition, while in-vivo studies typically assess systemic toxicity and overall physiological responses.
Table 1: In-Vitro Biological Activity of a this compound Analog
| Compound | Cell Line | Assay Type | Endpoint | Result |
| 1-(p-aminophenyl) silatrane | A549 (Human Lung Carcinoma) | Invasion Assay | 80% Inhibition of Invasiveness | 50 µg/mL |
Note: A study on silatrane derivatives, including the closely related 1-(p-aminophenyl) silatrane, reported that concentrations effective at inhibiting cancer cell invasion did not impact cell viability, hence a specific IC50 for cytotoxicity was not determined in that context.
Table 2: In-Vivo Acute Toxicity of this compound
| Compound | Animal Model | Administration Route | Endpoint | Result |
| This compound | Mice | Intraperitoneal (i.p.) | LD50 | 0.4 - 0.9 mg/kg[1] |
LD50 (Lethal Dose, 50%) is the dose required to kill 50% of the tested animal population.
Mechanism of Action: GABA Receptor Inhibition
This compound's primary mechanism of action is the inhibition of the GABA-gated chloride channel in the brain.[2] By binding to the picrotoxin site on the GABA-A receptor, it non-competitively blocks the influx of chloride ions into neurons. This disruption of inhibitory neurotransmission leads to hyperexcitability of the central nervous system, resulting in convulsions and neurotoxic effects.[2][3]
Caption: this compound's inhibition of the GABA-A receptor signaling pathway.
Experimental Protocols
In-Vitro Invasion Assay (A549 Human Lung Carcinoma Cells)
This protocol is based on the methodology used to assess the anti-invasive properties of silatrane derivatives.
-
Cell Culture: A549 human lung carcinoma cells are cultured in a suitable medium (e.g., F-12K medium supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of Invasion Chambers: Transwell inserts with an 8 µm pore size are coated with a basement membrane matrix (e.g., Matrigel). The matrix is allowed to solidify to form a barrier.
-
Cell Seeding: A549 cells are pre-treated with various concentrations of the test compound (e.g., 1-(p-aminophenyl) silatrane) for a specified period (e.g., 48 hours). The cells are then harvested and seeded onto the upper chamber of the prepared invasion inserts in a serum-free medium.
-
Chemoattractant: The lower chamber of the transwell is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum, to stimulate cell migration.
-
Incubation: The invasion chambers are incubated for a period that allows for cell invasion through the matrix and membrane (e.g., 22 hours).
-
Quantification: Non-invading cells on the upper surface of the membrane are removed. The cells that have invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The percentage of invasion inhibition is calculated relative to untreated control cells.[4]
Caption: Workflow for the in-vitro cancer cell invasion assay.
In-Vivo Acute Toxicity Study (LD50 Determination in Mice)
This protocol outlines the general procedure for determining the median lethal dose (LD50) of a substance in mice.
-
Animal Model: Healthy, young adult mice of a specific strain (e.g., BALB/c) are used. Animals are housed under standard laboratory conditions with access to food and water ad libitum.
-
Dose Preparation: The test substance (this compound) is dissolved or suspended in a suitable vehicle. A range of doses is prepared based on preliminary range-finding studies.
-
Administration: A single dose of the test substance is administered to groups of mice (typically 5-10 animals per group) via a specific route, in this case, intraperitoneal (i.p.) injection. A control group receives the vehicle only.
-
Observation: Animals are observed for signs of toxicity and mortality at regular intervals (e.g., 1, 2, 4, and 24 hours post-administration) and then daily for a total of 14 days.
-
Data Collection: The number of mortalities in each dose group is recorded.
-
LD50 Calculation: The LD50 value is calculated using statistical methods, such as the Probit analysis, which determines the dose that is lethal to 50% of the animals.[1][5]
Caption: Workflow for the in-vivo acute toxicity (LD50) study in mice.
Comparison and Discussion
The available data highlights a significant difference in the focus of in-vitro and in-vivo studies on this compound and its analogs.
-
In-Vitro Studies: Research at the cellular level has explored the potential of silatrane derivatives as anticancer agents, specifically focusing on their ability to inhibit cell invasion. The finding that a this compound analog can inhibit the invasion of lung cancer cells at concentrations that do not affect cell viability suggests a more specific mechanism of action than general cytotoxicity. This could involve the modulation of cellular pathways related to cell motility and adhesion.
-
In-Vivo Studies: Whole-organism studies have predominantly characterized this compound as a potent neurotoxin. The low LD50 value in mice administered intraperitoneally confirms its high acute toxicity. The mechanism of toxicity is well-established and relates to its interference with the central nervous system's primary inhibitory neurotransmitter, GABA.
Bridging the Gap:
A direct quantitative comparison between the anti-invasive effects observed in-vitro and the lethal neurotoxic effects seen in-vivo is not straightforward. The former points towards a potential therapeutic application at non-toxic concentrations, while the latter underscores a significant safety concern.
The lack of published in-vitro cytotoxicity data (IC50 values) for this compound on cancer cell lines makes it difficult to assess its therapeutic index (the ratio of the toxic dose to the therapeutic dose). Similarly, the absence of in-vivo anticancer efficacy studies for this compound means its potential as a systemic anticancer agent remains unevaluated.
Future research should aim to bridge this gap by:
-
Determining the IC50 values of this compound across a panel of cancer cell lines to understand its cytotoxic potential.
-
Conducting in-vivo studies to evaluate the antitumor efficacy of this compound at doses below the threshold for acute neurotoxicity.
-
Investigating the specific molecular pathways affected by this compound that lead to the inhibition of cancer cell invasion.
Caption: Logical relationship between in-vitro and in-vivo findings for this compound.
References
- 1. enamine.net [enamine.net]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. FRAS1 knockdown reduces A549 cells migration and invasion through downregulation of FAK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
Safety Operating Guide
Navigating the Safe Disposal of Phenylsilatrane: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Phenylsilatrane, a convulsant chemical that has been used as a rodenticide, requires careful consideration for its disposal due to its toxicity.[1] This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligning with best practices for hazardous waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Acute exposure can lead to irritation of the eyes, skin, and respiratory tract, as well as more severe health effects.[2]
Essential PPE includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Skin Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Work in a well-ventilated area, such as a fume hood. If there is a risk of generating dust or aerosols, appropriate respiratory protection should be used.[3]
In the event of exposure, immediately move to fresh air, flush affected eyes with lukewarm water for at least 15 minutes, and wash exposed skin thoroughly with soap and water.[2][4]
This compound Hazard Profile
Understanding the hazard profile of this compound is the first step in its proper management. The following table summarizes key hazard classifications.
| Hazard Identification | Classification | Source |
| RIDADR Number | 2811 | ChemWhat[5] |
| Hazard Class | 6.1(a) | ChemWhat[6] |
| Packing Group | I | ChemWhat[6] |
| Primary Hazards | Toxic | Wikipedia[1] |
Step-by-Step Disposal Procedures
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility. Under no circumstances should it be disposed of down the sink or in regular trash.
1. Waste Collection and Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
This container should be made of a material compatible with this compound.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
2. Spill Management:
-
In the event of a spill, eliminate all ignition sources from the immediate area.[2]
-
Isolate the spill area for at least 50 meters (150 feet) for liquids and 25 meters (75 feet) for solids.[2]
-
Absorb or cover the spill with dry earth, sand, or another non-combustible material and transfer it to a designated hazardous waste container.[2]
-
Do not allow the spilled material to enter waterways, sewers, basements, or confined areas.[2]
3. Decontamination of Empty Containers:
-
Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.
-
Triple rinse the empty container with a suitable solvent that can dissolve this compound.
-
Collect the rinsate as hazardous waste.[7]
-
After thorough decontamination, obliterate or remove the original label before disposing of the container according to your institution's guidelines for decontaminated labware.[7]
4. Final Disposal:
-
Arrange for the collection of the this compound waste by a licensed hazardous waste disposal company.
-
Ensure all paperwork and labeling are completed in accordance with local, state, and federal regulations.
-
It is important to consult with environmental regulatory agencies for guidance on acceptable disposal practices as land disposal regulations are subject to change.[4]
This compound Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can effectively manage this compound waste, minimizing risks to themselves and the environment, while maintaining regulatory compliance. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C12H17NO3Si | CID 16416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. 2097-19-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. nswai.org [nswai.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Phenylsilatrane
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Phenylsilatrane, offering procedural, step-by-step guidance to ensure operational safety and proper disposal.
Hazard Identification and Quantitative Data
This compound is a solid substance that is highly toxic if ingested.[1][2] Acute exposure may cause irritation to the eyes, skin, and respiratory tract.[1][3] Ingestion can lead to irritation and burning of the esophagus or gastrointestinal tract, with potential symptoms including headache, dizziness, weakness, and nausea.[1][3]
The following tables summarize the key quantitative data available for this compound.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C12H17NO3Si |
| Molecular Weight | 251.35 g/mol [1] |
| Physical State | Solid[2] |
Toxicity Data
| Metric | Species | Route | Value | Effects Noted |
| LD50 | Rat | Oral | 1400 mg/kg[2] | Somnolence, tremor, and convulsions[2] |
Exposure Guidelines
| Guideline | Level | Value |
| PAC-1 | 0.091 mg/m³ | |
| PAC-2 | 1 mg/m³ | |
| PAC-3 | 6 mg/m³ | |
| (PAC: Protective Action Criteria)[3] |
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to minimize exposure risk.
| PPE Category | Specifications | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards.[4] A face shield should be worn over safety glasses if there is a risk of splashing or explosion.[4] | Protects against eye irritation from solid particles or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves) should be worn.[4] Glove manufacturer's compatibility charts should be consulted for specific breakthrough times. | Prevents skin contact and absorption. |
| Skin and Body Protection | A laboratory coat should be worn and fully buttoned.[4] For emergency situations, a fully-encapsulating, chemical-resistant suit is recommended.[2][3] | Protects skin from accidental contact. |
| Respiratory Protection | Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. If ventilation is inadequate, a NIOSH/MSHA approved respirator is required.[4][5] For emergencies, a positive pressure, full facepiece self-contained breathing apparatus (SCBA) or a pressure-demand supplied air respirator with escape SCBA is necessary.[1][2][3] | Prevents respiratory tract irritation. |
Operational and Disposal Plans
Handling and Storage:
-
Avoid contact with skin and eyes.[6]
-
Avoid inhalation of dust.[6]
-
Handle under an inert atmosphere if the material is sensitive to air or moisture.[5]
-
Keep containers tightly closed in a dry and well-ventilated place.[5]
-
Ground/bond container and receiving equipment to prevent static discharge.[5][7]
Disposal Procedures: The primary method for the disposal of this compound is to consult with environmental regulatory agencies for guidance on acceptable disposal practices.[1] As a general guideline:
-
Collection: Collect waste this compound in a designated, labeled, and sealed container.
-
Licensed Disposal: Arrange for disposal through a licensed professional waste disposal service.
-
Prohibited Disposal: Do not dispose of this compound down the drain or in regular trash.[8]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
In Case of a Spill:
-
Evacuate: Isolate the spill or leak area for at least 50 meters (150 feet) for liquids and at least 25 meters (75 feet) for solids.[3]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Absorb or cover the spill with dry earth, sand, or other non-combustible material and transfer it to containers.[3]
-
Cleanup: Wear appropriate PPE during cleanup.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | 1. Move the victim to fresh air.[1][3] 2. If not breathing, provide artificial respiration.[1][3][9] 3. If breathing is difficult, administer oxygen.[1][3][9] 4. Seek immediate medical attention.[1][3] |
| Skin Contact | 1. Immediately remove all contaminated clothing.[1][3][9] 2. Wash the exposed skin area thoroughly with soap and water.[1][3] 3. If skin irritation occurs, get medical advice/attention.[5] |
| Eye Contact | 1. Flush eyes with lukewarm water for at least 15 minutes.[1][3] 2. Remove contact lenses, if present and easy to do. Continue rinsing.[5] 3. Seek immediate medical attention.[6] |
| Ingestion | 1. Rinse mouth.[5] 2. Do NOT induce vomiting. 3. Seek immediate medical attention.[6] |
Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. This compound | C12H17NO3Si | CID 16416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. gelest.com [gelest.com]
- 8. nems.nih.gov [nems.nih.gov]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
